Product packaging for Avadomide Hydrochloride(Cat. No.:CAS No. 1398053-45-6)

Avadomide Hydrochloride

Cat. No.: B605696
CAS No.: 1398053-45-6
M. Wt: 322.75 g/mol
InChI Key: BVJRNKXVSYLNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avadomide Hydrochloride is the hydrochloride salt form of avadomide, a novel, small molecule, cereblon-modulating agent with potential antineoplastic, antiangiogenic and immunomodulatory activities. Upon oral administration, avadomide binds to and modulates cereblon to promote recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex. This binding results in the ubiquitination and rapid proteasomal degradation of Aiolos and Ikaros and the derepression of interferon (IFN)-stimulated genes, including DDX58 and IRF7, leading to apoptosis of certain tumor cells. Additionally, Aiolos degredation leads to derepression of the IL2 gene, thereby enhancing interleukin-2 production, costimulation of T-lymphocytes and IL-2-induced T-cell proliferation. Avadomide may also promote the activation of natural killer (NK) cells, potentially enhancing tumor cell killing. Aiolos and Ikaros are transcriptional repressors known to play an important role in normal B- and T-cell function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15ClN4O3 B605696 Avadomide Hydrochloride CAS No. 1398053-45-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1398053-45-6

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H

InChI Key

BVJRNKXVSYLNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride

Origin of Product

United States

Foundational & Exploratory

Avadomide Hydrochloride: A Deep Dive into the Mechanism of Action of a Novel Cereblon E3 Ligase Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avadomide (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It exhibits a unique mechanism of action that results in potent antitumor and immunomodulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning avadomide's therapeutic activity, with a focus on its interaction with the Cereblon E3 ubiquitin ligase complex and the subsequent degradation of neosubstrate proteins. This document details the downstream signaling consequences, presents available quantitative data, outlines key experimental protocols for studying its mechanism, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Molecular Glue-Induced Protein Degradation

Avadomide functions as a "molecular glue," redirecting the activity of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex associated with Cereblon (CRBN). Cereblon acts as the substrate receptor for this complex. In its native state, the CRL4-CRBN complex ubiquitinates endogenous substrates, targeting them for proteasomal degradation. Avadomide binding to a specific pocket in Cereblon alters its substrate specificity, inducing the recruitment of proteins that are not typically recognized by the ligase.

The primary neosubstrates of the avadomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Upon recruitment, Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex and subsequently targeted for rapid degradation by the 26S proteasome. The degradation of these master transcription factors is the pivotal event that triggers the dual antitumor and immunomodulatory activities of avadomide.

Avadomide's Core Mechanism of Action cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Neosubstrate Degradation CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN Avadomide Avadomide Avadomide->CRBN Binds to Ubiquitination Polyubiquitination Ikaros_Aiolos->Ubiquitination Undergoes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation Degradation Proteasome->Degradation Downstream Effects of Avadomide cluster_antitumor Direct Antitumor Effects (B-Cells) cluster_immunomodulatory Immunomodulatory Effects Degradation Degradation of Ikaros & Aiolos ISG_derepression De-repression of Interferon-Stimulated Genes (ISGs) Degradation->ISG_derepression IL2_production Increased IL-2 Production (T-Cells) Degradation->IL2_production NK_cell_activation NK Cell Activation Degradation->NK_cell_activation Apoptosis Tumor Cell Apoptosis ISG_derepression->Apoptosis Proliferation_inhibition Inhibition of Proliferation ISG_derepression->Proliferation_inhibition T_cell_activation T-Cell Activation & Proliferation IL2_production->T_cell_activation TME_modulation Tumor Microenvironment Modulation T_cell_activation->TME_modulation NK_cell_activation->TME_modulation Cereblon Binding Assay Workflow (HTRF) Reagents Reagents: - GST-Cereblon - Thalidomide-Red - Anti-GST-Cryptate - Avadomide Incubate Incubate Reagents in Microplate Reagents->Incubate FRET FRET Occurs Incubate->FRET Add_Avadomide Add Increasing Concentrations of Avadomide FRET->Add_Avadomide Competition Avadomide Competes with Thalidomide-Red Add_Avadomide->Competition FRET_decrease FRET Signal Decreases Competition->FRET_decrease Measure Measure HTRF Signal FRET_decrease->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 Apoptosis Assay Workflow (Flow Cytometry) Cell_culture Culture & Treat Cells with Avadomide Harvest Harvest & Wash Cells Cell_culture->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI/TO-PRO-3 Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Flow_cytometry Analyze by Flow Cytometry Incubate->Flow_cytometry Quantify Quantify Cell Populations: - Live - Early Apoptotic - Late Apoptotic/Necrotic Flow_cytometry->Quantify

Avadomide Hydrochloride: A Technical Guide to Cereblon E3 Ligase Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avadomide (CC-122) is a novel, orally active small molecule that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to CRBN, avadomide induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] This targeted protein degradation leads to potent antitumor and immunomodulatory effects, making avadomide a promising therapeutic agent in oncology, particularly for hematologic malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Multiple Myeloma.[1][7][8] This technical guide provides an in-depth overview of the core mechanism of action, key experimental data, and detailed protocols relevant to the study of avadomide hydrochloride.

Core Mechanism of Action: Cereblon E3 Ligase Modulation

Avadomide acts as a "molecular glue," facilitating the interaction between the substrate receptor CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), and the neosubstrates Ikaros and Aiolos.[3][4][9] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos, marking them for degradation by the 26S proteasome.[5][6]

The degradation of these key transcription factors has two major downstream consequences:

  • Direct Antitumor Effects: Ikaros and Aiolos are critical for the survival and proliferation of various B-cell malignancies.[4][6] Their degradation leads to cell cycle arrest at the G1 phase and apoptosis in cancer cells.[2][10] This effect has been observed in both activated B-cell like (ABC) and germinal center B-cell like (GCB) subtypes of DLBCL.[4][6]

  • Immunomodulatory Activity: The degradation of Ikaros and Aiolos in T cells results in the derepression of genes, including Interleukin-2 (IL-2).[1][9] This leads to enhanced T-cell and Natural Killer (NK) cell proliferation, activation, and cytokine production, thereby augmenting the anti-tumor immune response.[1][4][5] Avadomide has also been shown to increase the infiltration of immune cells into the tumor microenvironment.[5]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of avadomide.

Table 1: Clinical Pharmacodynamics of Avadomide in Peripheral Blood Mononuclear Cells (PBMCs)

Dose LevelMedian Aiolos Degradation in B cells (CD19+)Median Aiolos Degradation in T cells (CD3+)Time Point
0.5 mgDose-dependent degradation observedDose-dependent degradation observed5 hours post-first dose
3.0 mg-Maximized effect observed-
3.5 mgUp to 100% degradation observed--

Data from a first-in-human Phase I study (NCT01421524) in patients with advanced malignancies.[1][11]

Table 2: Clinical Efficacy of Avadomide Monotherapy in Relapsed/Refractory DLBCL

Patient SubgroupOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (mPFS)
De novo R/R DLBCL (n=84)29%11%-
Classifier-Positive DLBCL44%16%6 months
Classifier-Negative DLBCL19%5%1.5 months

Data from a Phase 1 dose-expansion study (NCT01421524).[4][7] The gene expression classifier identifies tumors with high immune cell infiltration.[4]

Experimental Protocols

Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of Ikaros and Aiolos in cell lines treated with avadomide.

Materials:

  • Cell line of interest (e.g., DLBCL cell line)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Ikaros, anti-Aiolos, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of avadomide (e.g., 0.1, 1, 10 µM) or DMSO for a specified time course (e.g., 4, 8, 24 hours).[6][12]

  • Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control to determine the extent of degradation.

Cereblon Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of avadomide to Cereblon, often using a competitive assay format.

Materials:

  • Recombinant human Cereblon (CRBN) protein (e.g., GST-tagged)

  • A fluorescently labeled CRBN ligand (e.g., Thalidomide-Red)

  • An antibody that recognizes the tag on CRBN (e.g., anti-GST antibody labeled with a FRET donor like Europium cryptate)

  • This compound

  • Assay buffer

  • Low-volume 384-well white plates

Procedure:

  • Compound Dispensing: Dispense serial dilutions of avadomide or control compounds into the wells of a 384-well plate.

  • Reagent Addition:

    • Add the recombinant human GST-tagged CRBN protein to each well.

    • Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the Thalidomide-Red ligand.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a suitable HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • The binding of avadomide to CRBN will displace the Thalidomide-Red ligand, leading to a decrease in the FRET signal.

    • Plot the HTRF ratio against the concentration of avadomide and fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of avadomide required to inhibit 50% of the fluorescent ligand binding.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Avadomide Action

Avadomide_Signaling_Pathway cluster_downstream Downstream Effects Avadomide Avadomide CRBN Cereblon (CRBN) (in CRL4 E3 Ligase) Avadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Ubiquitination Poly-ubiquitination Ikaros_Aiolos->Ubiquitination Derepression_ISG Derepression of Interferon-Stimulated Genes (ISGs) Ikaros_Aiolos->Derepression_ISG Represses (relieved) Derepression_IL2 Derepression of IL-2 Gene Ikaros_Aiolos->Derepression_IL2 Represses (relieved) Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Ikaros_Aiolos Degrades Apoptosis Tumor Cell Apoptosis Derepression_ISG->Apoptosis T_Cell_Activation T-Cell/NK Cell Activation & Proliferation Derepression_IL2->T_Cell_Activation

Caption: Avadomide-induced degradation of Ikaros/Aiolos and downstream effects.

Experimental Workflow for Assessing Avadomide Activity

Avadomide_Experimental_Workflow cluster_assays Parallel Assays start Start: Hypothesis Avadomide degrades Ikaros/Aiolos and inhibits tumor cell growth cell_culture Cell Culture (e.g., DLBCL cell lines) start->cell_culture treatment Treatment Avadomide (dose-response) vs. Vehicle (DMSO) cell_culture->treatment protein_degradation Protein Degradation Assay (Western Blot for Ikaros/Aiolos) treatment->protein_degradation cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability data_analysis Data Analysis - Quantify protein degradation (DC50) - Determine cell viability (IC50) protein_degradation->data_analysis cell_viability->data_analysis conclusion Conclusion Correlate protein degradation with anti-proliferative activity data_analysis->conclusion

Caption: Workflow for evaluating avadomide's in vitro activity.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its dual mechanism of direct antitumor and immunomodulatory activities, driven by the specific degradation of Ikaros and Aiolos, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of avadomide and other Cereblon E3 ligase modulators.

References

Avadomide Hydrochloride: An In-depth Technical Guide on its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs). It exhibits potent antitumor, antiangiogenic, and immunomodulatory activities.[1][2] This technical guide provides a comprehensive overview of the immunomodulatory properties of Avadomide, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays.

Core Mechanism of Action: Cereblon-Mediated Immunomodulation

Avadomide's primary mechanism of action involves binding to the protein Cereblon (CRBN), which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase activity, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]

Ikaros and Aiolos are transcriptional repressors that play a crucial role in the development and function of B and T lymphocytes.[1][3] Their degradation by Avadomide leads to a cascade of downstream immunomodulatory effects.

Signaling Pathway Diagram

Avadomide_Mechanism cluster_cell Immune Cell (T Cell / NK Cell) Avadomide Avadomide CRBN Cereblon (CRBN) Avadomide->CRBN binds CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 modulates Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CUL4->Ikaros_Aiolos targets for ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome targeted to IL2_Gene IL-2 Gene (Derepression) Ikaros_Aiolos->IL2_Gene represses Ub Ubiquitin Ub->Ikaros_Aiolos Degradation Degradation Proteasome->Degradation Degradation->IL2_Gene leads to derepression IL2_Production Increased IL-2 Production IL2_Gene->IL2_Production T_Cell_Activation T-Cell & NK-Cell Activation & Proliferation IL2_Production->T_Cell_Activation

Caption: Avadomide's core mechanism of action.

Key Immunomodulatory Effects

The degradation of Ikaros and Aiolos by Avadomide results in several key immunomodulatory outcomes:

  • T-Cell and NK-Cell Activation: By degrading these transcriptional repressors, Avadomide leads to the derepression of genes such as the Interleukin-2 (IL-2) gene.[1] This results in enhanced IL-2 production, which is a potent cytokine that promotes the activation, proliferation, and effector function of T cells and Natural Killer (NK) cells.[1][6]

  • Cytokine Modulation: Avadomide has been shown to significantly increase the production of IL-2.[7] In combination with the anti-PD-1 antibody nivolumab, Avadomide synergistically enhances IL-2 production.[7]

  • Direct Antitumor Effects in B-Cell Malignancies: In neoplastic B cells, such as in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the derepression of interferon (IFN)-stimulated genes.[3][4] This mimics an interferon response and results in apoptosis of the malignant cells.[4] This activity is observed in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[3]

Preclinical Data

In Vitro Antiproliferative Activity

Avadomide has demonstrated potent antiproliferative activity across various DLBCL cell lines, independent of their cell-of-origin subtype.

Cell Line SubtypeIC50 Range (µM)Reference
ABC-DLBCL0.01 - 1.5
GCB-DLBCL0.01 - 1.5

Clinical Data

Avadomide has been evaluated in several clinical trials, demonstrating its safety and efficacy in various hematological malignancies.

Phase I Study in Advanced Malignancies (NCT01421524)

This first-in-human study evaluated Avadomide monotherapy in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[2][3]

Efficacy in NHL (n=5): [2]

ResponseNumber of Patients
Complete Response (CR)1
Partial Response (PR)2
Overall Response Rate (ORR) 60%

Pharmacodynamic Effects: [2]

BiomarkerEffectOnset
Aiolos Degradation (Peripheral B and T cells)Dose-dependentWithin 5 hours of the first dose (starting at 0.5 mg)

Safety (Most Common Treatment-Emergent Adverse Events, TEAEs; ≥15%): [2]

Adverse EventFrequency
Fatigue44%
Neutropenia29%
Diarrhea15%
Phase Ib Study in Relapsed/Refractory DLBCL and Follicular Lymphoma (CC-122-DLBCL-001; NCT02031419)

This study evaluated Avadomide in combination with rituximab.[5]

Efficacy in DLBCL (n=27): [5]

Efficacy EndpointResult
Overall Response Rate (ORR)40.7%
Median Duration of Response (mDOR)8.0 months

Efficacy in Follicular Lymphoma (n=41): [5]

Efficacy EndpointResult
Overall Response Rate (ORR)80.5%
Median Duration of Response (mDOR)27.6 months

Safety (Most Common Grade 3/4 Avadomide-Related AEs): [5]

Adverse EventFrequency
Neutropenia55.9%
Infections/Infestations8.8%
Febrile Neutropenia7.4%

Experimental Protocols

Assessment of Aiolos and Ikaros Degradation by Flow Cytometry

This protocol describes a representative method for quantifying the degradation of Ikaros and Aiolos in peripheral blood mononuclear cells (PBMCs) or cancer cell lines following Avadomide treatment.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ficoll-Paque for PBMC isolation

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Wash Buffer (e.g., PBS with 2% FBS)

  • Primary antibodies:

    • Anti-Aiolos (IKZF3) antibody (e.g., rabbit anti-human)

    • Anti-Ikaros (IKZF1) antibody (e.g., mouse anti-human)

  • Fluorochrome-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 647 goat anti-mouse)

  • Cell surface marker antibodies (e.g., anti-CD3, anti-CD19)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., DLBCL cell lines or isolated PBMCs) at a density of 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of Avadomide or DMSO (vehicle control) for the desired time period (e.g., 2, 4, 8, 24 hours).

  • Cell Surface Staining:

    • Harvest and wash the cells with Wash Buffer.

    • Incubate cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Wash Buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

    • Wash the cells twice with 1X Perm/Wash Buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in Perm/Wash Buffer containing the primary antibodies against Aiolos and Ikaros.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with Perm/Wash Buffer.

    • Resuspend the cells in Perm/Wash Buffer containing the fluorochrome-conjugated secondary antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Perm/Wash Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in Wash Buffer for analysis.

    • Acquire data on a flow cytometer.

    • Gate on the cell populations of interest (e.g., CD3+ T cells, CD19+ B cells).

    • Analyze the median fluorescence intensity (MFI) of the Aiolos and Ikaros staining in the treated versus control cells to determine the percentage of degradation.

Measurement of IL-2 Production by ELISA

This protocol outlines a general method for quantifying IL-2 secretion from T cells stimulated in the presence of Avadomide.

Materials:

  • Human IL-2 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)

  • PBMCs isolated from healthy donors

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • Cell culture medium

  • 96-well ELISA plate

  • Plate reader

Protocol:

  • T-Cell Stimulation and Treatment:

    • Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well culture plate.

    • Pre-treat the cells with varying concentrations of Avadomide or DMSO for 1-2 hours.

    • Stimulate the T cells by adding anti-CD3 and anti-CD28 antibodies to the wells.

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Sample Collection:

    • Centrifuge the culture plate to pellet the cells.

    • Carefully collect the cell culture supernatant for analysis.

  • ELISA Procedure (follow manufacturer's instructions):

    • Coat a 96-well ELISA plate with the IL-2 capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of recombinant IL-2 to the plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated IL-2 detection antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm on a plate reader.

  • Data Analysis:

    • Generate a standard curve from the recombinant IL-2 dilutions.

    • Calculate the concentration of IL-2 in the cell culture supernatants based on the standard curve.

Determination of In Vitro Antiproliferative Activity (IC50)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of Avadomide on cancer cell lines.

Materials:

  • DLBCL cell lines

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)

  • Luminometer or spectrophotometer

Protocol:

  • Cell Seeding:

    • Seed DLBCL cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow cells to adhere and stabilize.

  • Drug Treatment:

    • Prepare a serial dilution of Avadomide in cell culture medium.

    • Add the diluted Avadomide to the wells, ensuring a range of concentrations is tested (e.g., from 0.001 to 10 µM). Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Cell Viability Assay (example with CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Avadomide concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase I clinical trial of Avadomide.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessments (Tumor measurement, Blood samples) Informed_Consent->Baseline_Assessment Dose_Escalation Dose Escalation Cohorts (3+3 Design) Baseline_Assessment->Dose_Escalation Treatment_Cycle Avadomide Administration (e.g., 28-day cycle) Dose_Escalation->Treatment_Cycle Enroll patients MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Escalation->MTD_Determination DLT observed Monitoring Safety & Tolerability Monitoring (AEs, DLTs) Treatment_Cycle->Monitoring PD_PK_Analysis Pharmacodynamic (PD) & Pharmacokinetic (PK) Analysis (e.g., Aiolos degradation, drug levels) Monitoring->PD_PK_Analysis Efficacy_Assessment Efficacy Assessment (e.g., RECIST criteria) PD_PK_Analysis->Efficacy_Assessment Efficacy_Assessment->Dose_Escalation Next cohort if safe End End of Study Efficacy_Assessment->End Disease progression or unacceptable toxicity Expansion_Cohort Dose Expansion at MTD MTD_Determination->Expansion_Cohort Expansion_Cohort->End

Caption: A representative workflow for a Phase I clinical trial of Avadomide.

Conclusion

This compound is a promising immunomodulatory agent with a well-defined mechanism of action centered on the Cereblon-mediated degradation of Ikaros and Aiolos. This leads to potent T-cell and NK-cell activation and direct antitumor effects in B-cell malignancies. Preclinical and clinical data have demonstrated its activity and a manageable safety profile, both as a monotherapy and in combination with other agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of Avadomide and similar CELMoD compounds.

References

Avadomide Hydrochloride: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avadomide (CC-122), a novel, orally active small molecule, represents a significant advancement in the class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs). Developed by Celgene (now part of Bristol-Myers Squibb), avadomide hydrochloride is a non-phthalimide analog of thalidomide designed for greater potency and a distinct biological activity profile.[1][2] It exerts a dual mechanism of action, comprising direct anti-proliferative effects on malignant cells and potent immunomodulatory activities, making it a promising agent for various hematologic malignancies and solid tumors.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound.

Core Discovery and Mechanism of Action

Avadomide was identified as a pleiotropic pathway modifier that targets cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[5] Unlike conventional enzyme inhibitors, avadomide acts as a "molecular glue," inducing a conformational change in CRBN that promotes the recruitment of novel protein substrates for ubiquitination and subsequent proteasomal degradation.[4][5]

The primary neosubstrates targeted by the avadomide-CRL4^CRBN^ complex are the hematopoietic zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][6][7] These proteins are critical transcriptional repressors in lymphoid cell development and function.[6][8] The degradation of Ikaros and Aiolos leads to two key downstream effects:

  • Direct Cell-Autonomous Antitumor Activity: In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon (IFN)-stimulated genes.[5][6] This results in increased apoptosis and decreased proliferation of the cancer cells.[3][9] Notably, avadomide has demonstrated activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL, distinguishing it from earlier immunomodulatory drugs like lenalidomide, which shows preferential activity in the ABC subtype.[3][7]

  • Immunomodulatory Effects: In T-cells, the degradation of Aiolos derepresses the promoter for Interleukin-2 (IL-2), leading to enhanced IL-2 production.[4][6][8] This, in turn, provides a costimulatory signal for T-cell and Natural Killer (NK) cell activation and proliferation, augmenting the body's anti-tumor immune response.[3][6][8]

Avadomide_MoA cluster_complex CRL4-CRBN E3 Ligase Complex cluster_substrates Substrates cluster_downstream Downstream Effects CRBN Cereblon (CRBN) Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits CUL4 Cullin-4 DDB1 DDB1 RBX1 RBX1 Ub Ubiquitination Ikaros->Ub Aiolos->Ub Tumor_Apoptosis Tumor Cell Apoptosis TCell_Activation T-Cell / NK Cell Activation IL2 IL-2 Production TCell_Activation->IL2 Avadomide Avadomide (CC-122) Avadomide->CRBN Binds to Proteasome Proteasome Degradation Proteasome->Tumor_Apoptosis Direct Effect Proteasome->TCell_Activation Immunomodulatory Effect Ub->Proteasome

Caption: Avadomide binds to CRBN, inducing degradation of Ikaros/Aiolos.

Preclinical and Clinical Development

This compound's development has progressed through rigorous preclinical and clinical evaluation, focusing on safety, pharmacokinetics, pharmacodynamics, and efficacy.

Pharmacokinetics

The pharmacokinetic profile of avadomide was initially characterized in a first-in-human Phase I study (NCT01421524). Following a single oral dose in healthy subjects, the drug was absorbed with a consistent terminal half-life.

Table 1: Single-Dose Pharmacokinetics in Healthy Adults

Formulation Dose Cmax (ng/mL) AUC∞ (h·µg/L) T½ (hours)
Avadomide HCl 3 mg 61.92 666.34 9.28
Formulated Capsule 3 mg 83.96 774.86 8.39

Data from the CC-122-ST-001 study.[3]

Phase I Clinical Development

The foundational clinical trial for avadomide was the NCT01421524 study, a multi-center, open-label, Phase I dose-escalation trial in patients with advanced solid tumors, Non-Hodgkin Lymphoma (NHL), and multiple myeloma.[4][10]

Experimental Protocol: Phase I Dose-Escalation (NCT01421524)

  • Study Design: A standard 3+3 dose-escalation design was used across seven cohorts, with doses ranging from 0.5 mg to 3.5 mg.[4][10] Avadomide was administered orally once daily in continuous 28-day cycles.[10]

  • Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended Phase II dose (RP2D).[4][10]

  • Patient Eligibility: Patients aged ≥18 years with histologically confirmed advanced malignancies unresponsive to standard therapies, adequate organ function, and an ECOG performance status of ≤2 were eligible.[3]

  • Assessments: Safety was assessed by monitoring treatment-emergent adverse events (TEAEs). Tumor assessments were performed at screening and during even-numbered cycles.[4] Pharmacodynamic assessments included measuring Aiolos and Ikaros levels in peripheral blood samples at specified time points post-dosing.[3][10]

Key Findings from Phase I Studies

The MTD was established at 3.0 mg daily on a continuous schedule.[4][10] The 3.5 mg dose was identified as the NTD due to the occurrence of DLTs in two patients.[4][10]

Table 2: Key Safety and Efficacy from Phase I (NCT01421524)

Parameter Result
MTD 3.0 mg daily
NTD 3.5 mg daily
Common TEAEs (≥15%) Fatigue, Neutropenia, Diarrhea[10]
Grade ≥3 TEAEs Occurred in 41% of patients[10]

| Objective Responses (NHL) | 3 of 5 patients (1 Complete Response, 2 Partial Responses)[10] |

A key challenge that emerged was neutropenia.[3] To mitigate this, intermittent dosing schedules (e.g., 5 days on, 2 days off) were explored in subsequent studies, which improved the drug's tolerability.[3][7][11]

Clinical_Trial_Workflow Screening Patient Screening (Eligibility Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Treatment Treatment Initiation (Avadomide Dosing) Enrollment->Treatment Cycle Treatment Cycle (e.g., 28 days) Treatment->Cycle Begin Cycle 1 Safety Safety Monitoring (AEs, DLTs) Cycle->Safety Efficacy Efficacy Assessment (Tumor Response) Cycle->Efficacy Efficacy->Cycle Continue to Next Cycle FollowUp End of Treatment & Long-Term Follow-Up Efficacy->FollowUp Disease Progression or Completion of Therapy

Caption: A simplified workflow for a Phase I clinical trial.

Pharmacodynamic Analysis

Pharmacodynamic studies confirmed the mechanism of action in humans. Analysis of peripheral blood samples from patients in the Phase I trial showed a dose-dependent reduction in Aiolos levels in both CD19+ B cells and CD3+ T cells just 5 hours after the first dose.[3][10] This degradation of target proteins serves as a robust biomarker for avadomide's biological activity.[5]

Table 3: Pharmacodynamic Effects of Avadomide (C1D1)

Cell Type Biomarker Median Reduction from Predose
CD19+ B Cells Aiolos 59%
CD3+ T Cells Aiolos 45%

Data from analysis of peripheral blood samples 5 hours post-dose.[3]

Phase Ib/II Combination Studies

Based on its promising monotherapy activity and immunomodulatory mechanism, avadomide was advanced into combination trials, most notably with the anti-CD20 antibody rituximab for R/R DLBCL and Follicular Lymphoma (FL) in the CC-122-DLBCL-001 study (NCT02031419).[7][12]

Experimental Protocol: Phase Ib Dose-Expansion (NCT02031419)

  • Study Design: A multi-center, open-label, dose-expansion study.[7]

  • Treatment Regimen: Patients received avadomide 3 mg orally on a 5 days on/2 days off schedule combined with rituximab (375 mg/m²) administered on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[7]

  • Primary Endpoints: Safety and tolerability of the combination.[7]

  • Secondary Endpoints: Preliminary efficacy, including Overall Response Rate (ORR).[7]

The combination of avadomide and rituximab was found to be well-tolerated and demonstrated promising preliminary antitumor activity.[7][12] This supported the continued development of avadomide in combination regimens. As of late 2024, this compound is in Phase II clinical development for DLBCL.[1]

Drug_Dev_Pipeline Discovery Discovery (CELMoD Concept) Preclinical Preclinical (In Vitro / In Vivo Models) Discovery->Preclinical Phase1 Phase I (Safety, MTD, PK/PD) Preclinical->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: The typical drug discovery and development pipeline.

Conclusion

This compound is a potent, second-generation CELMoD that leverages the targeted degradation of Ikaros and Aiolos to exert both direct antitumor and immunomodulatory effects. Its discovery and development have been guided by a strong understanding of its molecular mechanism, with pharmacodynamic markers confirming target engagement in early clinical trials. Phase I studies established a manageable safety profile and recommended dose, while later-phase trials are exploring its efficacy in combination therapies for hematologic malignancies. Avadomide stands as a prime example of the potential of induced protein degradation as a therapeutic strategy in oncology.

References

Avadomide Hydrochloride: A Deep Dive into its Molecular Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It has demonstrated potent anti-proliferative and immunomodulatory activities in preclinical and clinical studies, positioning it as a promising therapeutic agent for various hematological malignancies and solid tumors. This technical guide provides an in-depth exploration of the molecular targets of avadomide, its mechanism of action, and detailed experimental protocols to facilitate further research and drug development.

Core Molecular Target: Cereblon (CRBN)

The primary molecular target of avadomide is Cereblon (CRBN) , which functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). Avadomide binds to a specific pocket in the C-terminal domain of Cereblon. This binding event does not inhibit the E3 ligase but rather modulates its substrate specificity, inducing the recruitment of proteins that are not typically targeted by the CRL4CRBN complex. This "molecular glue" mechanism is central to the pharmacological activity of avadomide.

Neosubstrate Degradation: Ikaros (IKZF1) and Aiolos (IKZF3)

Upon binding to Cereblon, avadomide promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the CRL4CRBN complex.[1][2][3] Ikaros and Aiolos are zinc finger transcription factors that play critical roles in the development and differentiation of lymphocytes. By acting as neosubstrates, they are subsequently polyubiquitinated by the E3 ligase complex and targeted for rapid degradation by the 26S proteasome.[3][4] The degradation of these transcriptional repressors is a key event that triggers the downstream anti-tumor and immunomodulatory effects of avadomide.

Quantitative Data on Avadomide Activity

While specific binding affinity (Kd) values for avadomide to Cereblon and precise DC50/IC50 values for Ikaros and Aiolos degradation are not consistently reported across all public literature, the available data indicates that avadomide is a potent CELMoD, often demonstrating greater potency than earlier generation immunomodulatory drugs like lenalidomide.

Parameter Target/Process Cell Line(s) Value Reference
Degradation Aiolos in CD19+ B cellsHuman peripheral bloodMedian 59% reduction 5 hours post-dose[2]
Degradation Aiolos in CD3+ T cellsHuman peripheral bloodMedian 45% reduction 5 hours post-dose[2]
Anti-proliferative Activity Apoptosis InductionDLBCL cell linesDose-dependent increase[4]

Signaling Pathways and Downstream Effects

The avadomide-induced degradation of Ikaros and Aiolos initiates a cascade of downstream molecular events, leading to both direct anti-tumor effects and a potent immunomodulatory response.

Anti-Proliferative and Pro-Apoptotic Effects in B-Cell Malignancies

In malignant B-cells, such as those in Diffuse Large B-cell Lymphoma (DLBCL), the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs).[4] This, in turn, can induce cell cycle arrest and apoptosis. Avadomide has shown activity in both Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes of DLBCL.[2]

Immunomodulatory Effects

The degradation of Ikaros and Aiolos in T-cells leads to the de-repression of the Interleukin-2 (IL-2) gene promoter, resulting in increased IL-2 production.[5] IL-2 is a critical cytokine for T-cell proliferation, activation, and effector function. This T-cell co-stimulation enhances the anti-tumor immune response. Furthermore, avadomide has been shown to activate Natural Killer (NK) cells, further contributing to its immunomodulatory profile.[2]

Avadomide_Signaling_Pathway Avadomide Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_b_cell Malignant B-Cell cluster_t_cell T-Cell Avadomide Avadomide CRBN Cereblon (CRBN) Avadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Avadomide->Ikaros_Aiolos Recruits CRL4 CRL4 E3 Ubiquitin Ligase CRBN->CRL4 Component of CRBN->Ikaros_Aiolos Recruits CRL4->Ikaros_Aiolos Ubiquitinates Proteasome 26S Proteasome Ikaros_Aiolos->Proteasome Degradation ISG Interferon-Stimulated Genes (ISGs) Ikaros_Aiolos->ISG Represses IL2 Interleukin-2 (IL-2) Production Ikaros_Aiolos->IL2 Represses Ub Ubiquitin Ub->Ikaros_Aiolos Apoptosis Apoptosis ISG->Apoptosis Induces T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation Promotes NK_Cell_Activation NK Cell Activation T_Cell_Activation->NK_Cell_Activation Stimulates

Caption: Avadomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular targets and mechanism of action of avadomide.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

This protocol is designed to confirm the avadomide-dependent interaction between Cereblon and its neosubstrates, Ikaros and Aiolos.

Workflow Diagram

CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Protein A/G beads start->preclear ip Immunoprecipitation with anti-CRBN antibody preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elution of protein complexes wash->elute analysis Western Blot Analysis for Ikaros/Aiolos elute->analysis

Caption: Workflow for Co-immunoprecipitation to detect protein interactions.

Methodology:

  • Cell Culture and Treatment: Culture relevant cells (e.g., DLBCL cell lines) and treat with this compound or vehicle control for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Cereblon overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

  • Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Ikaros and Aiolos to detect their presence in the Cereblon immunoprecipitate.

Western Blotting for Ikaros and Aiolos Degradation

This protocol quantifies the degradation of Ikaros and Aiolos in response to avadomide treatment.

Methodology:

  • Cell Culture and Treatment: Treat cells with a dose-range of this compound for various time points.

  • Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.[6]

Flow Cytometry for IL-2 Production in T-Cells

This protocol measures the immunomodulatory effect of avadomide by quantifying IL-2 production in T-cells.

Methodology:

  • T-Cell Isolation and Culture: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

  • Stimulation and Treatment: Activate the T-cells with anti-CD3/CD28 antibodies in the presence of this compound or a vehicle control.

  • Intracellular Cytokine Staining: After a suitable incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to accumulate IL-2 intracellularly.

  • Cell Surface Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IL-2.

  • Flow Cytometric Analysis: Acquire the data on a flow cytometer and analyze the percentage of IL-2-producing cells within the T-cell populations.[7]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol identifies the genomic regions where Ikaros and Aiolos bind, which are affected by avadomide-induced degradation.

Methodology:

  • Cell Cross-linking: Treat cells with avadomide or vehicle and then cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of a desired size (typically 200-600 bp).

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for Ikaros or Aiolos.

  • Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and wash extensively to remove non-specific DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify Ikaros and Aiolos binding sites.[8][9]

Cell Viability Assay

This protocol assesses the anti-proliferative effects of avadomide on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a reagent for a luminescence-based ATP assay.[10][11]

  • Incubation: Incubate the plates for the time recommended by the reagent manufacturer.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its mechanism of action, centered on the Cereblon-mediated degradation of the key hematopoietic transcription factors Ikaros and Aiolos, provides a dual approach of direct anti-tumor activity and potent immune stimulation. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the nuanced molecular interactions and downstream effects of avadomide, paving the way for its optimized clinical application and the development of next-generation CELMoDs.

References

Avadomide Hydrochloride: A Technical Guide to its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Avadomide (CC-122) is a novel, small-molecule therapeutic agent that functions as a cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), thereby inducing the ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[1][2][3]. This targeted protein degradation results in potent, pleiotropic effects, including direct antitumor activity and significant immunomodulation of the tumor microenvironment (TME). Avadomide has been shown to activate T cells and Natural Killer (NK) cells, induce interferon signaling, and alter the immune cell infiltrate within tumors, providing a strong rationale for its development as a monotherapy and in combination with other anticancer agents[4][5][6]. This document provides an in-depth technical overview of Avadomide's effects on the TME, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanism of Action

Avadomide exerts its effects by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex[7]. By binding to CRBN, Avadomide alters its substrate specificity, leading to the recruitment of neosubstrates Ikaros and Aiolos[1][4]. These transcription factors, which are crucial for lymphoid cell development and function, are then tagged with ubiquitin and targeted for rapid degradation by the proteasome[2][4]. The degradation of these transcriptional repressors is the central event that initiates Avadomide's dual antitumor and immunomodulatory activities[3].

Avadomide_MoA cluster_CRBN CRL4-CRBN E3 Ligase Complex cluster_Degradation Proteasomal Degradation cluster_Substrates Neo-substrates cluster_Outcomes Downstream Effects CRBN Cereblon (CRBN) CUL4 Cullin-4 Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits DDB1 DDB1 ROC1 ROC1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targets for Degradation Immunomodulation Immunomodulation (T-cell Activation) Proteasome->Immunomodulation Antitumor Direct Antitumor Activity Proteasome->Antitumor Ikaros_Aiolos->Ub Ubiquitination Avadomide Avadomide (CC-122) Avadomide->CRBN Binds

Caption: Core mechanism of Avadomide action.

Immunomodulatory Effects on the Tumor Microenvironment

A primary consequence of Ikaros and Aiolos degradation is the potent stimulation of the immune system. Avadomide reshapes the TME from an immunosuppressive to an immune-active state through several key mechanisms.

T-Cell and NK-Cell Activation

Degradation of Aiolos in T-cells derepresses the promoters of key immune-stimulating genes, most notably Interleukin-2 (IL-2)[4]. This leads to enhanced IL-2 production, which provides powerful co-stimulatory signals to T-cells, promoting their proliferation and activation[4][8]. In addition to T-cells, Avadomide has been shown to activate NK cells[1][4]. A crucial aspect of this immune activation is the induction of both type I and type II interferon (IFN) signaling pathways in T-cells[5][6][9]. This IFN response triggers a feed-forward cascade, further invigorating anti-tumor immune responses and promoting the conversion of non-T-cell-inflamed tumors to a T-cell-inflamed phenotype, which is more susceptible to immunotherapy[5][6][10].

T_Cell_Activation cluster_TCell T-Cell Aiolos Aiolos Degradation IL2_Gene IL-2 Gene Promoter Aiolos->IL2_Gene De-represses ISG_Gene IFN-Stimulated Gene Promoters Aiolos->ISG_Gene De-represses IL2 ↑ IL-2 Production IL2_Gene->IL2 IFN ↑ IFN Signaling (Type I & II) ISG_Gene->IFN Avadomide Avadomide Avadomide->Aiolos Activation T-Cell Activation & Proliferation IL2->Activation IFN->Activation Chemokines ↑ Chemokine Expression IFN->Chemokines PDL1 ↑ PD-L1 Expression Activation->PDL1 Feedback Inhibition

Caption: Avadomide-induced T-cell activation signaling.
Modulation of Immune Cell Populations

Clinical studies have demonstrated that Avadomide treatment significantly alters the cellular composition of the TME. Analysis of paired tumor biopsies from patients with relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL) revealed an enrichment of multiple T-cell populations, dendritic cells, and macrophages following treatment[1]. Concurrently, a reduction in the B-cell population within the tumor was observed[1]. This shift indicates increased trafficking and infiltration of effector immune cells into the tumor, transforming it into a more immunologically "hot" environment.

Anti-Angiogenic Effects

In addition to its immunomodulatory roles, Avadomide possesses antiangiogenic properties. This has been demonstrated in preclinical models, including ex vivo umbilical artery sprout outgrowth assays[4]. By inhibiting the formation of new blood vessels, Avadomide can further contribute to controlling tumor growth.

Direct Antitumor Activity

Beyond modulating the TME, Avadomide has direct, cell-autonomous effects on malignant cells. It has been shown to induce apoptosis in multiple myeloma and DLBCL cell lines[1][3][4]. The antitumor activity in DLBCL is independent of the cell-of-origin subtype (ABC or GCB), unlike some earlier-generation immunomodulatory drugs[1][2]. In other cancer types, such as pancreatic ductal adenocarcinoma (PDAC), Avadomide has been found to inhibit the pro-survival NF-κB pathway and induce G1 phase cell cycle arrest, leading to apoptosis[11][12].

Quantitative Data Summary

The pharmacodynamic and clinical effects of Avadomide have been quantified in several studies. The following tables summarize key data points.

Table 1: Pharmacodynamic Effects of Avadomide on Peripheral Blood Biomarkers

Biomarker / Effect Quantitative Change Time Point Cell Type Citation
Aiolos Degradation Median 59% reduction 5 hours post-dose (C1D1) CD19+ B-Cells [1][13]
Aiolos Degradation Median 45% reduction 5 hours post-dose (C1D1) CD3+ T-Cells [1][13]
IL-2 Secretion 300% increase (P = .018) 1.5 hours post-dose (C1D1) CD3-stimulated T-Cells (ex vivo) [13]
IL-2 Production 282% increase 48 hours SEB-stimulated PBMCs (ex vivo) [8]

| IFN-γ Secretion | 185% increase (P = .003) | 1.5 hours post-dose (C1D1) | CD3-stimulated T-Cells (ex vivo) |[13] |

Table 2: Changes in Intratumoral Immune Cell Composition Post-Avadomide Treatment (R/R DLBCL)

Cell Population Change Relative to Screening Biopsy Method Citation
T-Cell Populations Enriched RNA-sequencing with immune cell deconvolution [1]
Dendritic Cells Enriched RNA-sequencing with immune cell deconvolution [1]
Macrophages Enriched RNA-sequencing with immune cell deconvolution [1]

| B-Cell Populations | Diminished | RNA-sequencing with immune cell deconvolution |[1] |

Table 3: Summary of Clinical Efficacy of Avadomide in Hematologic Malignancies

Indication Treatment Regimen Overall Response Rate (ORR) Key Metric Citation
Non-Hodgkin Lymphoma (NHL) Monotherapy (Phase I) 60% (3/5 patients) 1 CR, 2 PR [4][14]
R/R DLBCL (Classifier-Positive) Monotherapy 44% mPFS: 27 weeks [1]
R/R DLBCL Avadomide + Rituximab 40.7% mDOR: 8.0 months [2][15]
R/R Follicular Lymphoma Avadomide + Rituximab 80.5% mDOR: 27.6 months [2][15]

CR: Complete Response; PR: Partial Response; mPFS: median Progression-Free Survival; mDOR: median Duration of Response.

Key Experimental Protocols

Reproducing and building upon the research into Avadomide requires robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

Protocol for Pharmacodynamic Biomarker Assessment (Aiolos Degradation)

This protocol is based on methodologies used in clinical trials to confirm target engagement[1][4][13].

  • Sample Collection: Collect peripheral blood from subjects into EDTA or CPT tubes at pre-dose (baseline) and at specified time points post-dose (e.g., 1.5 and 5 hours).

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation according to standard procedures.

  • Cell Staining: Resuspend PBMCs and stain with fluorescently-conjugated antibodies against surface markers to identify cell populations of interest (e.g., anti-CD3 for T-cells, anti-CD19 for B-cells).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) followed by permeabilization with a saponin-based or methanol-based buffer to allow intracellular antibody access.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody specific for Aiolos.

  • Flow Cytometry: Acquire data on a multi-color flow cytometer. Gate on the T-cell and B-cell populations based on surface marker expression.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the Aiolos stain within each cell population at each time point. Calculate the percentage change from baseline for each post-dose sample to quantify Aiolos degradation.

Protocol for Ex Vivo T-Cell Activation and Cytokine Analysis

This protocol is adapted from studies assessing the immunomodulatory capacity of Avadomide[8][13].

  • PBMC Isolation: Isolate PBMCs from healthy donor or patient blood as described above.

  • Cell Culture: Plate PBMCs at a density of 1x10^6 cells/mL in complete RPMI-1640 medium.

  • Treatment: Treat cells with Avadomide (e.g., 50 nM), a vehicle control (e.g., DMSO), and/or other agents (e.g., anti-PD-1 antibody) for a specified pre-incubation period (e.g., 1 hour).

  • Stimulation: Stimulate the T-cells within the PBMC culture using an activating agent such as Staphylococcal enterotoxin B (SEB, e.g., 0.5 ng/mL) or plate-bound anti-CD3 antibodies.

  • Incubation: Culture the cells for 48-72 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.

  • Cytokine Quantification: Analyze the supernatants for cytokine concentrations (e.g., IL-2, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or standard ELISA kits.

Experimental_Workflow cluster_Samples Sample Collection cluster_Samples_Post Sample Collection cluster_Analysis Multi-modal Analysis Patient Patient Cohort (e.g., R/R DLBCL) Biopsy_Pre Pre-Treatment Tumor Biopsy Patient->Biopsy_Pre Blood_Pre Pre-Treatment Peripheral Blood Patient->Blood_Pre Treatment Avadomide Treatment Biopsy_Pre->Treatment IHC Immunohistochemistry (IHC) (CD3+, CD163+, etc.) Biopsy_Pre->IHC RNAseq RNA Sequencing (Gene Expression, Immune Deconvolution) Biopsy_Pre->RNAseq Blood_Pre->Treatment Flow Flow Cytometry (Aiolos Degradation, T-cell Phenotypes) Blood_Pre->Flow Cytokine Ex Vivo Cytokine Assay (IL-2, IFN-γ) Blood_Pre->Cytokine Biopsy_Post On-Treatment Tumor Biopsy Treatment->Biopsy_Post Blood_Post Post-Treatment Peripheral Blood Treatment->Blood_Post Biopsy_Post->IHC Biopsy_Post->RNAseq Blood_Post->Flow Blood_Post->Cytokine

Caption: Workflow for clinical TME analysis.

Conclusion

Avadomide hydrochloride is a potent cereblon E3 ligase modulator that profoundly impacts the tumor microenvironment. Through the targeted degradation of Ikaros and Aiolos, it exerts a dual mechanism of action involving direct cytotoxicity to malignant cells and robust, multifaceted immunomodulation. By activating T-cells and NK-cells, inducing a pro-inflammatory interferon response, and promoting the infiltration of effector immune cells into the tumor, Avadomide can convert an immunologically "cold" TME into a "hot" one. This activity, supported by compelling quantitative pharmacodynamic and clinical data, establishes Avadomide as a promising therapeutic agent. Its ability to upregulate immune checkpoints like PD-L1 further highlights its potential for synergistic activity in combination with immune checkpoint inhibitors, offering new avenues for treating advanced malignancies[5][6][16].

References

Avadomide hydrochloride as a molecular glue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Avadomide Hydrochloride as a Molecular Glue

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avadomide (CC-122) is a novel, small-molecule, orally bioavailable agent belonging to the class of Cereblon E3 Ligase Modulating Drugs (CELMoDs).[1][2] It functions as a "molecular glue," a mechanism that involves inducing or stabilizing the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Avadomide specifically binds to the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4CRBN) complex.[5][6] This binding event alters the substrate specificity of the ligase, prompting the recruitment and degradation of "neosubstrates" that are not typically targeted by the native CRL4CRBN complex.[7][8]

The primary neosubstrates of avadomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][9] The degradation of these factors underlies avadomide's potent dual activities: a direct, cell-autonomous cytotoxic effect on malignant B-cells and a robust immunomodulatory effect on the tumor microenvironment, primarily through T-cell and NK-cell activation.[9][10] These properties have positioned avadomide as a promising therapeutic agent in hematologic malignancies, particularly relapsed/refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[1][9]

Mechanism of Action: The Molecular Glue Concept

Avadomide's mechanism is a prime example of targeted protein degradation. Unlike traditional enzyme inhibitors, it does not block a protein's active site but instead hijacks the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-driving proteins.

The process unfolds in several key steps:

  • Binding to Cereblon: Avadomide binds to a specific pocket on the CRBN substrate receptor of the CRL4CRBN E3 ligase complex.[8][11]

  • Conformational Change and Neosubstrate Recruitment: This binding induces a conformational change on the surface of CRBN, creating a novel interface that has a high affinity for the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5]

  • Ubiquitination: The recruitment of Ikaros and Aiolos brings them into close proximity with the E3 ligase machinery, which catalyzes the transfer of ubiquitin molecules to the neosubstrates.[2][6]

  • Proteasomal Degradation: The polyubiquitinated Ikaros and Aiolos are then recognized and degraded by the 26S proteasome.[3][5]

G cluster_complex CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Substrate Receptor CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 Avadomide Avadomide Avadomide->CRBN 1. Binding Neosubstrate Neosubstrates (Ikaros, Aiolos) Neosubstrate->CRBN 2. Recruitment (Glue Effect) Proteasome 26S Proteasome Neosubstrate->Proteasome 4. Recognition Ub Ubiquitin Ub->Neosubstrate 3. Polyubiquitination Degraded_Protein Proteasome->Degraded_Protein 5. Degradation

Avadomide's molecular glue mechanism of action.

Downstream Signaling and Therapeutic Effects

The degradation of Ikaros and Aiolos, which are transcriptional repressors, leads to significant changes in gene expression within both malignant B-cells and immune cells.[5][9]

  • In Malignant B-cells: Degradation of Ikaros and Aiolos is associated with increased transcription of interferon (IFN)-stimulated genes (ISGs). This occurs independently of external IFN signaling and results in apoptosis.[6] This direct cell-autonomous activity has been observed in both Activated B-Cell (ABC) and Germinal Center B-Cell (GCB) subtypes of DLBCL.[1][12]

  • In T-cells: In T-cells, the degradation of these repressors leads to the de-repression of key cytokine promoters, most notably Interleukin-2 (IL-2).[1][5] The subsequent increase in IL-2 production provides a powerful co-stimulatory signal, enhancing T-cell activation, proliferation, and cytotoxic function.[10] This T-cell reinvigoration is critical to the immunomodulatory anti-tumor response. Avadomide also triggers IFN signaling in T-cells, which can sensitize tumors to checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[13]

Downstream signaling effects of Avadomide.

Quantitative Data Summary

Table 1: Preclinical Binding Affinity and Potency
CompoundBinding Assay TypeTargetAffinity (Ki or Kd)Reference
Avadomide Cell-based Target EngagementCRBNLess potent than pomalidomide in this assay[14]
IberdomideMicroscale ThermophoresisMsCI4 (CRBN homologue)Ki = 4.9 µM[15]
LenalidomideMicroscale ThermophoresisMsCI4 (CRBN homologue)Ki > 100 µM[15]
PomalidomideMicroscale ThermophoresisMsCI4 (CRBN homologue)Ki = 25 µM[15]

Note: Direct comparative affinity data for avadomide from a single standardized assay is limited in the public domain. Preclinical studies consistently show it is a more potent degrader of Ikaros/Aiolos than lenalidomide.[1][16]

Table 2: Clinical Efficacy of Avadomide in R/R DLBCL (Monotherapy, Phase 1)[9][12]
ParameterAll R/R DLBCL Patients (n=84)Classifier-Positive (n=32)Classifier-Negative (n=37)
Overall Response Rate (ORR) 29%44%14%
Complete Response (CR) 11%Not ReportedNot Reported
Median Progression-Free Survival (mPFS) Not Reported6 months (27 weeks)1.5 months

Classifier-positive tumors are defined by high immune cell infiltration.[9]

Table 3: Common Treatment-Emergent Adverse Events (AEs) with Avadomide
Adverse EventAny Grade (%) (Monotherapy, R/R DLBCL, n=97)[12]Grade 3/4 (%) (Monotherapy, R/R DLBCL, n=97)[12]Any Grade (%) (with Rituximab, n=68)[1]Grade 3/4 (%) (with Rituximab, n=68)[1]
Neutropenia 66%51%63.2%55.9%
Infections 57%24%23.5%8.8%
Fatigue/Asthenia 46%Not Reported22.1%Not Reported
Diarrhea Not ReportedNot Reported19.1%Not Reported
Febrile Neutropenia Not Reported10%Not Reported7.4%
Anemia Not Reported12%Not ReportedNot Reported

Note: Intermittent dosing schedules (e.g., 5 days on / 2 days off) were found to improve the tolerability of avadomide, reducing the frequency and severity of neutropenia compared to continuous dosing.[9][12]

Key Experimental Protocols

Protocol: Cereblon Binding Assay (Homogeneous Time-Resolved FRET)

Objective: To quantify the binding affinity of a test compound (e.g., Avadomide) to Cereblon in a competitive assay format.

Principle: This assay uses a GST-tagged recombinant human CRBN protein, an anti-GST antibody labeled with a Europium cryptate donor fluorophore, and a thalidomide-based tracer labeled with a red acceptor fluorophore. When the tracer binds to CRBN, the donor and acceptor are brought into proximity, generating a FRET signal. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.[17]

Materials:

  • Recombinant GST-tagged human Cereblon (CRBN)

  • Thalidomide-Red tracer (or similar fluorescent ligand)

  • Anti-GST antibody labeled with Europium (Eu3+) cryptate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA)

  • Test compound (Avadomide) and control compounds (Pomalidomide, negative control)

  • Low-volume 384-well white assay plates

  • HTRF-compatible microplate reader

Method:

  • Prepare serial dilutions of the test compound and controls in assay buffer.

  • Dispense 2 µL of the compound dilutions into the assay plate.

  • Add 4 µL of GST-CRBN (at a pre-optimized concentration) to each well.

  • Prepare a detection mix containing the Thalidomide-Red tracer and the anti-GST-Eu3+ antibody in assay buffer.

  • Add 4 µL of the detection mix to each well. Final volume is 10 µL.

  • Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Plot the HTRF ratio against the log of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.

G start Start: Prepare Compound Dilutions disp_cmpd 1. Dispense Compounds into 384-well Plate start->disp_cmpd add_crbn 2. Add GST-CRBN Protein disp_cmpd->add_crbn add_detect 3. Add HTRF Detection Reagents add_crbn->add_detect incubate 4. Incubate at RT add_detect->incubate read 5. Read Plate (HTRF Reader) incubate->read end End: Calculate IC50 read->end

Workflow for a HTRF-based CRBN binding assay.
Protocol: Aiolos/Ikaros Degradation Assay (Flow Cytometry)

Objective: To measure the dose-dependent degradation of Aiolos (IKZF3) and Ikaros (IKZF1) in target cells following treatment with Avadomide.

Principle: Peripheral blood mononuclear cells (PBMCs) or specific cell lines are treated with Avadomide. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against Aiolos or Ikaros, as well as cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells). The mean fluorescence intensity (MFI) of the Aiolos/Ikaros signal within the target cell population is quantified by flow cytometry. A reduction in MFI indicates protein degradation.[9][18]

Materials:

  • PBMCs isolated from healthy donors or patients, or a relevant cell line (e.g., MM.1S, TMD8).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Avadomide stock solution (in DMSO).

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™).

  • Antibodies:

    • Anti-human CD3 (e.g., APC-conjugated)

    • Anti-human CD19 (e.g., PE-conjugated)

    • Anti-human Aiolos (IKZF3) (e.g., Alexa Fluor 488-conjugated)

    • Matching isotype control antibodies.

  • Flow cytometer.

Method:

  • Plate cells (e.g., 1 x 10⁶ PBMCs/well) in a 96-well plate.

  • Treat cells with a serial dilution of Avadomide (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).

  • Harvest and wash the cells with FACS buffer (PBS + 2% FBS).

  • Stain for surface markers (CD3, CD19) by incubating with antibodies for 30 minutes at 4°C.

  • Wash cells to remove unbound surface antibodies.

  • Fix and permeabilize the cells using the Fixation/Permeabilization buffer according to the manufacturer's protocol.

  • Stain for intracellular targets by incubating with anti-Aiolos/Ikaros or isotype control antibodies for 30-60 minutes at room temperature.

  • Wash cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer.

Data Analysis:

  • Gate on the cell populations of interest (e.g., CD3+ T-cells and CD19+ B-cells).

  • Determine the MFI for the Aiolos/Ikaros stain in each population for each treatment condition.

  • Normalize the MFI values to the vehicle control to calculate the percentage of remaining protein.

  • Plot the percentage of Aiolos/Ikaros remaining against the log of Avadomide concentration to determine the DC₅₀ (concentration for 50% degradation).

Protocol: In Vitro Ubiquitination Assay

Objective: To demonstrate that Avadomide promotes the CRBN-dependent ubiquitination of a neosubstrate (e.g., IKZF1).

Principle: Recombinant components of the ubiquitination cascade are combined in the presence or absence of Avadomide. The reaction mixture includes the E1 activating enzyme, an E2 conjugating enzyme, the CRL4CRBN E3 ligase complex, ubiquitin, ATP, and the recombinant neosubstrate. The formation of polyubiquitin chains on the substrate is detected by immunoblotting.[3][6]

Materials:

  • Recombinant Human E1 enzyme (UBE1)

  • Recombinant Human E2 enzyme (e.g., UBE2D1)

  • Recombinant CRL4CRBN complex (or individual components: CUL4A, DDB1, RBX1, CRBN)

  • Recombinant Human Ubiquitin

  • Recombinant neosubstrate (e.g., GST-tagged IKZF1)

  • ATP solution

  • Avadomide stock solution (in DMSO)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels, transfer apparatus, and immunoblotting reagents

  • Primary antibodies: Anti-Ubiquitin, Anti-GST (or anti-IKZF1)

Method:

  • Set up reactions in microcentrifuge tubes on ice.

  • To the reaction buffer, add E1, E2, ubiquitin, and ATP.

  • Add the CRL4CRBN complex and the GST-IKZF1 substrate.

  • Add Avadomide or vehicle control (DMSO) to the respective tubes. Include a control reaction lacking the E3 ligase or ATP to confirm dependency.

  • Initiate the reaction by incubating at 37°C for 60-120 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Perform immunoblotting:

    • Block the membrane (e.g., with 5% milk in TBST).

    • Incubate with primary antibody (e.g., anti-ubiquitin or anti-GST).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

Data Analysis:

  • Analyze the resulting blot. In the presence of all components and Avadomide, a high-molecular-weight smear or laddering pattern above the band for unmodified GST-IKZF1 should be visible when blotting for either ubiquitin or the GST tag. This pattern represents polyubiquitinated substrate and indicates a positive result.

References

Avadomide Hydrochloride: A Deep Dive into the Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of cereblon E3 ligase modulators (CELMoDs). It has demonstrated potent anti-proliferative and immunomodulatory activities in a range of hematological malignancies, including diffuse large B-cell lymphoma (DLBCL) and multiple myeloma. A key mechanism of Avadomide's antitumor effect is the induction of apoptosis in malignant cells. This technical guide provides an in-depth exploration of the molecular pathways governing Avadomide-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

Avadomide's primary mechanism of action involves the modulation of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2][3] By binding to the substrate receptor cereblon (CRBN), Avadomide induces a conformational change that expands the substrate specificity of the E3 ligase.[1][2][3] This alteration in substrate recognition leads to the recruitment, polyubiquitination, and subsequent proteasomal degradation of specific neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] The degradation of these key transcription factors is the initiating event in the downstream signaling cascade that culminates in apoptosis of malignant B-cells.[4][5]

The Apoptosis Induction Signaling Pathway

The degradation of Ikaros and Aiolos by Avadomide triggers a cascade of molecular events that converge to induce programmed cell death. A central consequence of Ikaros and Aiolos depletion is the de-repression of interferon-stimulated genes (ISGs), which play a crucial role in apoptosis.[4][5] Additionally, the degradation of these transcription factors leads to the downregulation of key survival factors such as c-Myc and Interferon Regulatory Factor 4 (IRF4).[4][6]

Avadomide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Avadomide Avadomide (CC-122) CRBN Cereblon (CRBN) E3 Ligase Complex Avadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Ub Ubiquitination Ikaros_Aiolos->Ub Polyubiquitination ISGs Interferon-Stimulated Genes (ISGs) (e.g., IRF7, IFIT3, DDX58) Ikaros_Aiolos->ISGs Represses cMyc_IRF4 c-Myc & IRF4 (Survival Factors) Ikaros_Aiolos->cMyc_IRF4 Promotes Proteasome Proteasome Ub->Proteasome Degradation Caspase_Activation Caspase Activation (Caspase-3/7) ISGs->Caspase_Activation Activates Apoptosis Apoptosis cMyc_IRF4->Apoptosis Inhibits Caspase_Activation->Apoptosis Executes

Avadomide-induced apoptosis signaling pathway.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of Avadomide have been quantified in both preclinical and clinical studies.

Table 1: Preclinical Activity of Avadomide in DLBCL Cell Lines
Cell Line SubtypeParameterValueReference
ABC & GCB DLBCLAnti-proliferative ActivityDemonstrated[1]
ABC & GCB DLBCLApoptosis InductionDemonstrated[1]

ABC: Activated B-cell like; GCB: Germinal Center B-cell like

Table 2: Clinical Efficacy of Avadomide in Relapsed/Refractory (R/R) DLBCL (NCT01421524)
Patient PopulationEndpointResultReference
R/R DLBCL (de novo)Overall Response Rate (ORR)29%[3][7]
Complete Response (CR)11%[3][7]
Classifier-Positive R/R DLBCLORR44%[3][7]
Median Progression-Free Survival (mPFS)6 months[3]
Classifier-Negative R/R DLBCLORR19%[3][7]
mPFS1.5 months[3]
Table 3: Clinical Efficacy of Avadomide with Rituximab in R/R DLBCL and Follicular Lymphoma (FL)
DiseaseEndpointResultReference
R/R DLBCLORR40.7%[1]
Median Duration of Response (mDOR)8.0 months[1]
R/R FLORR80.5%[1]
mDOR27.6 months[1]

Experimental Protocols

Western Blotting for Ikaros, Aiolos, and Cereblon Degradation

This protocol is for the detection of protein degradation following Avadomide treatment.

  • Cell Culture and Treatment: Plate DLBCL or multiple myeloma cells at a suitable density and treat with varying concentrations of Avadomide or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ikaros (e.g., 1:1000 dilution), Aiolos (e.g., 1:1000 dilution), Cereblon (e.g., 1:1000 dilution), and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.[8][9][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow start Cell Treatment with Avadomide lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Ikaros, Aiolos, CRBN) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Degradation detection->end

Western Blotting Experimental Workflow.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Culture and Treatment: Treat cells with Avadomide as described above.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases.

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with Avadomide.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound represents a promising therapeutic agent for hematological malignancies, with a well-defined mechanism of action centered on the induction of apoptosis. By modulating the CRL4CRBN E3 ligase complex, Avadomide triggers the degradation of the key lymphoid transcription factors Ikaros and Aiolos. This targeted protein degradation unleashes a pro-apoptotic program characterized by the de-repression of interferon-stimulated genes and the downregulation of critical survival factors. The quantitative data from both preclinical and clinical studies underscore the potent anti-tumor activity of Avadomide. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the nuanced molecular effects of this and other CELMoD compounds, paving the way for continued advancements in the development of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Avadomide Hydrochloride Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for avadomide hydrochloride (CC-122), a novel cereblon E3 ligase modulator. The information is intended to guide researchers and clinicians in understanding the therapeutic potential and mechanistic basis of avadomide's activity in various malignancies.

Mechanism of Action

Avadomide is a small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Its primary mechanism involves binding to CRBN, which in turn recruits the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex for ubiquitination and subsequent proteasomal degradation.[3][4] This degradation leads to a dual mechanism of action: a direct cell-autonomous antitumor effect and an immunomodulatory effect.[3][5]

The degradation of Ikaros and Aiolos in malignant B-cells results in decreased proliferation and increased apoptosis.[3] In T-cells, the degradation of these transcription factors leads to the derepression of genes such as IL2, resulting in enhanced Interleukin-2 production, T-cell co-stimulation, and proliferation.[4][5] Avadomide may also enhance the activity of Natural Killer (NK) cells.[4]

Signaling Pathway Diagram

Avadomide_Mechanism_of_Action Avadomide (CC-122) Mechanism of Action cluster_0 Cell Nucleus cluster_1 Cytoplasm cluster_2 Cellular Effects Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Transcription_Repression Transcriptional Repression (e.g., IL2 gene) Ikaros_Aiolos->Transcription_Repression Represses Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Undergoes Avadomide Avadomide (CC-122) CRBN_E3_Ligase Cereblon (CRBN) E3 Ubiquitin Ligase Complex Avadomide->CRBN_E3_Ligase Binds to CRBN_E3_Ligase->Ikaros_Aiolos Recruits Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Degradation Proteasome->Degradation Mediates T_Cell_Activation T-Cell Activation & IL-2 Production Degradation->T_Cell_Activation Leads to Anti_Tumor_Activity Direct Anti-Tumor Activity (Apoptosis) Degradation->Anti_Tumor_Activity Leads to Clinical_Trial_Workflow Phase I Clinical Trial Workflow for Avadomide Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Dose_Escalation Dose-Escalation Phase (3+3 Design) Patient_Screening->Dose_Escalation DLT_Evaluation DLT Evaluation (Cycle 1) Dose_Escalation->DLT_Evaluation DLT_Evaluation->Dose_Escalation No DLT, Escalate Dose MTD_RP2D_Determination Determine MTD and RP2D DLT_Evaluation->MTD_RP2D_Determination DLT Observed Expansion_Cohorts Expansion Cohorts at RP2D (e.g., DLBCL, FL) MTD_RP2D_Determination->Expansion_Cohorts Efficacy_Safety_Assessment Efficacy & Safety Assessment (Ongoing) Expansion_Cohorts->Efficacy_Safety_Assessment

References

Application Notes and Protocols: Avadomide Hydrochloride in Combination Therapy with Rituximab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical application and experimental protocols for the combination therapy of Avadomide hydrochloride and rituximab in the context of treating B-cell malignancies, primarily Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). The information is synthesized from peer-reviewed clinical trial data and research publications.

Introduction to Avadomide and its Mechanism of Action

Avadomide (CC-122) is a novel, orally administered small molecule that functions as a cereblon E3 ligase modulator (CELMoD). Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1]

The degradation of Ikaros and Aiolos has a dual antitumor effect:

  • Direct Cell-Autonomous Effects: In malignant B-cells, the loss of Ikaros and Aiolos, which act as transcriptional repressors, leads to the de-repression of interferon-stimulated genes. This, in turn, induces apoptosis and inhibits proliferation of lymphoma cells.

  • Immunomodulatory Effects: The degradation of these transcription factors in T-cells and Natural Killer (NK) cells leads to enhanced immune function. This includes increased production of interleukin-2 (IL-2), T-cell co-stimulation, and proliferation, thereby augmenting the body's anti-tumor immune response.

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of normal and malignant B-lymphocytes. Upon binding to CD20, rituximab mediates B-cell lysis through several mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis. The combination of Avadomide's immunomodulatory and direct anti-lymphoma effects with the B-cell depleting action of rituximab provides a strong rationale for their synergistic use in treating B-cell malignancies.

Signaling Pathways

The following diagrams illustrate the signaling pathways of Avadomide and Rituximab.

Avadomide_Pathway cluster_cell Malignant B-cell / T-cell cluster_nucleus Nucleus Avadomide Avadomide (CC-122) CRBN Cereblon (CRBN) Avadomide->CRBN binds to CUL4 CUL4-DDB1-RBX1 E3 Ubiquitin Ligase CRBN->CUL4 recruits to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CUL4->Ikaros_Aiolos targets Proteasome Proteasome Ikaros_Aiolos->Proteasome degradation Interferon_Genes Interferon-Stimulated Genes (ISGs) Ikaros_Aiolos->Interferon_Genes represses IL2_Gene IL-2 Gene (in T-cells) Ikaros_Aiolos->IL2_Gene represses Ub Ubiquitin Ub->Ikaros_Aiolos ubiquitination Apoptosis_Genes Pro-Apoptotic Genes Interferon_Genes->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest Interferon_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis T_Cell_Activation T-Cell Activation & Proliferation IL2_Gene->T_Cell_Activation

Avadomide's Mechanism of Action

Rituximab_Pathway cluster_extracellular Extracellular Space cluster_cell Malignant B-cell Rituximab Rituximab CD20 CD20 Antigen Rituximab->CD20 binds to Complement Complement Proteins (C1q) Complement->Rituximab binds to Fc region MAC Membrane Attack Complex (MAC) Complement->MAC activates NK_Cell NK Cell / Macrophage NK_Cell->Rituximab binds to Fc region (Fcγ Receptor) Apoptosis Apoptosis NK_Cell->Apoptosis induces (ADCC) Caspases Caspase Cascade CD20->Caspases cross-linking activates Cell_Lysis Cell Lysis MAC->Cell_Lysis Caspases->Apoptosis

Rituximab's Mechanism of Action

Clinical Trial Protocols and Data

The combination of Avadomide and rituximab has been investigated in clinical trials, most notably the Phase Ib CC-122-DLBCL-001 study (NCT02031419) for relapsed/refractory DLBCL and FL, and the Phase I/II CC-122-DLBCL-002 study (NCT03283202) which combined Avadomide with the R-CHOP regimen for newly diagnosed high-risk DLBCL.

Experimental Protocol: Avadomide and Rituximab Combination (CC-122-DLBCL-001)

This protocol is based on the dose-expansion phase of the CC-122-DLBCL-001 trial for patients with relapsed or refractory DLBCL or FL.[2][3]

Patient Eligibility (Inclusion Criteria Highlights):

  • Age ≥ 18 years.

  • Histologically confirmed relapsed or refractory DLBCL (including transformed indolent lymphoma) or CD20-positive FL.

  • Measurable disease.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

Treatment Regimen:

  • Avadomide: 3 mg administered orally once daily for 5 consecutive days, followed by 2 days off (5/7 day schedule) for each 28-day cycle.[2][3]

  • Rituximab: 375 mg/m² administered intravenously.

    • Cycle 1: Day 8.

    • Cycles 2-6: Day 1.

    • Subsequent Cycles: Day 1 of every third cycle for up to 2 years.[2][3]

Monitoring and Assessments:

  • Safety: Monitored for adverse events (AEs) throughout the study and for 28 days after the last dose. AEs were graded according to NCI CTCAE v4.03.

  • Efficacy: Tumor assessments were performed at screening, at the end of every second cycle through cycle 6, every third cycle through cycle 12, and every six cycles thereafter.[4]

  • Pharmacodynamics: Blood samples were collected to assess for Aiolos and Ikaros degradation in peripheral B and T cells.[4]

Experimental Protocol: Avadomide with R-CHOP (CC-122-DLBCL-002)

This protocol is based on the Phase I/II study for previously untreated, high-risk DLBCL.[5][6][7]

Patient Eligibility (Inclusion Criteria Highlights):

  • Age ≥ 18 years.

  • Newly diagnosed, histologically confirmed DLBCL.

  • International Prognostic Index (IPI) score of 3-5 (high-risk).

  • ECOG performance status of 0-2.

  • Adequate organ function.

Treatment Regimen (up to six 21-day cycles):

  • Avadomide: Escalating doses of 1 mg, 2 mg, and 3 mg were evaluated. The recommended Phase 2 dose was determined to be 3 mg orally on days 1-5 and 8-12 of each 21-day cycle.

  • R-CHOP-21: Standard dosing.

    • Rituximab: 375 mg/m² IV on Day 1.

    • Cyclophosphamide: 750 mg/m² IV on Day 1.

    • Doxorubicin: 50 mg/m² IV on Day 1.

    • Vincristine: 1.4 mg/m² (capped at 2 mg) IV on Day 1.

    • Prednisone: 100 mg orally on Days 1-5.

  • Supportive Care: All patients received pegfilgrastim support.[5][6][7]

Quantitative Data Summary

Efficacy Data
Clinical TrialPatient PopulationNOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (mDOR)
CC-122-DLBCL-001 Relapsed/Refractory DLBCL2740.7%[2][3]-8.0 months[2][3]
Relapsed/Refractory FL4180.5%[2][3]-27.6 months[2][3]
CC-122-DLBCL-002 Newly Diagnosed High-Risk DLBCL3488%[5][6][7]79%[5][6][7]Not Reported
Safety Data: Common Adverse Events (AEs)
Adverse EventCC-122-DLBCL-001 (Avadomide + Rituximab) (Any Grade)CC-122-DLBCL-002 (Avadomide + R-CHOP) (Grade 3/4)
Neutropenia 63.2%[2]54%[5][6][7]
Infections/Infestations 23.5%[2]-
Fatigue 22.1%[2]-
Diarrhea 19.1%[2]-
Anemia -20%[5][6][7]
Leukopenia -20%[5][6][7]
Lymphopenia -14%[5][6][7]
Hypophosphatemia -14%[5][6][7]
Febrile Neutropenia 7.4% (Grade 3/4)[2]11%[5][6][7]

Management of Adverse Events

Neutropenia:

Neutropenia is the most common dose-limiting toxicity of Avadomide.[2][5][6][7] Management strategies include:

  • Dose Interruption and Reduction: For Grade 3 or 4 neutropenia, treatment with Avadomide may be interrupted until the neutrophil count recovers. The dose may then be resumed at a lower level.

  • Intermittent Dosing: The 5 days on, 2 days off schedule was developed to improve the tolerability of Avadomide and reduce the incidence and severity of neutropenia.[5]

  • Growth Factor Support: The use of granulocyte-colony stimulating factor (G-CSF), such as pegfilgrastim, can be considered to support neutrophil counts, particularly when Avadomide is used in combination with chemotherapy.[5][6][7]

Other Common Adverse Events:

Management of other common AEs such as fatigue, diarrhea, and infections should follow standard clinical practice guidelines. Dose modifications of Avadomide may be necessary for persistent or severe toxicities.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_screening Patient Screening cluster_treatment Treatment Cycles cluster_evaluation Response & Safety Evaluation Informed_Consent Informed Consent Eligibility_Criteria Inclusion/Exclusion Criteria Assessment Informed_Consent->Eligibility_Criteria Baseline_Assessments Baseline Assessments (Tumor Imaging, Bloodwork, ECOG) Eligibility_Criteria->Baseline_Assessments Avadomide_Admin Avadomide Administration (Oral, 5/7 days or other schedule) Baseline_Assessments->Avadomide_Admin Rituximab_Admin Rituximab Administration (IV Infusion) Baseline_Assessments->Rituximab_Admin Monitoring AE Monitoring & Management Avadomide_Admin->Monitoring Rituximab_Admin->Monitoring Monitoring->Avadomide_Admin Dose Modification Tumor_Response Tumor Response Assessment (e.g., every 2-3 cycles) Monitoring->Tumor_Response Tumor_Response->Avadomide_Admin Continue Treatment Safety_Followup Safety Follow-up (28 days post-treatment) Tumor_Response->Safety_Followup End of Treatment

Clinical Trial Workflow for Combination Therapy

Conclusion

The combination of this compound and rituximab represents a promising therapeutic strategy for patients with certain B-cell malignancies. The dual mechanism of Avadomide, targeting both the tumor cells directly and enhancing the anti-tumor immune response, complements the B-cell depleting activity of rituximab. Clinical trial data have demonstrated encouraging efficacy and a manageable safety profile. Further investigation is warranted to optimize dosing schedules, identify predictive biomarkers, and explore this combination in broader patient populations. These application notes and protocols provide a framework for researchers and clinicians working with this novel combination therapy.

References

Avadomide Hydrochloride (CC-122): A Review of Dosing Schedules in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with potent immunomodulatory and direct antitumor activities.[1] Its mechanism of action involves binding to the cereblon E3 ubiquitin ligase complex, which leads to the degradation of hematopoietic transcription factors Aiolos and Ikaros.[2][3] This degradation results in apoptosis of malignant B cells and activation of T cells.[2] Clinical development of Avadomide has explored various dosing schedules to optimize its therapeutic index, balancing efficacy with manageable toxicity, primarily neutropenia.[1][4] These application notes provide a detailed overview of the dosing schedules for Avadomide hydrochloride in key clinical trials, including monotherapy and combination regimens.

Monotherapy Dosing Schedules

Initial clinical development of Avadomide focused on establishing a safe and effective monotherapy dosing regimen. A first-in-human, phase I study (NCT01421524) in patients with advanced solid tumors and hematologic malignancies established the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) for continuous daily dosing.[5][6] However, to mitigate dose-limiting toxicities like neutropenia, intermittent dosing schedules were investigated.[1][4]

Clinical Trial Identifier Patient Population Dose Levels Explored Dosing Schedule Key Findings
CC-122-ST-001 (NCT01421524) Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL), Multiple Myeloma0.5 mg - 3.5 mgContinuous (once daily)MTD: 3.0 mg; Non-Tolerated Dose (NTD): 3.5 mg.[5][6]
CC-122-ST-001 (Dose Expansion) Relapsed/Refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL)3 mg, 4 mg, 5 mgIntermittent (5 days on/2 days off; 21/28 days)Intermittent 5/7-day schedule improved tolerability and reduced neutropenia.[1]
CC-122-ST-002 (NCT02509039) Advanced Solid Tumors or NHL (Japanese patients)2 mg, 3 mg, 4 mgIntermittent (5 consecutive days per week)RP2D established at 3 mg on a 5/7 day schedule.[7]

Combination Therapy Dosing Schedules

Avadomide has been evaluated in combination with various agents, including monoclonal antibodies and chemotherapy, to enhance its antitumor activity. These studies have adapted the dosing schedule to manage overlapping toxicities and optimize the synergistic effects of the combined therapies.

Combination with Rituximab

The combination of Avadomide with the anti-CD20 monoclonal antibody rituximab has been explored in patients with R/R DLBCL and follicular lymphoma (FL).

Clinical Trial Identifier Patient Population Avadomide Dose Avadomide Schedule Rituximab Dose and Schedule Key Findings
CC-122-DLBCL-001 (NCT02031419) R/R DLBCL, FL3 mgIntermittent (5 days on/2 days off)375 mg/m² IV on Day 8 of Cycle 1, Day 1 of Cycles 2-6, and then every third cycle.[2][8]The combination was well-tolerated with promising antitumor activity.[2]
Combination with R-CHOP

For newly diagnosed DLBCL, Avadomide has been studied in combination with the standard R-CHOP immunochemotherapy regimen.

Clinical Trial Identifier Patient Population Avadomide Dose Levels Avadomide Schedule R-CHOP Schedule Key Findings
CC-122-DLBCL-002 (NCT03283202) Newly Diagnosed DLBCL (IPI 3-5)1 mg, 2 mg, 3 mgDays 1-5 & 8-12 of a 21-day cycle (2/3 weeks) or Days 1-5, 8-12, & 15-19 (3/3 weeks)Standard R-CHOP-21 for 6 cycles.[9]Recommended Phase 2 dose of Avadomide was 3 mg for 2/3 weeks. The combination was well-tolerated.[9]
Combination with Obinutuzumab

The combination with the glycoengineered anti-CD20 monoclonal antibody obinutuzumab was investigated in patients with relapsed or refractory B-cell non-Hodgkin lymphoma.

Clinical Trial Identifier Patient Population Avadomide Dose Levels Avadomide Schedule Obinutuzumab Dose and Schedule Key Findings
CC-122-NHL-001 (NCT02417285) R/R B-cell NHL1.0 mg, 2.0 mg, 3.0 mg, 4.0 mgIntermittent (5 days on/2 days off)1000 mg IV on Days 2, 8, 15 of Cycle 1 and Day 1 of Cycles 2-8.[10]RP2D of Avadomide was 3.0 mg on a 5/7-day schedule.[10]

Experimental Protocols

The clinical trials cited employed a standard 3+3 dose-escalation design to determine the MTD and RP2D.[3][5][6]

Dose Escalation and DLT Evaluation:

  • Patients were enrolled in cohorts of 3-6.

  • Dose-limiting toxicities (DLTs) were typically evaluated during the first cycle of treatment.

  • If no DLTs were observed in the initial 3 patients, the next cohort was enrolled at a higher dose level.

  • If one DLT occurred, the cohort was expanded to 6 patients.

  • The MTD was defined as the dose level below the non-tolerated dose (NTD), where ≥2 of 6 patients experienced a DLT.[3][5][6]

Dose Reductions and Interruptions:

  • Dose reductions for Avadomide were permitted in cases of toxicity.[2][8]

  • Treatment could be interrupted and resumed at a lower dose level upon recovery to Grade ≤1 toxicity.[3]

  • A specified number of dose reductions were allowed before treatment discontinuation.[3]

Signaling Pathway and Experimental Workflow Diagrams

Avadomide_Mechanism_of_Action cluster_CRBN_Complex Cereblon E3 Ligase Complex cluster_Substrates Substrate Proteins cluster_Downstream_Effects Downstream Cellular Effects CRBN Cereblon (CRBN) DDB1 DDB1 Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits CUL4A CUL4A Rbx1 Rbx1 Avadomide Avadomide (CC-122) Avadomide->CRBN Binds to Ubiquitination Ubiquitination Ikaros->Ubiquitination B_Cell_Apoptosis Malignant B-Cell Apoptosis Aiolos->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome T_Cell_Activation T-Cell Co-stimulation (e.g., IL-2 production) Proteasome->T_Cell_Activation Leads to Proteasome->B_Cell_Apoptosis Induces

Caption: Avadomide's mechanism of action via the Cereblon E3 ligase complex.

Clinical_Trial_Workflow cluster_Screening Patient Screening cluster_Treatment_Cycle Treatment Cycle (e.g., 28 days) cluster_Decision_Making Dose Escalation Decision (3+3 Design) cluster_Follow_Up Long-Term Follow-Up Screening Informed Consent & Eligibility Criteria Met Dosing Avadomide Administration (Specified Dose & Schedule) Screening->Dosing Monitoring Safety & Tolerability Monitoring (AEs, Labs) Dosing->Monitoring Efficacy Tumor Response Assessment Dosing->Efficacy Continuous Cycles until Progression/Toxicity DLT_Eval DLT Evaluation (Cycle 1) Monitoring->DLT_Eval No_DLT 0 DLTs in 3 Pts DLT_Eval->No_DLT Outcome One_DLT 1 DLT in 3 Pts DLT_Eval->One_DLT Outcome Two_DLTs ≥2 DLTs in 3-6 Pts DLT_Eval->Two_DLTs Outcome Escalate Dose Escalate in New Cohort No_DLT->Escalate Expand Expand Cohort to 6 Pts One_DLT->Expand MTD_Reached MTD/NTD Reached Two_DLTs->MTD_Reached Escalate->Dosing Next Cohort Expand->Dosing Additional Pts MTD_Reached->Efficacy Survival Progression-Free & Overall Survival Efficacy->Survival

Caption: A generalized workflow for a Phase I dose-escalation clinical trial of Avadomide.

References

Avadomide Hydrochloride: Application Notes and Protocols for Non-Hodgkin Lymphoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Avadomide hydrochloride, a novel cereblon E3 ligase modulator (CELMoD), for the treatment of non-Hodgkin lymphoma (NHL). This document details its mechanism of action, summarizes key clinical trial data, and offers detailed protocols for preclinical and clinical research applications.

Mechanism of Action

This compound exerts its anti-lymphoma effects through a dual mechanism involving direct cytotoxicity to tumor cells and immunomodulation of the tumor microenvironment.[1] It binds to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]

The degradation of Ikaros and Aiolos in malignant B-cells leads to apoptosis.[2][4] In T-cells, the degradation of these transcription factors results in enhanced interleukin-2 (IL-2) production and T-cell activation, contributing to an anti-tumor immune response.[1][2]

Avadomide_Mechanism_of_Action cluster_cell B-cell / T-cell cluster_b_cell Malignant B-cell cluster_t_cell T-cell Avadomide Avadomide Cereblon Cereblon (CRBN) in CUL4 E3 Ligase Avadomide->Cereblon binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Cereblon->Ikaros_Aiolos recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome degradation B_Cell_Apoptosis Apoptosis Proteasome->B_Cell_Apoptosis leads to T_Cell_Activation T-cell Activation (IL-2 Production) Proteasome->T_Cell_Activation leads to

Avadomide's mechanism of action.

Summary of Clinical Trial Data

Avadomide has been evaluated as a monotherapy and in combination with other agents in several clinical trials for various subtypes of relapsed or refractory (R/R) non-Hodgkin lymphoma.

Avadomide Monotherapy

A first-in-human, phase I study (NCT01421524) evaluated Avadomide monotherapy in patients with advanced solid tumors and hematologic malignancies, including NHL.[1][5]

Parameter Value Reference
Study ID NCT01421524[1][5]
Patient Population R/R NHL[1][5]
Dosing 0.5-3.5 mg, 28-day continuous cycles[1][5]
Overall Response Rate (ORR) 3 of 5 NHL patients responded[1][5]
Complete Response (CR) 1 of 5 NHL patients[1][5]
Partial Response (PR) 2 of 5 NHL patients[1][5]
Maximum Tolerated Dose (MTD) 3.0 mg[1][5]
Common Grade ≥3 Adverse Events Neutropenia, Fatigue, Diarrhea[1][5]
Avadomide in Combination Therapy

Avadomide has shown promising activity when combined with anti-CD20 monoclonal antibodies like rituximab and obinutuzumab.

Avadomide with Rituximab (NCT02031419) [2][6]

Parameter Diffuse Large B-cell Lymphoma (DLBCL) Follicular Lymphoma (FL) Reference
Overall Response Rate (ORR) 40.7%80.5%[2][6]
Median Duration of Response (mDOR) 8.0 months27.6 months[2][6]
Common Grade 3/4 Adverse Events Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)[2][6]

Avadomide with Obinutuzumab (CC-122-NHL-001 / NCT02417285) [7][8]

Parameter Value Reference
Patient Population R/R B-cell NHL (DLBCL, FL, MZL)[8]
Recommended Phase 2 Dose (RP2D) 3.0 mg (5 days on/2 days off) + Obinutuzumab[8]
Common Grade ≥3 Adverse Events Neutropenia, Thrombocytopenia[8]

Experimental Protocols

The following protocols are generalized based on methodologies reported in Avadomide clinical trials and related research. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting for Ikaros and Aiolos Degradation

This protocol outlines the detection of Ikaros and Aiolos protein degradation in peripheral blood mononuclear cells (PBMCs) or tumor biopsy samples following Avadomide treatment.

Materials:

  • PBMCs or single-cell suspension from tumor biopsy

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein Quantification Assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Collection and Lysis:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • For tumor biopsies, mechanically and/or enzymatically dissociate to a single-cell suspension.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample and prepare with Laemmli buffer.

    • Separate proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze band intensities relative to the loading control to quantify protein degradation.

Flow Cytometry for T-cell Activation

This protocol describes the analysis of T-cell activation markers in peripheral blood of patients treated with Avadomide.

Materials:

  • Whole blood collected in anticoagulant tubes (e.g., EDTA or heparin)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against: CD3, CD4, CD8, and T-cell activation markers (e.g., CD25, CD69, HLA-DR, PD-1).

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • Collect whole blood from patients at baseline and post-treatment time points.

    • Perform red blood cell lysis.

    • Wash the remaining white blood cells with FACS buffer.

  • Antibody Staining:

    • Resuspend cells in FACS buffer.

    • Add the antibody cocktail to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition:

    • Resuspend the stained cells in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on lymphocyte populations based on forward and side scatter.

    • Identify CD4+ and CD8+ T-cell subsets.

    • Quantify the percentage of T-cells expressing activation markers.

    • Compare post-treatment expression levels to baseline.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating Avadomide's effects and the logical relationship of its dual mechanism of action.

Experimental_Workflow Patient_Sample Patient Sample (Peripheral Blood or Biopsy) Sample_Processing Sample Processing (PBMC isolation / Tumor dissociation) Patient_Sample->Sample_Processing Western_Blot Western Blot (Ikaros/Aiolos Degradation) Sample_Processing->Western_Blot Flow_Cytometry Flow Cytometry (T-cell Activation Markers) Sample_Processing->Flow_Cytometry Data_Analysis Data Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

A typical experimental workflow.

Logical_Relationship Avadomide_Treatment Avadomide Treatment Direct_Effect Direct Anti-tumor Effect Avadomide_Treatment->Direct_Effect Immunomodulatory_Effect Immunomodulatory Effect Avadomide_Treatment->Immunomodulatory_Effect Ikaros_Aiolos_Degradation_B Ikaros/Aiolos Degradation in B-cells Direct_Effect->Ikaros_Aiolos_Degradation_B Ikaros_Aiolos_Degradation_T Ikaros/Aiolos Degradation in T-cells Immunomodulatory_Effect->Ikaros_Aiolos_Degradation_T B_cell_Apoptosis B-cell Apoptosis Ikaros_Aiolos_Degradation_B->B_cell_Apoptosis T_cell_Activation T-cell Activation Ikaros_Aiolos_Degradation_T->T_cell_Activation Tumor_Regression Tumor Regression B_cell_Apoptosis->Tumor_Regression T_cell_Activation->Tumor_Regression

Logical relationship of Avadomide's effects.

References

Application Notes and Protocols for Oral Administration of Avadomide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration protocols for avadomide hydrochloride (CC-122), a novel cereblon E3 ligase modulator. This document includes summaries of clinical trial designs, pharmacokinetic data, and detailed experimental protocols to guide researchers in the safe and effective use of this compound in a pre-clinical and clinical research setting.

Mechanism of Action

Avadomide is an orally active, small-molecule therapeutic agent that modulates the activity of the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Its mechanism of action involves binding to CRBN, which promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the Cullin-4 RING E3 ubiquitin ligase complex.[3][4][5] This leads to their ubiquitination and subsequent rapid proteasomal degradation.[3][4][5] The degradation of these transcription factors results in potent antitumor and immunomodulatory effects.[2][4][5] Specifically, the degradation of Aiolos leads to the derepression of the IL2 gene, enhancing interleukin-2 production and T-cell proliferation.[3][4]

Signaling Pathway Diagram

Avadomide_Mechanism_of_Action cluster_CRL4_complex CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits CUL4 Cullin-4 (CUL4) DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN Avadomide Avadomide (CC-122) Avadomide->CRBN Binds to Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Downstream_Effects Antitumor & Immunomodulatory Effects (e.g., IL-2 Production, T-cell Proliferation) Proteasome->Downstream_Effects Results in

Caption: Avadomide's mechanism of action.

Pharmacokinetic Properties

Avadomide exhibits favorable pharmacokinetic properties following oral administration.[4][6] Studies in healthy adults and patients with various malignancies have characterized its absorption, distribution, metabolism, and excretion.

ParameterValue (for 3 mg single oral dose)Reference
Cmax (Maximum Plasma Concentration) 61.92 - 83.96 ng/mL[5]
AUC∞ (Total Plasma Exposure) 666.34 - 774.86 h·µg/L[5]
t½ (Apparent Terminal Half-life) 8.39 - 9.28 hours[5]

Note: Values may vary based on formulation (hydrochloride salt vs. free base) and patient population.

A study on the impact of renal impairment showed that total plasma exposure to avadomide increased by approximately 50% in subjects with moderate renal insufficiency and 120% in those with severe renal insufficiency, suggesting that dose adjustments may be necessary in these patient populations.[7]

Clinical Trial Protocols

Several clinical trials have investigated the safety and efficacy of avadomide in various cancers. The following sections outline typical protocols based on published studies.

Representative Phase I Dose-Escalation Study (Based on NCT01421524)

This first-in-human, multicenter, open-label study evaluated the safety, tolerability, and recommended phase 2 dose (RP2D) of avadomide in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma.[4][6]

Patient Eligibility Criteria (Inclusion):

  • Age ≥18 years.[5]

  • Histologically confirmed advanced solid tumors, NHL, or multiple myeloma refractory to standard therapies.[4]

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[5]

  • Adequate organ function (hematologic, renal, and hepatic).[5]

Patient Eligibility Criteria (Exclusion):

  • Symptomatic central nervous system (CNS) metastases.[4]

  • Grade ≥2 peripheral neuropathy.[4]

  • Clinically significant cardiac diseases.[4]

Treatment Protocol:

  • Dose Escalation: A 3+3 dose-escalation design was used, with oral avadomide administered at doses ranging from 0.5 mg to 3.5 mg.[4]

  • Dosing Schedule: Continuous daily dosing over a 28-day cycle.[4][6]

  • Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the RP2D.[4][6]

Safety and Efficacy Assessments:

  • DLT Evaluation: Patients were evaluable for DLTs during the first 28-day cycle.[4]

  • Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Tumor Assessments: Performed at screening and at the end of every two cycles.[4]

  • Pharmacokinetic Sampling: Blood samples were collected at specified time points after dosing to determine pharmacokinetic parameters.

  • Pharmacodynamic Assessments: Peripheral blood samples were analyzed for the degradation of Aiolos and Ikaros in B and T cells.[4]

Key Findings:

  • The MTD was established at 3.0 mg daily.[4][6]

  • The NTD was 3.5 mg daily.[4][6]

  • Common grade ≥3 TEAEs included neutropenia, fatigue, and diarrhea.[6]

Phase Ib Combination Therapy Study (Based on CC-122-NHL-001)

This study evaluated avadomide in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[8]

Treatment Protocol:

  • Avadomide Dosing: 3 mg of oral avadomide was administered on an intermittent schedule of 5 days on, 2 days off each week.[8] This intermittent schedule was found to improve tolerability, particularly by mitigating neutropenia.[5][8][9]

  • Rituximab Dosing: 375 mg/m² administered intravenously on day 8 of cycle 1, day 1 of cycles 2-6, and then every third cycle for up to 2 years.[8]

  • Primary Objective: To determine the safety and tolerability of the combination therapy.[8]

Experimental Workflow Diagram

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Cycles (28-day) cluster_Evaluation Evaluation & Follow-up Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessments Baseline Assessments (Tumor, Labs, ECOG) Informed_Consent->Baseline_Assessments Oral_Avadomide Oral Avadomide Administration (e.g., 3mg, 5 days on/2 off) Baseline_Assessments->Oral_Avadomide Cycle 1, Day 1 Safety_Monitoring Safety Monitoring (Adverse Events) Oral_Avadomide->Safety_Monitoring PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Oral_Avadomide->PK_PD_Sampling Tumor_Response Tumor Response Assessment (e.g., every 2 cycles) Oral_Avadomide->Tumor_Response End of Cycle Safety_Monitoring->Oral_Avadomide Continue if Tolerated PK_PD_Sampling->Oral_Avadomide Tumor_Response->Oral_Avadomide Continue Treatment End_of_Treatment End of Treatment Tumor_Response->End_of_Treatment Progression or Unacceptable Toxicity Long_Term_Followup Long-term Follow-up End_of_Treatment->Long_Term_Followup

Caption: A representative clinical trial workflow.

Recommended Phase 2 Dose and Schedule

Based on the results of multiple Phase I studies, the recommended Phase 2 dose (RP2D) for avadomide is 3 mg orally, administered on an intermittent schedule of 5 consecutive days followed by 2 days off each week of a 28-day cycle .[8][9] This intermittent dosing schedule has been shown to improve the safety profile, particularly reducing the incidence and severity of neutropenia, while maintaining clinical activity.[5][8][9]

Summary of Clinical Efficacy

Avadomide has demonstrated promising clinical activity as a monotherapy and in combination with other agents in various hematologic malignancies.

IndicationTreatmentOverall Response Rate (ORR)Complete Response (CR) RateReference
Relapsed/Refractory DLBCLAvadomide Monotherapy29%11%[10]
Newly Diagnosed DLBCL (high-risk)Avadomide + R-CHOP88%79%[11][12]
Relapsed/Refractory NHLAvadomide Monotherapy (Japanese patients)54%31% (4 of 13 patients)[9]

These data highlight the potential of avadomide as a therapeutic option for patients with B-cell malignancies. Further investigation in ongoing and future clinical trials will continue to define its role in cancer therapy.

References

Application Notes and Protocols: Avadomide Hydrochloride with R-CHOP Regimen in Diffuse Large B-cell Lymphoma (DLBCL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the combination therapy of Avadomide hydrochloride (CC-122) with the standard R-CHOP regimen for the treatment of high-risk Diffuse Large B-cell Lymphoma (DLBCL). The information is based on the findings from the Phase I/II clinical trial NCT03283202. Detailed protocols for administration, monitoring, and relevant pharmacodynamic biomarker analysis are provided to support further research and development in this area.

Introduction

Standard R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) is the frontline treatment for DLBCL. However, a significant portion of patients with high-risk disease, as defined by an International Prognostic Index (IPI) score of 3-5, experience treatment failure.[1][2][3] this compound is a novel oral cereblon E3 ligase modulator that has demonstrated both direct antitumor and immunomodulatory activities.[4][5] By promoting the degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), Avadomide impacts B-cell proliferation and enhances T-cell and NK-cell activity.[5][6] The combination of Avadomide with R-CHOP aims to improve outcomes for patients with high-risk DLBCL.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase I/II study of Avadomide in combination with R-CHOP in previously untreated patients with high-risk DLBCL (IPI 3-5).[2][7]

Table 1: Patient Demographics and Baseline Characteristics (N=35) [2]

CharacteristicValue
Median Age (years)66 (range, 20-75)
Age > 60 years66%
IPI Score 351%
IPI Score 4-549%

Table 2: Treatment Exposure [2]

ParameterValue
Patients completing 6 cycles91%
Median relative total dose intensity of Avadomide99%
Average relative dose intensity of R-CHOP95%

Table 3: Efficacy Outcomes (N=34 evaluable patients) [2][7]

EndpointValue
Objective Response Rate (ORR)88%
Complete Response (CR) Rate79%
1-Year Progression-Free Survival (PFS) Rate80% (95% CI, 58-92)

Table 4: Grade 3/4 Adverse Events (in ≥10% of patients) [2]

Adverse EventIncidence
Neutropenia54%
Anemia20%
Leukopenia20%
Lymphopenia14%
Hypophosphatemia14%
Febrile Neutropenia (FN)11%

Signaling Pathway

The following diagram illustrates the mechanism of action of Avadomide.

cluster_cell B-cell / T-cell Avadomide Avadomide Cereblon (CRBN) Cereblon (CRBN) Avadomide->Cereblon (CRBN) binds CRL4 Cullin-4 RING E3 Ubiquitin Ligase Cereblon (CRBN)->CRL4 part of Ubiquitination Ubiquitination CRL4->Ubiquitination Ikaros (IKZF1) Ikaros (IKZF1) Ikaros (IKZF1)->Ubiquitination recruited for Aiolos (IKZF3) Aiolos (IKZF3) Aiolos (IKZF3)->Ubiquitination recruited for Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Downstream Effects Decreased B-cell Proliferation Increased T-cell/NK-cell Activity Proteasomal Degradation->Downstream Effects leads to

Caption: Mechanism of action of Avadomide.

Experimental Protocols

Avadomide with R-CHOP Administration Protocol

This protocol is based on the NCT03283202 clinical trial for newly diagnosed high-risk DLBCL patients.[2][8]

1.1. Patient Eligibility:

  • Age ≥18 years.

  • Newly diagnosed, histologically confirmed CD20+ DLBCL.

  • IPI score of 3-5.

  • ECOG performance status of 0-2.

1.2. Treatment Regimen:

  • Up to six 21-day cycles.

  • R-CHOP components:

    • Rituximab: 375 mg/m² IV on Day 1.

    • Cyclophosphamide: 750 mg/m² IV on Day 1.

    • Doxorubicin (Hydroxydaunorubicin): 50 mg/m² IV on Day 1.

    • Vincristine (Oncovin): 1.4 mg/m² (maximum dose of 2 mg) IV on Day 1.

    • Prednisone: 100 mg orally on Days 1-5.

  • Avadomide (CC-122):

    • Oral administration.

    • Dose escalation from 1-3 mg. The recommended Phase 2 dose was determined to be 3 mg.[2]

    • Administered for a specified schedule within each 21-day cycle (e.g., daily for a portion of the cycle).

  • Supportive Care:

    • All patients received pegfilgrastim support.[2]

    • Prophylaxis for tumor lysis syndrome, infections, and nausea as per institutional guidelines.[9]

1.3. Administration Details for R-CHOP: [9][10][11][12]

  • Pre-medication for Rituximab: Administer acetaminophen and an antihistamine prior to infusion. A glucocorticoid may also be given.

  • Rituximab Infusion: The first infusion should be started at a slow rate (e.g., 50 mg/hour) and gradually increased in the absence of infusion reactions. Subsequent infusions can be administered more rapidly.

  • Doxorubicin and Vincristine: Administer as slow IV push or infusion. These are vesicants and require careful monitoring for extravasation.

  • Cyclophosphamide: Can be administered as an IV push or infusion.

Patient Monitoring Protocol

2.1. Safety Monitoring:

  • Monitor for adverse events at each visit, with grading according to CTCAE.

  • Hematological Monitoring: Complete blood counts (CBC) with differential should be monitored regularly, at baseline and before each treatment cycle.[10]

  • Biochemistry: Serum chemistry panels, including liver and renal function tests, and electrolytes should be monitored at baseline and before each cycle.[10]

  • Cardiac Monitoring: For patients receiving doxorubicin, baseline and periodic cardiac function assessment (e.g., ECHO or MUGA scan) is recommended, especially in patients with cardiac risk factors.[10]

2.2. Efficacy Assessment:

  • Tumor response should be assessed by imaging (e.g., CT or PET-CT scans) at baseline, mid-treatment, and at the end of treatment, according to standard response criteria for lymphoma (e.g., Lugano criteria).[8]

Pharmacodynamic Biomarker Analysis Protocols

The following are generalized protocols for assessing the pharmacodynamic effects of Avadomide. Specific reagents and conditions may need optimization.

3.1. Western Blot for Ikaros and Aiolos Degradation in Peripheral Blood Mononuclear Cells (PBMCs) or Tumor Biopsies

This protocol is adapted from preclinical studies on cereblon modulators.[13][14]

  • Sample Collection and Processing:

    • Collect peripheral blood in EDTA or heparin tubes. Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

    • For tumor biopsies, fresh or frozen tissue can be used. Homogenize tissue and extract proteins.

  • Protein Extraction:

    • Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • Primary Antibody: Rabbit anti-Aiolos (e.g., D1C1E, Cell Signaling Technology, #15103) at a 1:1000 dilution.[15]

      • Primary Antibody: Rabbit anti-Ikaros.

      • Loading Control: Mouse or rabbit anti-β-actin (1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software. Normalize the intensity of Ikaros and Aiolos bands to the loading control.

3.2. Flow Cytometry for Immune Cell Profiling in Peripheral Blood

This protocol provides a framework for analyzing T-cell subsets.[16][17][18]

  • Sample Collection: Collect peripheral blood in EDTA or heparin tubes.

  • Staining:

    • To 100 µL of whole blood, add a cocktail of fluorescently-labeled antibodies. A representative panel for T-cell subsets could include:

      • CD3 (pan T-cell marker)

      • CD4 (helper T-cells)

      • CD8 (cytotoxic T-cells)

      • CD45RO (memory T-cells)

      • CCR7 (naive and central memory T-cells)

      • PD-1 (exhaustion marker)

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add 2 mL of 1X RBC lysis buffer, vortex, and incubate for 10 minutes at room temperature in the dark.

  • Wash: Centrifuge, decant the supernatant, and resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 2% FBS). Repeat the wash step.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of wash buffer and acquire events on a flow cytometer.

  • Data Analysis:

    • Use flow cytometry analysis software (e.g., FlowJo).

    • Gate on lymphocytes based on forward and side scatter.

    • Gate on T-cells (CD3+).

    • Within the T-cell gate, differentiate CD4+ and CD8+ populations.

    • Further analyze subsets based on the expression of memory and exhaustion markers.

3.3. Immunohistochemistry (IHC) for Ikaros and Aiolos in Tumor Tissue

This protocol provides a general guideline for IHC staining.[19][20]

  • Tissue Preparation:

    • Fix formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides.

    • Deparaffinize and rehydrate the slides.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate with primary antibodies for 1 hour at room temperature or overnight at 4°C.

      • Primary Antibody: Rabbit anti-Aiolos.

      • Primary Antibody: Rabbit anti-Ikaros.

    • Wash slides with a wash buffer (e.g., TBS or PBS).

    • Incubate with a polymer-based HRP-conjugated secondary antibody.

    • Wash slides.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate, clear, and coverslip the slides.

    • Image the slides using a brightfield microscope.

    • Assess the percentage and intensity of nuclear staining for Ikaros and Aiolos in tumor cells.

Visualizations

Experimental Workflow

cluster_workflow Clinical Trial Workflow (NCT03283202) Patient Screening Patient Screening Enrollment Enrollment Patient Screening->Enrollment Baseline Assessment Baseline Assessment (Imaging, Biopsy, Blood Samples) Enrollment->Baseline Assessment Treatment Cycle Treatment Cycles (1-6) Avadomide + R-CHOP Baseline Assessment->Treatment Cycle Monitoring Safety & Efficacy Monitoring Treatment Cycle->Monitoring PD Analysis Pharmacodynamic Analysis (Blood/Biopsy Samples) Treatment Cycle->PD Analysis End of Treatment End of Treatment Assessment Treatment Cycle->End of Treatment After 6 cycles Follow-up Follow-up End of Treatment->Follow-up

Caption: Overview of the clinical trial workflow.

Logical Relationship of Combination Therapy

DLBCL DLBCL R-CHOP R-CHOP (Standard of Care) R-CHOP->DLBCL Targets Direct Cytotoxicity Direct Cytotoxicity R-CHOP->Direct Cytotoxicity Avadomide Avadomide Avadomide->DLBCL Targets Avadomide->Direct Cytotoxicity Immunomodulation Immunomodulation Avadomide->Immunomodulation Improved Outcomes Potential for Improved Outcomes Direct Cytotoxicity->Improved Outcomes Immunomodulation->Improved Outcomes

Caption: Rationale for Avadomide and R-CHOP combination.

References

Application Notes and Protocols: Avadomide Hydrochloride in High-Risk Diffuse Large B-Cell Lymphoma (DLBCL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel cereblon E3 ligase modulating agent (CELMoD) with demonstrated antitumor and immunomodulatory activities. In patients with high-risk diffuse large B-cell lymphoma (DLBCL), a patient population with often poor prognosis following standard chemoimmunotherapy, avadomide has shown promising clinical activity both as a monotherapy and in combination with other agents.[1][2][3] These application notes provide a summary of the clinical data, mechanism of action, and detailed protocols for key experiments relevant to the study of avadomide in DLBCL.

Mechanism of Action

Avadomide exerts its effects by binding to the cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these transcription factors in DLBCL cells results in two key downstream effects:

  • Direct Anti-proliferative and Pro-apoptotic Effects: Ikaros and Aiolos act as repressors of interferon-stimulated genes (ISGs). Their degradation leads to the upregulation of ISGs, which in turn inhibits proliferation and induces apoptosis in malignant B-cells.[6] Notably, avadomide has shown activity in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[4]

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells and other immune cells enhances immune responses. This includes increased production of interleukin-2 (IL-2), leading to T-cell and Natural Killer (NK) cell activation and proliferation, thereby promoting an anti-tumor immune response.[5][7]

Signaling Pathway Diagram

Avadomide_Mechanism_of_Action Avadomide Mechanism of Action in DLBCL cluster_cell DLBCL Cell Avadomide Avadomide CRBN_Complex CRL4-CRBN E3 Ligase Avadomide->CRBN_Complex Binds to T_Ikaros_Aiolos Ikaros/Aiolos Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN_Complex->Ikaros_Aiolos Recruits for Ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome Degradation ISG Interferon-Stimulated Genes (ISGs) Ikaros_Aiolos->ISG Represses Proteasome->ISG De-repression Apoptosis Apoptosis & Decreased Proliferation ISG->Apoptosis Induces T_Proteasome Proteasome T_Ikaros_Aiolos->T_Proteasome Degradation IL2 IL-2 Production T_Proteasome->IL2 Increased T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation Promotes

Caption: Avadomide binds to the CRL4-CRBN complex, leading to the degradation of Ikaros and Aiolos, which results in direct tumor cell apoptosis and enhanced T-cell mediated immunity.

Clinical Data Summary

Avadomide Monotherapy in Relapsed/Refractory (R/R) DLBCL

A phase 1 dose-expansion study (NCT01421524) evaluated avadomide monotherapy in patients with R/R DLBCL.[1]

ParameterValueReference
Number of Patients 97 (84 de novo DLBCL, 12 transformed lymphoma)[8]
Dosing Schedules 3-5 mg on continuous or intermittent schedules[1]
Overall Response Rate (ORR) 28%[8]
Complete Response (CR) Rate 9% (11% in de novo DLBCL)[1][8]
6-Month Progression-Free Survival (PFS) - de novo DLBCL 28%[8]
Median PFS (Classifier-Positive Tumors) 27 weeks[8]
Most Common Grade 3/4 Adverse Events Neutropenia (51%), Infections (24%), Anemia (12%), Febrile Neutropenia (10%)[1]
Avadomide in Combination Therapy for DLBCL

A phase Ib study (NCT02031419) investigated avadomide in combination with rituximab in patients with R/R DLBCL.[4][9]

ParameterValueReference
Number of DLBCL Patients 27[4][9]
Dosing Avadomide 3 mg/day (5 days on/2 days off) + Rituximab 375 mg/m²[9]
Overall Response Rate (ORR) 40.7%[4][9]
Median Duration of Response (mDOR) 8.0 months[4][9]
Most Common Grade 3/4 Avadomide-Related AEs Neutropenia (55.9%), Infections (8.8%), Febrile Neutropenia (7.4%)[9]

A phase I/II study (NCT03283202) assessed the safety and efficacy of avadomide plus R-CHOP in newly diagnosed DLBCL patients with high-risk International Prognostic Index (IPI) scores (3-5).[2][10]

ParameterValueReference
Number of Patients 35[2][10]
Dosing Escalating doses of avadomide (1-3 mg) with standard R-CHOP-21 for up to 6 cycles[2][10]
Overall Response Rate (ORR) 88%[2][10]
Complete Response (CR) Rate 79%[2][10]
1-Year Progression-Free Survival (PFS) Rate 80%[10]
Most Common Grade 3/4 Adverse Events Neutropenia (54%), Anemia (20%), Leukopenia (20%), Lymphopenia (14%), Hypophosphatemia (14%), Febrile Neutropenia (11%)[2][10]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow Experimental Workflow for Avadomide in DLBCL Research cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo / Clinical Sample Analysis DLBCL_Cells DLBCL Cell Lines (ABC and GCB subtypes) Avadomide_Treatment Avadomide Treatment (Dose- and Time-course) DLBCL_Cells->Avadomide_Treatment Viability_Assay Cell Viability Assay (e.g., WST-1) Avadomide_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Avadomide_Treatment->Apoptosis_Assay Western_Blot Western Blot (Ikaros/Aiolos Degradation) Avadomide_Treatment->Western_Blot Patient_Biopsy Patient DLBCL Biopsy (FFPE Tissue) RNA_Extraction RNA Extraction Patient_Biopsy->RNA_Extraction IHC Immunohistochemistry (CD3, CD20, etc.) Patient_Biopsy->IHC RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq TME_Analysis Tumor Microenvironment Analysis RNA_Seq->TME_Analysis

Caption: A typical workflow for evaluating avadomide involves in vitro studies on DLBCL cell lines and ex vivo analysis of patient tumor biopsies.

Detailed Methodologies

This protocol is for assessing the effect of avadomide on the viability of DLBCL cell lines.

Materials:

  • DLBCL cell lines (e.g., SU-DHL-4, OCI-Ly10)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed DLBCL cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of avadomide in complete medium.

  • Add 100 µL of the avadomide dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C and 5% CO₂.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This protocol is to quantify avadomide-induced apoptosis in DLBCL cells.

Materials:

  • Treated and untreated DLBCL cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture DLBCL cells with and without avadomide for the desired time (e.g., 24-48 hours).

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

This protocol is to detect the degradation of Ikaros and Aiolos in DLBCL cells following avadomide treatment.

Materials:

  • Treated and untreated DLBCL cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Ikaros, anti-Aiolos, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat DLBCL cells with avadomide or vehicle control for various time points (e.g., 1, 3, 6, 24 hours).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

This protocol provides a general guideline for staining CD20 in formalin-fixed paraffin-embedded (FFPE) DLBCL tissue sections.

Materials:

  • FFPE DLBCL tissue sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-CD20 (e.g., clone L26)

  • HRP-conjugated secondary antibody

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate the sections with the primary anti-CD20 antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with the HRP-conjugated secondary antibody for 30-60 minutes.

  • Wash with PBS and apply the DAB substrate, incubating until the desired brown color develops.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analyze the slides under a microscope to assess CD20 expression on tumor cells.

This protocol outlines the steps for extracting RNA from FFPE tissue for downstream applications like RNA sequencing.

Materials:

  • FFPE DLBCL tissue sections (10-20 µm)

  • Deparaffinization solution (e.g., xylene)

  • Ethanol (100%)

  • FFPE RNA isolation kit (e.g., Qiagen RNeasy FFPE Kit, Thermo Fisher RecoverAll™ Total Nucleic Acid Isolation Kit)

  • Proteinase K

  • DNase I

Procedure:

  • Place 1-4 FFPE sections into a microcentrifuge tube.

  • Add deparaffinization solution, vortex, and centrifuge. Remove the supernatant. Repeat as necessary to remove all paraffin.

  • Wash the pellet with 100% ethanol and air dry.

  • Resuspend the tissue pellet in the lysis buffer provided in the kit and add Proteinase K.

  • Incubate at the recommended temperature (e.g., 56°C) to digest the tissue, followed by a higher temperature incubation (e.g., 80°C) to partially reverse crosslinking.

  • Perform an on-column DNase digestion to remove contaminating genomic DNA.

  • Bind the RNA to the silica membrane of the spin column.

  • Wash the membrane with the provided wash buffers to remove impurities.

  • Elute the purified RNA with RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN) or DV200 score before proceeding to library preparation for sequencing.

Conclusion

This compound represents a promising therapeutic agent for high-risk DLBCL, demonstrating clinical efficacy through a dual mechanism of direct anti-tumor and immunomodulatory effects. The provided data summaries and experimental protocols offer a framework for researchers and drug development professionals to further investigate the potential of avadomide and similar CELMoD agents in this challenging disease setting. Careful application of these methodologies will be crucial in elucidating the full therapeutic potential and identifying patient populations most likely to benefit from this novel class of drugs.

References

Avadomide Hydrochloride (CC-122) for Follicular Lymphoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It exhibits a dual mechanism of action, comprising direct anti-tumor effects and immunomodulatory activities, making it a promising therapeutic agent for B-cell malignancies, including follicular lymphoma (FL). This document provides a summary of key preclinical and clinical data, along with detailed protocols for essential experiments to facilitate further research and development of avadomide for follicular lymphoma.

Mechanism of Action

Avadomide exerts its therapeutic effects by binding to the substrate receptor Cereblon (CRBN) within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]

The degradation of Ikaros and Aiolos in follicular lymphoma cells has two major consequences:

  • Direct Anti-tumor Activity: The loss of these transcription factors, which are critical for B-cell development and survival, leads to cell cycle arrest and apoptosis of malignant B-cells.[2]

  • Immunomodulatory Effects: In the tumor microenvironment, the degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immune responses. This includes increased production of interleukin-2 (IL-2) and enhanced T-cell-mediated cytotoxicity.

Avadomide Mechanism of Action Avadomide (CC-122) Mechanism of Action cluster_0 Follicular Lymphoma Cell cluster_1 T-Cell / NK Cell Avadomide Avadomide (CC-122) CRBN CRL4-CRBN E3 Ligase Complex Avadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos Recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Leads to Avadomide_immune Avadomide (CC-122) CRBN_immune CRL4-CRBN E3 Ligase Complex Avadomide_immune->CRBN_immune Binds to Ikaros_Aiolos_immune Ikaros (IKZF1) Aiolos (IKZF3) CRBN_immune->Ikaros_Aiolos_immune Recruits Proteasome_immune Proteasome Ikaros_Aiolos_immune->Proteasome_immune Ubiquitination & Degradation Immune_Activation Immune Activation (e.g., IL-2 Production) Proteasome_immune->Immune_Activation Leads to Cell_Viability_Workflow start Seed FL cells in 96-well plate treat Treat with Avadomide (serial dilutions) start->treat incubate Incubate (72-120h) treat->incubate add_reagent Add viability reagent incubate->add_reagent read_plate Read plate (Luminescence/Absorbance) add_reagent->read_plate analyze Analyze data (IC50 calculation) read_plate->analyze Xenograft_Model_Workflow start Implant FL cells subcutaneously in mice monitor_growth Monitor tumor growth start->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer Avadomide or vehicle (oral gavage) randomize->treat monitor_efficacy Measure tumor volume and body weight treat->monitor_efficacy endpoint Endpoint reached monitor_efficacy->endpoint analyze Analyze tumor growth inhibition endpoint->analyze

References

Application Notes and Protocols for Avadomide Hydrochloride in Primary Central Nervous System Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] It belongs to a class of compounds known as Cereblon E3 Ligase Modulators (CELMoDs) and has demonstrated potent antitumor and immunomodulatory activities.[1][2] Primary Central Nervous System Lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the brain, spinal cord, eyes, and leptomeninges. The majority of PCNSL cases are of the diffuse large B-cell lymphoma (DLBCL) subtype.[3] Given Avadomide's demonstrated efficacy in DLBCL and its potential for central nervous system (CNS) activity, it represents a promising therapeutic agent for PCNSL.[1][4]

Mechanism of Action

Avadomide exerts its pleiotropic effects by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5]

The degradation of these transcription factors in B-cell lymphomas, including DLBCL, results in:

  • Direct anti-proliferative and pro-apoptotic effects: The loss of Ikaros and Aiolos, which act as transcriptional repressors, leads to the de-repression of interferon (IFN)-stimulated genes, ultimately triggering apoptosis in malignant B-cells.[1][5] This activity has been observed in both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes of DLBCL.[1]

  • Immunomodulatory effects: In T-cells and Natural Killer (NK) cells, the degradation of Ikaros and Aiolos enhances immune responses. This includes increased production of interleukin-2 (IL-2), T-cell and NK-cell activation and proliferation, and enhanced antibody-dependent cellular cytotoxicity (ADCC).[1][5]

The dual mechanism of direct tumor cell killing and immune system activation makes Avadomide a compelling candidate for the treatment of PCNSL, a disease characterized by an immunosuppressive tumor microenvironment.

cluster_0 Avadomide's Mechanism of Action cluster_1 Downstream Effects in B-Cell Lymphoma cluster_2 Downstream Effects in T-Cells/NK-Cells Avadomide Avadomide (CC-122) CRBN CRL4-CRBN E3 Ligase Avadomide->CRBN Binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos Targets for Ubiquitination Proteasome Proteasomal Degradation Ikaros_Aiolos->Proteasome Degraded IFN_Genes Interferon-Stimulated Gene De-repression Proteasome->IFN_Genes Leads to IL2 IL-2 Production Proteasome->IL2 Leads to Increased Apoptosis Apoptosis of Lymphoma Cells IFN_Genes->Apoptosis Immune_Activation T-Cell & NK-Cell Activation & Proliferation IL2->Immune_Activation

Avadomide's dual mechanism of action.
Preclinical and Clinical Data Summary

While specific preclinical studies of Avadomide in PCNSL models are not extensively published, significant data from DLBCL models and clinical trials involving patients with brain cancer provide a strong rationale for its investigation in PCNSL.

Preclinical Findings (DLBCL):

  • Anti-proliferative Activity: Avadomide has demonstrated anti-proliferative and pro-apoptotic activity in both ABC and GCB DLBCL cell lines, suggesting its efficacy is independent of the cell of origin.[1]

  • Synergy with Rituximab: Preclinical studies have shown a synergistic effect when Avadomide is combined with the anti-CD20 monoclonal antibody rituximab in lymphoma models.[2]

Clinical Findings (NCT01421524 - First-in-Human Phase I Study):

This study included patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma. A cohort of patients with brain cancer was also included.[4][6]

ParameterValueReference
Patient Population Advanced solid tumors, NHL, multiple myeloma[4][6]
Dosing 0.5-3.5 mg, 28-day continuous dosing cycles (dose escalation)[4][6]
Maximum Tolerated Dose (MTD) 3.0 mg[4]
Non-Tolerated Dose (NTD) 3.5 mg[4]
Efficacy in NHL (n=5) 1 Complete Response (CR), 2 Partial Responses (PRs)[4]
Efficacy in Brain Cancer (n=6) 5 of 6 patients experienced nonprogression of ≥6 months[4]
Common Adverse Events (≥15%) Fatigue, neutropenia, diarrhea[4]
Pharmacodynamics Dose-dependent degradation of Aiolos in peripheral B and T cells within 5 hours of the first dose, starting at 0.5 mg.[4]

Table 1: Summary of Key Findings from the NCT01421524 Phase I Study

Dose Cohort (mg)Number of PatientsDLTs
0.530
1.040
1.530
2.030
2.560
3.080
3.572

Table 2: Dose-Limiting Toxicities (DLTs) by Dose Cohort in the NCT01421524 Study [4]

Blood-Brain Barrier Penetration

A critical factor for the efficacy of any therapeutic agent in PCNSL is its ability to cross the blood-brain barrier (BBB). While direct data on Avadomide's BBB penetration is limited in the public domain, studies on other immunomodulatory drugs (IMiDs) are informative. For instance, pomalidomide has shown excellent CNS penetration of approximately 39% in preclinical models.[7] This suggests that small molecule CELMoDs like Avadomide may have favorable pharmacokinetic properties for treating CNS malignancies.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of Avadomide in lymphoma, which can be adapted for PCNSL research.

cluster_0 Experimental Workflow for Avadomide Evaluation cluster_1 In Vitro Assays cluster_2 In Vivo Model cluster_3 Pharmacodynamic Analysis start Start in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo proliferation Cell Proliferation Assay apoptosis Apoptosis Assay western_blot Western Blot for Aiolos/Ikaros pd_assays Pharmacodynamic Assays in_vivo->pd_assays xenograft PCNSL Xenograft Model end End pd_assays->end tumor_analysis Tumor/PBMC Analysis (Western Blot, IHC)

Workflow for evaluating Avadomide in PCNSL.
Protocol 1: In Vitro Lymphoma Cell Proliferation Assay

Objective: To determine the effect of Avadomide on the proliferation of PCNSL or DLBCL cell lines.

Materials:

  • PCNSL or DLBCL cell lines (e.g., OCI-Ly3, SU-DHL-4)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Culture lymphoma cells to logarithmic growth phase.

  • Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

  • Prepare serial dilutions of Avadomide in culture medium.

  • Add 100 µL of the Avadomide dilutions to the respective wells to achieve final desired concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-120 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot for Aiolos and Ikaros Degradation

Objective: To assess the degradation of Ikaros and Aiolos in lymphoma cells following Avadomide treatment.

Materials:

  • Lymphoma cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Aiolos, anti-Ikaros, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate lymphoma cells and treat with various concentrations of Avadomide or vehicle (DMSO) for a specified time (e.g., 2, 4, 6, 24 hours).

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensity and normalize to the loading control.

Protocol 3: In Vivo PCNSL Xenograft Model

Objective: To evaluate the in vivo efficacy of Avadomide in a PCNSL mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • PCNSL or DLBCL cell line stably expressing luciferase

  • Matrigel

  • This compound formulated for oral gavage

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Surgically implant 1x10⁵ to 5x10⁵ luciferase-expressing lymphoma cells intracranially into the mice.

  • Monitor tumor growth weekly by bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Once tumors are established (detectable bioluminescent signal), randomize mice into treatment and control groups.

  • Administer Avadomide (e.g., 5-10 mg/kg) or vehicle daily by oral gavage.

  • Monitor tumor burden by bioluminescence imaging weekly.

  • Monitor animal body weight and overall health status.

  • Continue treatment for a predefined period or until endpoint criteria are met (e.g., significant tumor burden, neurological symptoms, or >20% weight loss).

  • Analyze tumor growth kinetics and overall survival. At the end of the study, brains can be harvested for histological and immunohistochemical analysis.

Disclaimer: These protocols provide a general framework. Specific details may need to be optimized for individual cell lines and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Troubleshooting & Optimization

Avadomide Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding dose-limiting toxicities (DLTs) associated with Avadomide hydrochloride (CC-122).

Frequently Asked Questions (FAQs)

Q1: What is Avadomide and what is its mechanism of action?

A1: Avadomide (CC-122) is a novel, small-molecule therapeutic agent that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Avadomide binds to CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these transcription factors results in immunomodulatory and anti-tumor effects.[1]

Q2: What are the most common dose-limiting toxicities observed with Avadomide in clinical trials?

A2: The most frequently reported dose-limiting toxicities and Grade ≥3 adverse events in clinical trials of Avadomide, both as a monotherapy and in combination with other agents, are hematological in nature. These primarily include neutropenia (a low count of neutrophils) and thrombocytopenia (a low count of platelets).[5] Other significant toxicities observed include infections, febrile neutropenia, fatigue, and diarrhea.[6]

Q3: At what doses are dose-limiting toxicities for Avadomide typically observed?

A3: In a Phase I study of Avadomide monotherapy with continuous daily dosing, the maximum tolerated dose (MTD) was established at 3.0 mg/day, with the non-tolerated dose (NTD) being 3.5 mg/day.[1][6] DLTs were reported in patients at the 3.5 mg dose level.[1] In combination therapies, the recommended Phase 2 dose (RP2D) has been determined to be around 3.0 mg, often with intermittent dosing schedules to manage toxicities.[5][7]

Q4: Are the toxicities of Avadomide reversible?

A4: In clinical trials, adverse events, including DLTs, were generally manageable with dose interruption, reduction, or discontinuation.[5][8] This suggests that the toxicities are generally reversible upon cessation or modification of treatment.

Troubleshooting Guides

Issue 1: Unexpectedly High Hematological Toxicity (Neutropenia/Thrombocytopenia) in In Vitro or In Vivo Models

Possible Cause:

  • High concentration or dose of Avadomide: The concentration of Avadomide used may be too high for the specific cell type or animal model.

  • Sensitivity of the cell line or animal strain: Different cell lines or animal strains may have varying sensitivities to Avadomide.

  • Off-target effects: At higher concentrations, off-target effects may contribute to toxicity.

  • Issues with drug formulation or administration: Improper formulation or administration could lead to higher than intended exposure.

Troubleshooting Steps:

  • Confirm Drug Concentration and Formulation:

    • Verify the calculations for your working concentrations.

    • Ensure the drug is fully dissolved and the formulation is stable.

  • Perform a Dose-Response Curve:

    • Conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell model. This will help in selecting appropriate concentrations for future experiments.

  • Review Dosing Schedule:

    • Clinical studies have shown that intermittent dosing schedules can mitigate neutropenia-related dose reductions while maintaining clinical activity.[7][8] Consider implementing a similar schedule in your in vivo models (e.g., 5 days on, 2 days off).

  • Assess Hematopoietic Progenitor Cells:

    • If working with primary cells or in vivo models, assess the viability and proliferation of hematopoietic stem and progenitor cells (HSPCs) using colony-forming unit (CFU) assays.

  • Monitor Blood Counts Regularly (in vivo):

    • In animal studies, perform complete blood counts (CBCs) at baseline and regular intervals during treatment to monitor for the onset and severity of neutropenia and thrombocytopenia.

Issue 2: Observing Significant Immune Cell Apoptosis or Lack of T-cell Activation

Possible Cause:

  • Ikaros/Aiolos Degradation: The primary mechanism of Avadomide involves the degradation of Ikaros and Aiolos, which are critical for lymphocyte development and function.[7] This can lead to apoptosis in certain immune cell lineages.

  • Concentration-dependent effects: The immunomodulatory effects of Avadomide are concentration-dependent. Sub-optimal or supra-optimal concentrations may not yield the desired effect.

  • Experimental System: The specific T-cell subset and activation conditions used in your assay can influence the outcome.

Troubleshooting Steps:

  • Confirm Ikaros/Aiolos Degradation:

    • Use Western blotting or flow cytometry to confirm the degradation of Ikaros and Aiolos in your experimental system after Avadomide treatment.

  • Assess T-cell Activation Markers:

    • Measure the expression of T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IL-2) using flow cytometry and ELISA, respectively. Degradation of Aiolos by Avadomide has been shown to lead to increased IL-2 production.[1]

  • Titrate Avadomide Concentration:

    • Perform a concentration-response experiment to find the optimal concentration for T-cell activation in your specific assay.

  • Evaluate Different Immune Cell Subsets:

    • Analyze the effects of Avadomide on different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells) to understand the breadth of its immunomodulatory activity.

Summary of Dose-Limiting Toxicities in Clinical Trials

Study / CombinationDose LevelDLTs ObservedMost Common Grade ≥3 Adverse EventsReference
Avadomide Monotherapy 3.5 mg (NTD)Grade 3 pyrexia and fatigue; Grade 3 muscular weaknessNeutropenia, pneumonia[1][6]
Avadomide + Obinutuzumab 3.0 mg (RP2D)Grade 3 sepsisNeutropenia (56%), thrombocytopenia (23%)[5]
Avadomide + R-CHOP 3 mg (RP2D)Neutropenia and bacterial hepatic infection, pneumonia, febrile neutropenia (FN), FN and hypotension, FN due to skin infections, sepsisNeutropenia (54%), anemia (20%), leukopenia (20%)[4]
Avadomide in Japanese Patients 4 mgGrade 1 face edema, pharyngeal edema, and tumor flareDecreased neutrophil count (33%), decreased lymphocyte count (20%)[8]

Experimental Protocols

Protocol 1: In Vitro Assessment of Hematological Toxicity

Objective: To determine the direct cytotoxic effect of Avadomide on hematopoietic progenitor cells.

Methodology: Colony-Forming Unit (CFU) Assay

  • Cell Source: Obtain bone marrow mononuclear cells (BMMCs) or CD34+ hematopoietic stem and progenitor cells from a reliable source.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Cell Plating: Plate the hematopoietic cells in a methylcellulose-based medium containing appropriate cytokines to support the growth of different colony types (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for erythroid colonies, and CFU-GEMM for multipotential colonies).

  • Treatment: Add the different concentrations of Avadomide to the cultures. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting: After incubation, score the number of colonies of each type under an inverted microscope.

  • Data Analysis: Calculate the percentage of colony inhibition at each concentration of Avadomide compared to the vehicle control. Determine the IC50 value for each colony type.

Protocol 2: Assessment of T-cell Activation and Cytokine Production

Objective: To evaluate the immunomodulatory effects of Avadomide on T-cell activation.

Methodology: Flow Cytometry and ELISA

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • T-cell Stimulation: Plate the PBMCs and stimulate them with anti-CD3 and anti-CD28 antibodies to activate T-cells.

  • Treatment: Add different concentrations of Avadomide to the stimulated cells. Include an unstimulated control and a stimulated vehicle control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis by ELISA.

  • Cell Staining for Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of activated T-cells and their expression levels of activation markers.

  • ELISA: Measure the concentration of key cytokines, such as IL-2, in the collected supernatants using a standard ELISA kit.

  • Data Analysis: Compare the levels of T-cell activation and cytokine production in the Avadomide-treated groups to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Avadomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_downstream Downstream Effects CRBN Cereblon (CRBN) Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 Avadomide Avadomide Avadomide->CRBN Binds to Proteasome Proteasomal Degradation Ikaros->Proteasome Ubiquitination Aiolos->Proteasome Ubiquitination T_Cell_Activation T-Cell Co-stimulation (e.g., increased IL-2) Proteasome->T_Cell_Activation Leads to Anti_Tumor_Activity Anti-Tumor Activity (e.g., in B-cell malignancies) Proteasome->Anti_Tumor_Activity Leads to Hematological_Toxicity Hematological Toxicity (Neutropenia, Thrombocytopenia) Proteasome->Hematological_Toxicity Contributes to

Caption: Mechanism of action of Avadomide.

Toxicity_Troubleshooting_Workflow Start Unexpected Toxicity Observed (e.g., high cell death) Step1 Step 1: Verify Experimental Parameters Start->Step1 Step1_Details Check drug concentration Verify vehicle control Confirm cell line/animal model Step1->Step1_Details Step2 Step 2: Perform Dose-Response Assay Step1->Step2 Step2_Details Determine IC50 for cytotoxicity Identify non-toxic concentration range Step2->Step2_Details Decision1 Is toxicity dose-dependent? Step2->Decision1 Step3a Step 3a: Optimize Dosing Decision1->Step3a Yes Step3b Step 3b: Investigate Alternative Causes Decision1->Step3b No Step3a_Details Lower concentration Implement intermittent dosing schedule Step3a->Step3a_Details Step4 Step 4: Mechanistic Investigation Step3a->Step4 Step3b->Step1 Re-evaluate Step3b_Details Contamination check Reagent quality control Instrument calibration Step3b->Step3b_Details Step4_Details Assess target engagement (Ikaros/Aiolos degradation) Analyze apoptosis markers Evaluate off-target effects Step4->Step4_Details End Refined Experimental Protocol Step4->End

Caption: Workflow for troubleshooting unexpected toxicity.

References

Technical Support Center: Avadomide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Avadomide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] By binding to Cereblon, Avadomide facilitates the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex.[1][5][6] This leads to their ubiquitination and subsequent degradation by the proteasome.[1][4] The degradation of these transcription factors, which are critical for B-cell and T-cell function, results in both direct antitumor effects (e.g., apoptosis in malignant B-cells) and immunomodulatory activities, such as T-cell and Natural Killer (NK) cell activation.[1][4]

Q2: What are the most common adverse events observed with this compound in research and clinical settings?

A2: The most frequently reported treatment-emergent adverse events (TEAEs) across various studies include neutropenia, infections, fatigue, and diarrhea.[1][5][6][7][8][9] Hematological toxicities, particularly neutropenia, are the most common grade 3/4 adverse events.[1][5][10]

Q3: How can I confirm that Avadomide is active in my experimental system?

A3: The most direct method to confirm Avadomide's activity is to measure the degradation of its primary targets, Ikaros and Aiolos. This can be achieved through standard molecular biology techniques such as Western blotting or mass spectrometry on cell lysates after treatment. A time-course and dose-response experiment is recommended to characterize the kinetics and potency of degradation. Downstream functional effects, such as induction of apoptosis in sensitive cancer cell lines (e.g., DLBCL) or increased IL-2 production from T-cells, can also serve as markers of activity.[2][3]

Q4: Are there different dosing schedules I should consider in my pre-clinical models?

A4: Yes, clinical studies have shown that intermittent dosing schedules (e.g., 5 days on, 2 days off) can improve the tolerability of Avadomide, particularly by mitigating the severity of neutropenia, compared to continuous daily dosing.[1][11] This approach allowed for higher relative dose intensities in clinical settings.[1] Researchers may consider evaluating both continuous and intermittent schedules in their in vivo models to determine the optimal balance between efficacy and tolerability.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Cell Culture

Possible Cause:

  • Incorrect Dosing Calculation: Errors in calculating the final concentration of Avadomide in the culture medium.

  • Cell Line Hypersensitivity: The cell line being used may be exceptionally sensitive to Cereblon modulation.

  • Solvent Toxicity: The solvent used to dissolve Avadomide (e.g., DMSO) may be at a toxic concentration.

Suggested Solution:

  • Verify Concentration: Double-check all calculations for dilutions and final concentrations.

  • Perform Dose-Response Curve: Conduct a broad dose-response experiment (e.g., from 1 nM to 10 µM) to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for your specific cell line.

  • Control for Solvent: Ensure that the final concentration of the solvent in the culture medium is consistent across all conditions (including vehicle-only controls) and is below the known toxic threshold for that cell line (typically <0.1% for DMSO).

  • Reduce Treatment Duration: Assess cytotoxicity at earlier time points (e.g., 24, 48 hours) to see if the effect is time-dependent.

Issue 2: Managing Neutropenia in In Vivo Models

Background: Neutropenia is the most common and dose-limiting toxicity associated with Avadomide.[1][5] Careful monitoring and management are critical for the successful execution of animal studies.

Management Strategy:

  • Establish Baseline: Perform complete blood counts (CBCs) before initiating treatment to establish a baseline for each animal.

  • Regular Monitoring: Monitor CBCs frequently (e.g., twice weekly), especially during the initial cycles of treatment, to detect the onset and nadir of neutropenia.

  • Dose Modification: If severe neutropenia (e.g., Absolute Neutrophil Count < 500/µL) is observed, consider the following:

    • Dose Interruption: Temporarily halt dosing until neutrophil counts recover to a safe level (e.g., >1000/µL).

    • Dose Reduction: Restart treatment at a lower dose (e.g., reduce by 25-50%).

    • Switch to Intermittent Dosing: If using a continuous schedule, switch to an intermittent schedule (e.g., 5 days on, 2 days off) to allow for neutrophil recovery.[1][11]

  • Supportive Care: In cases of severe or febrile neutropenia, consult with a veterinarian about the potential use of supportive care measures, such as prophylactic antibiotics or the murine equivalent of granulocyte colony-stimulating factor (G-CSF). Clinical trials have permitted the use of G-CSF to mitigate neutropenia.[1][6]

Quantitative Data Summary

The following tables summarize the incidence of common adverse events from clinical trials of Avadomide, both as a monotherapy and in combination with other agents.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Avadomide Monotherapy in Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) [1]

Adverse EventAny Grade (%)Grade 3/4 (%)
Neutropenia 6651
Infections 5724
Anemia -12
Febrile Neutropenia -10
Asthenia (Fatigue) 46-

Data from a Phase 1 study involving 97 patients with R/R DLBCL.

Table 2: Avadomide-Related Adverse Events in Combination with Rituximab for R/R DLBCL and Follicular Lymphoma (FL) [5][6][9]

Adverse EventAny Grade (%)Grade 3/4 (%)
Neutropenia 63.255.9
Infections 23.58.8
Fatigue 22.1-
Diarrhea 19.1-
Febrile Neutropenia -7.4

Data from a Phase Ib study involving 68 patients.

Table 3: Grade 3/4 Adverse Events with Avadomide plus R-CHOP in Newly Diagnosed DLBCL [10]

Adverse EventGrade 3/4 (%)
Neutropenia 54
Anemia 20
Leukopenia 20
Lymphopenia 14
Hypophosphatemia 14
Febrile Neutropenia 11

Data from a Phase 1/2 study involving 35 patients.

Experimental Protocols & Visualizations

Protocol 1: Western Blot for Aiolos/Ikaros Degradation

Objective: To quantify the degradation of Ikaros and Aiolos proteins in cell lysates following Avadomide treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., DLBCL cell line SU-DHL-4) at an appropriate density. Allow cells to adhere/stabilize for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of Ikaros and Aiolos bands to the loading control.

G cluster_workflow Experimental Workflow: Western Blot for Target Degradation A 1. Cell Plating B 2. Avadomide Treatment (Dose & Time Course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary/Secondary Abs) F->G H 8. ECL Detection G->H I 9. Densitometry Analysis H->I

Workflow for assessing protein degradation.
Signaling Pathway of Avadomide Action

The diagram below illustrates the molecular mechanism of Avadomide. It binds to Cereblon, hijacking the E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of neosubstrates Ikaros and Aiolos. This leads to downstream antitumor and immunomodulatory effects.

G cluster_pathway Avadomide Signaling Pathway CRBN Cereblon (CRBN) E3 Ligase Complex Ikaros Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros Avadomide Avadomide Avadomide->CRBN binds to Ikaros->CRBN recruited to Proteasome Proteasome Ikaros->Proteasome targeted for Ub Ubiquitin (Ub) Ub->Ikaros ubiquitination Degradation Degradation Proteasome->Degradation leads to Downstream Downstream Effects: - Tumor Cell Apoptosis - T-Cell / NK-Cell Activation Degradation->Downstream results in

Mechanism of action of Avadomide.
Logical Workflow for Adverse Event Management

This diagram outlines a decision-making process for managing a common adverse event like neutropenia during an in vivo experiment.

G cluster_management Management of Experimental Neutropenia Start Start Avadomide Treatment Monitor Monitor CBCs (e.g., 2x weekly) Start->Monitor IsSevere Is Neutropenia Severe? Monitor->IsSevere Interrupt Interrupt Dosing IsSevere->Interrupt Yes Continue Continue Treatment & Monitoring IsSevere->Continue No Recover Wait for ANC Recovery Interrupt->Recover Recover->Interrupt No Restart Restart at Reduced Dose or Intermittent Schedule Recover->Restart Yes Restart->Monitor Continue->Monitor End End of Study Continue->End

Decision tree for managing neutropenia.

References

Avadomide Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding neutropenia as a side effect of avadomide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Avadomide is a novel, small-molecule cereblon E3 ligase modulator.[1][2][3][4] It binds to the cereblon protein, which is part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding modulates the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4][5] The degradation of these transcription factors results in both direct anti-proliferative effects on malignant B-cells and immunomodulatory effects on T-cells and Natural Killer (NK) cells.[1][5]

Q2: How does this compound cause neutropenia?

The neutropenia observed with avadomide treatment is a direct consequence of its mechanism of action. The degradation of the Ikaros transcription factor, induced by avadomide, leads to a maturation arrest of the myeloid lineage at the promyelocyte stage.[2][6] This block in the differentiation and maturation of neutrophils in the bone marrow results in a decreased number of mature neutrophils being released into the peripheral blood, leading to neutropenia. This mechanism is distinct from that of traditional cytotoxic chemotherapies, as it does not affect proliferative neutrophil precursors.[2]

Q3: How common is neutropenia with this compound treatment?

Neutropenia is the most common dose-limiting toxicity associated with this compound.[2][4][6] The incidence and severity of neutropenia can vary based on the dosing schedule (continuous vs. intermittent) and whether avadomide is administered as a monotherapy or in combination with other agents. Grade 3 or 4 neutropenia is a frequent occurrence in clinical trials.[1][3][7][8][9]

Q4: What are the typical signs and symptoms of neutropenia that I should monitor for in my experimental subjects?

Subjects with neutropenia may not exhibit any symptoms, especially in the early stages. However, as the neutrophil count decreases, the risk of infection increases. Key signs and symptoms to monitor for include:

  • Fever (often the first and sometimes the only sign of infection)

  • Sore throat

  • Chills

  • New cough or shortness of breath

  • Nasal congestion

  • Pain or burning during urination

  • Redness, swelling, or pain around a cut, wound, or catheter site

It is crucial to have a protocol for regular monitoring of complete blood counts (CBC) with differential to detect neutropenia before the onset of symptoms.

Troubleshooting Guide: Management of Avadomide-Induced Neutropenia

Issue: A subject in my study has developed Grade 3 or 4 neutropenia.

1. Immediate Assessment:

  • Confirm the grade of neutropenia based on the latest absolute neutrophil count (ANC).

  • Assess the subject for any signs or symptoms of infection, particularly fever.

  • Review the subject's concomitant medications for any other drugs that may cause myelosuppression.

2. Management Steps (based on clinical trial protocols):

  • Treatment Interruption: For Grade 3 or 4 neutropenia, avadomide administration should be interrupted as per the study protocol.

  • Monitoring: Increase the frequency of CBC with differential monitoring (e.g., twice weekly) to track the recovery of the ANC.

  • Supportive Care:

    • If febrile neutropenia develops (fever with severe neutropenia), broad-spectrum antibiotics should be initiated immediately according to institutional guidelines.

    • The use of granulocyte-colony stimulating factors (G-CSF), such as filgrastim or pegfilgrastim, can be considered to accelerate neutrophil recovery, particularly in cases of febrile neutropenia or prolonged severe neutropenia.[3]

  • Dose Modification upon Recovery: Once the ANC recovers to a protocol-specified level (e.g., Grade ≤ 2), avadomide may be resumed at a reduced dose.[1] Most protocols allow for one to two dose reductions before requiring discontinuation of the drug.[1]

3. Prophylactic Measures for Future Cycles:

  • Intermittent Dosing: Clinical data suggests that intermittent dosing schedules (e.g., 5 days on, 2 days off) can improve the tolerability of avadomide and reduce the frequency and severity of neutropenia compared to continuous dosing.[2][3][4][9] If the subject was on a continuous schedule, switching to an intermittent schedule upon re-initiation of treatment should be considered.

  • Primary Prophylaxis with G-CSF: For subjects who have experienced a neutropenic complication, primary prophylaxis with G-CSF in subsequent cycles may be warranted, in line with institutional guidelines for agents with a high risk of febrile neutropenia.[10]

Data Presentation

Table 1: Incidence of Grade ≥3 Neutropenia in Avadomide Clinical Trials

Study / CohortTreatment RegimenNumber of PatientsIncidence of Grade ≥3 NeutropeniaCitation(s)
First-in-Human (Advanced Malignancies)Avadomide Monotherapy (Dose Escalation)3441% (Grade ≥3 TEAEs, neutropenia most common)[1][11]
CC-122-NHL-001 (R/R B-cell NHL)Avadomide + Obinutuzumab7356%[7]
CC-122-NHL-001 (R/R B-cell NHL, Dose Escalation/Expansion)Avadomide + Obinutuzumab3858%[8]
Phase Ib (R/R DLBCL and FL)Avadomide + Rituximab6857.4% (TEAE), 55.9% (Avadomide-related)[3]
CC-122-ST-001 (R/R DLBCL)Avadomide Monotherapy9751%[9]

TEAE: Treatment-Emergent Adverse Event; R/R: Relapsed or Refractory; DLBCL: Diffuse Large B-cell Lymphoma; FL: Follicular Lymphoma.

Experimental Protocols

Protocol 1: Monitoring for Avadomide-Induced Neutropenia

  • Baseline Assessment: Prior to initiating avadomide, obtain a complete blood count (CBC) with differential to establish baseline hematological parameters, including the absolute neutrophil count (ANC).

  • On-Treatment Monitoring:

    • Cycles 1 and 2: Perform a CBC with differential weekly.

    • Subsequent Cycles: If hematologically stable after the first two cycles, the frequency of monitoring may be reduced to every two weeks or at the beginning of each treatment cycle.

    • Increased Monitoring: If Grade 2 or higher neutropenia is detected, increase the frequency of monitoring to twice weekly until the ANC returns to Grade ≤ 1.

  • Data Recording: Meticulously record all hematological parameters and the dates of blood draws in the subject's case report form. Grade neutropenia according to the Common Terminology Criteria for Adverse Events (CTCAE).

Protocol 2: Dose Modification for Avadomide-Induced Neutropenia

  • Toxicity Grading: Grade neutropenia based on the most recent ANC value as per the CTCAE.

  • Dose Interruption:

    • Upon detection of Grade 3 neutropenia (ANC < 1.0 to 0.5 x 10⁹/L) or Grade 4 neutropenia (ANC < 0.5 x 10⁹/L), immediately hold the next dose of avadomide.

  • Monitoring During Interruption: Continue to monitor the CBC with differential at least twice weekly.

  • Treatment Resumption:

    • Avadomide may be resumed once the neutropenia has resolved to Grade ≤ 2 (ANC ≥ 1.0 x 10⁹/L).

    • Resumption of treatment should be at a reduced dose level, as specified in the study protocol (e.g., a 0.5 mg or 1 mg reduction from the previous dose).

  • Permanent Discontinuation: If neutropenia does not resolve within a specified timeframe (e.g., 14 days) or if dose-limiting toxicity recurs at the lowest permissible dose level, permanent discontinuation of avadomide should be considered.[1]

Mandatory Visualizations

Avadomide_MoA cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) Substrates CRBN->Ikaros_Aiolos recruits CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN Avadomide Avadomide Hydrochloride Avadomide->CRBN binds to Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination leads to Myeloid_Precursor Myeloid Precursor Ikaros_Aiolos->Myeloid_Precursor required for maturation Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation Degradation->Myeloid_Precursor degradation prevents maturation Promyelocyte Promyelocyte Myeloid_Precursor->Promyelocyte Mature_Neutrophil Mature Neutrophil Promyelocyte->Mature_Neutrophil Maturation Arrest Neutropenia Neutropenia Mature_Neutrophil->Neutropenia decreased release leads to

Caption: Avadomide's mechanism leading to neutropenia.

Neutropenia_Management_Workflow Start Monitor ANC (Weekly/Bi-weekly) Check_ANC ANC < 1.0 x 10⁹/L? (Grade ≥3) Start->Check_ANC Continue_Tx Continue Avadomide at current dose Check_ANC->Continue_Tx No Hold_Tx Interrupt Avadomide Check_ANC->Hold_Tx Yes Continue_Tx->Start Monitor_Recovery Monitor ANC (e.g., 2x/week) Hold_Tx->Monitor_Recovery Consider_GCSF Consider G-CSF (especially if febrile) Monitor_Recovery->Consider_GCSF Check_Recovery ANC ≥ 1.0 x 10⁹/L? Check_Recovery->Monitor_Recovery No Resume_Tx Resume Avadomide at reduced dose Check_Recovery->Resume_Tx Yes Consider_GCSF->Check_Recovery End Continue Monitoring Resume_Tx->End

Caption: Workflow for managing avadomide-induced neutropenia.

References

Avadomide hydrochloride treatment discontinuation reasons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Avadomide hydrochloride treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Avadomide (CC-122) is a novel, orally active small molecule that belongs to the class of Cereblon E3 ligase modulators (CELMoDs).[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, which is a substrate receptor of the CULLIN 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][3] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors results in both direct anti-proliferative and apoptotic effects in malignant B-cells and immunomodulatory effects by enhancing the activity of T-cells and Natural Killer (NK) cells.[1]

Q2: What are the most common reasons for discontinuing this compound treatment in clinical trials?

The most common reason for treatment discontinuation in clinical trials is disease progression.[4][5] The second most common reason is the occurrence of adverse events (AEs).[4][5] Other less frequent reasons include physician's decision, patient withdrawal of consent, and death.[5]

Q3: What are the most frequently reported adverse events (AEs) associated with this compound?

The most common treatment-emergent adverse events (TEAEs) are hematologic in nature. Neutropenia is the most frequently reported Grade 3/4 AE.[1][5][6] Other common AEs include infections, anemia, febrile neutropenia, fatigue, and diarrhea.[1][4][5][6]

Summary of Avadomide Treatment Discontinuation Reasons

The following table summarizes the reasons for treatment discontinuation across various clinical studies of this compound.

Reason for DiscontinuationStudy 1 (N=34)[4]Study 2 (N=68)[5]
Disease Progression 68%42.6%
Adverse Events (AEs) 6%23.5%
Lack of Clinical Benefit 9%-
Physician Decision 3%8.8%
Withdrawal of Consent 6%-
Release to Hospice 6%-
Death -1.5%
Other -2.9%

Troubleshooting Guides

Guide 1: Managing Treatment-Emergent Adverse Events

Issue: A researcher observes significant hematologic toxicity, such as neutropenia, in an experimental model or clinical trial participant.

Troubleshooting Workflow:

start Adverse Event Observed (e.g., Neutropenia) dose_mod Consider Dose Interruption or Reduction start->dose_mod gcsf Administer Granulocyte Colony-Stimulating Factor (G-CSF) (as per protocol) dose_mod->gcsf monitor Monitor Blood Counts Frequently gcsf->monitor resolve AE Resolves to Grade ≤1 monitor->resolve resume Resume Treatment at Same or Reduced Dose resolve->resume Yes discontinue Persistent or Severe AE: Discontinue Treatment resolve->discontinue No

Caption: Workflow for managing Avadomide-related adverse events.

Experimental Protocols:

  • Monitoring Hematologic Parameters:

    • Method: Complete Blood Count (CBC) with differential.

    • Frequency: As defined by the experimental or clinical protocol, with increased frequency following dose modifications or observation of AEs. In clinical settings, routine monitoring is crucial.[5]

    • Actionable Thresholds: Dose interruptions or reductions are often triggered by Grade 3 or 4 neutropenia.[5] The introduction of an intermittent 5/7-day schedule has been shown to improve tolerability and reduce the frequency and severity of neutropenia.[1]

  • Management with Growth Factors:

    • Agent: Granulocyte Colony-Stimulating Factor (G-CSF).

    • Rationale: To stimulate the production of neutrophils and mitigate the severity and duration of neutropenia. Prophylactic use of G-CSF may be permitted from the second cycle onwards in a clinical setting.[5]

Guide 2: Investigating Treatment Failure or Resistance

Issue: Lack of clinical response or evidence of disease progression during Avadomide treatment.

Logical Framework for Investigating Resistance:

start Treatment Failure/ Disease Progression crbn_analysis Assess Cereblon (CRBN) Expression and Function start->crbn_analysis ikzf_analysis Analyze Ikaros (IKZF1) and Aiolos (IKZF3) Degradation start->ikzf_analysis downstream_analysis Investigate Downstream Signaling Pathways start->downstream_analysis crbn_low Low/Absent CRBN Expression or Function crbn_analysis->crbn_low ikzf_mut Mutations in IKZF1/IKZF3 Preventing Degradation ikzf_analysis->ikzf_mut pathway_alt Alterations in Downstream Survival Pathways downstream_analysis->pathway_alt

Caption: Investigating potential mechanisms of resistance to Avadomide.

Experimental Protocols:

  • Cereblon (CRBN) Expression Analysis:

    • Method: Immunohistochemistry (IHC) on patient-derived tissue samples.

    • Protocol: A dual-color, bright-field IHC assay using a specific rabbit monoclonal antibody for Cereblon (e.g., CRBN65) and an antibody for a cell-type-specific marker (e.g., CD138 for myeloma cells) is recommended for accurate quantification.[7]

    • Scoring: The H-score method can be used for semi-quantitative measurement of Cereblon protein levels.[7]

    • Interpretation: Low or absent CRBN expression is a potential mechanism of resistance.

  • Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Assays:

    • Method 1: Western Blotting:

      • Sample Preparation: Collect peripheral blood mononuclear cells (PBMCs) or tumor cells before and at various time points after Avadomide administration. Lyse cells in a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

      • Antibodies: Use validated antibodies specific for Ikaros and Aiolos. For example, a polyclonal antibody raised against a peptide corresponding to residues surrounding Pro329 of human Ikaros protein can be used.[8]

      • Detection: Measure the protein levels of Ikaros and Aiolos relative to a loading control (e.g., GAPDH or β-actin).

      • Interpretation: A lack of degradation of Ikaros and Aiolos post-treatment may indicate resistance.

    • Method 2: Flow Cytometry:

      • Sample Preparation: Collect PBMCs or tumor cells and perform surface staining for cell markers (e.g., CD19 for B-cells, CD3 for T-cells).

      • Fixation and Permeabilization: Use a fixation and permeabilization buffer kit suitable for intracellular staining of transcription factors.

      • Intracellular Staining: Stain with fluorescently labeled antibodies against Ikaros and Aiolos.

      • Analysis: Quantify the mean fluorescence intensity (MFI) of Ikaros and Aiolos in the cell populations of interest. A dose-dependent reduction in Aiolos levels in peripheral B and T cells has been observed within 5 hours of the first dose of avadomide.[2][4]

      • Interpretation: No change or a minimal decrease in Ikaros/Aiolos MFI post-treatment can suggest a resistance mechanism.

Avadomide Signaling Pathway

The following diagram illustrates the mechanism of action of Avadomide.

avadomide Avadomide crl4_crbn CRL4-CRBN E3 Ubiquitin Ligase avadomide->crl4_crbn binds & modulates ubiquitination Ubiquitination crl4_crbn->ubiquitination recruits ikzf1_3 Ikaros (IKZF1) & Aiolos (IKZF3) ikzf1_3->ubiquitination b_cell Malignant B-Cell ikzf1_3->b_cell represses genes in t_cell T-Cell / NK Cell ikzf1_3->t_cell represses genes in proteasome Proteasomal Degradation ubiquitination->proteasome proteasome->ikzf1_3 degrades apoptosis Apoptosis & Reduced Proliferation proteasome->apoptosis leads to activation Activation & Enhanced Cytotoxicity proteasome->activation leads to apoptosis->b_cell affects activation->t_cell affects

References

Avadomide Hydrochloride Dosing and Tolerability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Avadomide hydrochloride dosing to enhance tolerability in preclinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a novel, small-molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, Avadomide promotes the recruitment of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) to the complex.[3] This leads to their ubiquitination and subsequent proteasomal degradation.[1][3] The degradation of these transcriptional repressors results in various downstream effects, including antiproliferative activity in malignant B-cells, T-cell and Natural Killer (NK) cell activation, and antiangiogenic properties.[1][4]

Q2: What are the most commonly observed toxicities associated with this compound administration?

A2: The most frequently reported treatment-emergent adverse events (TEAEs) across clinical studies are neutropenia, fatigue, and diarrhea.[1][5] Other common adverse events include infections, anemia, and febrile neutropenia.[3] In a phase 1 study, grade ≥3 TEAEs occurred in 41% of patients, with neutropenia being the most common (51%).[3][5]

Q3: What are the typical dose-limiting toxicities (DLTs) observed with this compound?

A3: Dose-limiting toxicities are crucial for determining the maximum tolerated dose (MTD). In a first-in-human study, DLTs reported at the 3.5 mg continuous dosing level included grade 3 pyrexia, fatigue, and muscular weakness.[1] In a study combining Avadomide with R-CHOP, DLTs included neutropenia with bacterial infection, pneumonia, febrile neutropenia, and sepsis.[6]

Q4: How can dosing schedules be modified to improve the tolerability of this compound?

A4: Shifting from a continuous daily dosing schedule to an intermittent schedule has been shown to improve the tolerability of Avadomide, particularly in mitigating neutropenia.[3][7] An intermittent schedule of 5 days on treatment followed by 2 days off (5/7-day schedule) has been demonstrated to reduce the frequency and severity of neutropenia and febrile neutropenia while allowing for increased dose intensity.[3] This schedule has been adopted in several clinical trials to enhance the safety profile.[8][9]

Troubleshooting Guides

Issue: Unexpectedly high levels of toxicity are observed at a previously established "safe" dose in our in vivo model.

Possible Cause & Troubleshooting Steps:

  • Animal Model Variability: Strain, age, and health status of the animal model can significantly impact drug metabolism and sensitivity.

    • Action: Ensure consistency in the animal model specifications. If possible, run a small pilot study with a dose de-escalation to re-establish the MTD in the specific animal model being used.

  • Formulation Issues: Improper formulation or vehicle can alter the pharmacokinetics of this compound.

    • Action: Verify the formulation protocol, including the vehicle used, pH, and solubility. Ensure the formulation is homogenous and stable.

  • Dosing Error: Inaccurate dose calculations or administration can lead to overdosing.

    • Action: Double-check all dose calculations and the calibration of administration equipment.

Issue: High inter-individual variability in drug response and toxicity is observed in our experimental cohort.

Possible Cause & Troubleshooting Steps:

  • Genetic Polymorphisms: Variations in genes related to drug metabolism or the target pathway (e.g., CRBN) can lead to differential responses.

    • Action: If feasible, genotype the experimental subjects for relevant pharmacogenomic markers. Stratify the analysis based on genotype to identify potential correlations.

  • Underlying Health Conditions: Pre-existing conditions, particularly renal impairment, can affect drug clearance.

    • Action: A study on the pharmacokinetics of Avadomide in subjects with renal impairment showed that total plasma exposure increased with the severity of renal insufficiency, suggesting that dose adjustments may be necessary for patients with moderate to severe renal impairment.[10] Screen subjects for baseline health parameters, including renal function, and exclude those with significant comorbidities or adjust dosing accordingly.

Data on Dosing and Tolerability from Clinical Trials

Study PhaseDosing ScheduleMaximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Common Grade ≥3 Adverse EventsReference
Phase I (Monotherapy)28-day continuousMTD: 3.0 mg/dayFatigue, Neutropenia, Diarrhea[1][5]
Phase I (Monotherapy, R/R DLBCL)Continuous vs. Intermittent (5/7 days)RP2D: 3 mg (formulated capsule) on a 5/7-day scheduleNeutropenia (51%), Infections (24%), Anemia (12%), Febrile Neutropenia (10%)[3]
Phase I (Japanese patients, NHL)Intermittent (5 days/week)RP2D: 3 mg/dayDecreased neutrophil count (33%), Decreased lymphocyte count (20%)[7][11]
Phase Ib (Combination with Obinutuzumab)Intermittent (5-7 day schedule)RP2D: 3.0 mg (formulated capsules)Neutropenia (56%), Thrombocytopenia (23%)[8]
Phase I/II (Combination with R-CHOP)2/3 week schedule (e.g., D1-5 & D8-12)RP2D: 3 mgNeutropenia (54%), Anemia (20%), Leukopenia (20%), Febrile Neutropenia (11%)[6]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in a Murine Model using a 3+3 Dose Escalation Design

  • Animal Model: Select a suitable murine model (e.g., immunodeficient mice with tumor xenografts). Animals should be of the same strain, age, and sex.

  • Dose Cohorts: Establish at least 5-7 dose levels of this compound based on available preclinical data or allometric scaling from other species.

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a 28-day cycle.

  • 3+3 Escalation Scheme:

    • Enroll 3 mice into the first dose cohort.

    • Observe for a pre-defined period (e.g., one full cycle) for dose-limiting toxicities (DLTs), which may include >20% weight loss, severe organ damage based on histology, or other signs of distress.

    • If 0/3 mice experience a DLT, escalate to the next dose level and enroll a new cohort of 3 mice.

    • If 1/3 mice experiences a DLT, expand the current cohort by enrolling 3 additional mice. If ≤1/6 mice in the expanded cohort experience a DLT, escalate to the next dose level. If ≥2/6 mice experience a DLT, the current dose is considered the non-tolerated dose (NTD), and the MTD is the preceding dose level.

    • If ≥2/3 mice in the initial cohort experience a DLT, the current dose is the NTD, and the MTD is the preceding dose level.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance. Collect blood samples at regular intervals for hematological and clinical chemistry analysis.

  • Endpoint Analysis: At the end of the study, perform a full necropsy and histopathological evaluation of major organs.

Visualizations

Avadomide_Mechanism_of_Action cluster_0 Avadomide Action cluster_1 Substrate Recruitment & Degradation cluster_2 Downstream Effects Avadomide Avadomide hydrochloride CRBN Cereblon (CRBN) Avadomide->CRBN binds to CUL4 CUL4-DDB1-ROC1 E3 Ubiquitin Ligase CRBN->CUL4 part of Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation Antiproliferative Antiproliferative Effects (e.g., in DLBCL) Degradation->Antiproliferative Immunomodulatory Immunomodulatory Effects (T-cell/NK cell activation) Degradation->Immunomodulatory Antiangiogenic Antiangiogenic Effects Degradation->Antiangiogenic

Caption: this compound's mechanism of action.

Dosing_Schedule_Optimization cluster_0 Continuous Dosing cluster_1 Intermittent Dosing Continuous Continuous Daily Dosing (e.g., 3.0 mg/day) High_Neutropenia Increased Incidence & Severity of Neutropenia Continuous->High_Neutropenia Dose_Reduction Frequent Dose Reductions & Interruptions High_Neutropenia->Dose_Reduction Intermittent Intermittent Dosing (e.g., 5 days on / 2 days off) Dose_Reduction->Intermittent Leads to exploration of Reduced_Neutropenia Reduced Neutropenia Intermittent->Reduced_Neutropenia Improved_Tolerability Improved Tolerability Increased_Dose_Intensity Maintained or Increased Dose Intensity Improved_Tolerability->Increased_Dose_Intensity Reduced_Neutropenia->Improved_Tolerability

Caption: Logic for optimizing dosing schedules.

MTD_Determination_Workflow Start Start: Dose Level 1 (n=3 subjects) Observe Observe for DLTs in Cycle 1 Start->Observe DLT_Check DLT Occurred? Observe->DLT_Check Zero_DLT 0 of 3 DLTs DLT_Check->Zero_DLT No One_DLT 1 of 3 DLTs DLT_Check->One_DLT Yes (1) Two_Plus_DLT ≥2 of 3 DLTs DLT_Check->Two_Plus_DLT Yes (≥2) Escalate Escalate to Next Dose Level (n=3) Zero_DLT->Escalate Expand_Cohort Expand Cohort to 6 Subjects One_DLT->Expand_Cohort MTD_Established MTD = Previous Dose Level Two_Plus_DLT->MTD_Established Observe_Expanded Observe Expanded Cohort for DLTs Expand_Cohort->Observe_Expanded Expanded_DLT_Check DLT Count in Expanded Cohort? Observe_Expanded->Expanded_DLT_Check One_or_Less_DLT_Expanded ≤1 of 6 DLTs Expanded_DLT_Check->One_or_Less_DLT_Expanded ≤1 Two_Plus_DLT_Expanded ≥2 of 6 DLTs Expanded_DLT_Check->Two_Plus_DLT_Expanded ≥2 One_or_Less_DLT_Expanded->Escalate Two_Plus_DLT_Expanded->MTD_Established Escalate->Observe

Caption: 3+3 Dose escalation experimental workflow.

References

Avadomide Hydrochloride Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avadomide hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel cereblon E3 ligase modulator (CELMoD) agent. It binds to the cereblon (CRBN) protein, which is a substrate receptor in the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two specific lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in two main downstream effects:

  • Direct anti-tumor activity: The loss of Ikaros and Aiolos, which act as transcriptional repressors of interferon-stimulated genes (ISGs), leads to the upregulation of ISGs such as IRF7, IFIT3, and DDX58.[3] This, in turn, can induce apoptosis in malignant B-cells.[3][4]

  • Immunomodulatory effects: The degradation of Ikaros and Aiolos in T-cells leads to enhanced T-cell activation and proliferation.

MOA

Avadomide's Mechanism of Action.

Q2: My cancer cell line is not responding to Avadomide treatment. What are the potential reasons?

Lack of response to Avadomide can be due to several factors. Here are some key possibilities:

  • Intrinsic Resistance: Some cell lines, particularly certain Germinal Center B-cell like (GCB) Diffuse Large B-cell Lymphoma (DLBCL) subtypes, may exhibit intrinsic resistance.[3][4]

  • Acquired Resistance: Cells can develop resistance over time with continuous exposure to the drug.

  • Downstream Pathway Alterations: The most characterized mechanism of resistance is the activation of signaling pathways that promote cell survival, thereby overriding the pro-apoptotic signals induced by Avadomide. A key pathway implicated in this process is the NF-κB signaling pathway .[1]

  • Sub-optimal Experimental Conditions: Factors such as incorrect drug concentration, improper cell handling, or issues with assay reagents can lead to apparent lack of response.

Troubleshooting Guide

Problem: My DLBCL cell line shows little to no apoptosis after Avadomide treatment, even at high concentrations.

This is a common issue that may point towards inherent or acquired resistance. Here’s a step-by-step guide to troubleshoot this problem.

Step 1: Confirm the basics - Experimental setup and controls.

Before investigating complex resistance mechanisms, it's crucial to rule out experimental artifacts.

  • Cell Line Authentication: Ensure your cell line is authentic and free from contamination.

  • Drug Potency: Verify the concentration and stability of your this compound solution.

  • Positive Control: Use a sensitive cell line as a positive control to confirm that your experimental setup can detect Avadomide-induced apoptosis. For example, TMD8 (an ABC-DLBCL cell line) is known to be sensitive to Avadomide.[3]

  • Dose-Response and Time-Course: Perform a comprehensive dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to ensure you are not missing the optimal window of activity.

Step 2: Assess the degradation of Ikaros and Aiolos.

Avadomide's primary pharmacodynamic effect is the degradation of Ikaros and Aiolos. It's essential to verify if this is occurring in your cell line.

  • Experiment: Perform a Western blot to measure the protein levels of Ikaros and Aiolos after Avadomide treatment.

  • Expected Outcome in Sensitive Cells: A significant reduction in Ikaros and Aiolos protein levels should be observed within 24 hours of treatment.

  • Expected Outcome in Resistant Cells: Interestingly, studies have shown that Ikaros and Aiolos degradation can still occur in resistant cell lines.[3] If you observe degradation but no apoptosis, the resistance mechanism is likely downstream of target degradation. If there is no degradation, this could point to a rare mechanism involving the E3 ligase complex itself, such as mutations in Cereblon.

WB_Workflow

Workflow for Assessing Ikaros/Aiolos Degradation.
Step 3: Investigate the NF-κB Signaling Pathway.

Constitutive or induced activation of the NF-κB pathway is a key mechanism of resistance to Avadomide.[1] NF-κB can promote the expression of anti-apoptotic proteins that counteract the effects of Avadomide.

  • Experiment: Measure the activity of the NF-κB pathway in your cell line with and without Avadomide treatment. This can be done using a luciferase reporter assay or by measuring the phosphorylation of NF-κB pathway components (e.g., IKK, IκBα) via Western blot.

  • Expected Outcome in Resistant Cells: Resistant cells may exhibit higher basal NF-κB activity or show an increase in NF-κB activity upon Avadomide treatment.

  • Troubleshooting Strategy: If high NF-κB activity is detected, consider combination therapy experiments. The use of an NF-κB inhibitor alongside Avadomide may re-sensitize the resistant cells.

NFkB_Resistance

NF-κB Pathway in Avadomide Resistance.

Data Presentation

The following tables provide representative data you might expect from experiments comparing Avadomide-sensitive and -resistant DLBCL cell lines.

Table 1: Avadomide IC50 Values in DLBCL Cell Lines

Cell LineSubtypeAvadomide SensitivityRepresentative IC50 (µM)
TMD8ABCSensitive0.05 - 0.5
U2932ABCSensitive0.1 - 1.0
WSU-DLCL2GCBSensitive0.1 - 1.0
SUDHL-4GCBResistant> 10

Data are representative and compiled based on trends observed in the literature. Actual values may vary between experiments.[3]

Table 2: Ikaros and Aiolos Degradation in Response to Avadomide (1 µM, 24h)

Cell LineAvadomide SensitivityIkaros Protein Level (% of Control)Aiolos Protein Level (% of Control)
TMD8Sensitive< 20%< 20%
SUDHL-4Resistant< 20%< 20%

This table illustrates that target degradation can occur even in resistant cell lines, suggesting downstream resistance mechanisms.[3]

Table 3: NF-κB Activity in Response to Avadomide

Cell LineAvadomide SensitivityBasal NF-κB Activity (Relative Luciferase Units)NF-κB Activity with Avadomide (Fold Change)
TMD8SensitiveLow (e.g., 1000 RLU)~1-2 fold
SUDHL-4ResistantHigh (e.g., 5000 RLU)≥ 2-fold

This table shows a potential correlation between high basal and inducible NF-κB activity and Avadomide resistance.[1]

Experimental Protocols

Protocol 1: Western Blot for Ikaros and Aiolos Degradation

Objective: To quantify the protein levels of Ikaros and Aiolos following Avadomide treatment.

Materials:

  • DLBCL cell lines (e.g., TMD8, SUDHL-4)

  • This compound

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with desired concentrations of Avadomide (and vehicle control) for 24 hours.

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of Ikaros and Aiolos bands to the β-actin loading control.

Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining

Objective: To measure the percentage of apoptotic cells after Avadomide treatment.

Materials:

  • Treated cells (from Protocol 1, Step 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells from your treatment plates. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: NF-κB Luciferase Reporter Assay

Objective: To quantify NF-κB transcriptional activity.

Materials:

  • DLBCL cell line stably transfected with an NF-κB luciferase reporter construct

  • This compound

  • Luciferase Assay System (e.g., Promega)

  • 96-well white-walled assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well white-walled plate at an appropriate density and allow them to adhere/recover overnight.

  • Treatment: Treat the cells with Avadomide and controls (e.g., TNF-α as a positive control for NF-κB activation) for 24 hours.

  • Cell Lysis: Remove the media and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: Add the luciferase assay reagent to each well.

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate stained with crystal violet or a multiplexed viability assay) if significant cell death is expected. Compare the relative light units (RLU) between treated and control samples.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Avadomide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help manage the gastrointestinal (GI) side effects of Avadomide hydrochloride observed during preclinical and clinical research. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with this compound?

A1: Based on clinical trial data, the most frequently reported gastrointestinal side effect of this compound is diarrhea.[1][2] Other reported GI adverse events include nausea and vomiting, though they are generally less common.

Q2: What is the mechanism of action of Avadomide that might contribute to these GI side effects?

A2: Avadomide is a cereblon (CRBN) E3 ligase modulator.[3][4] By binding to cereblon, it alters the substrate specificity of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins. This modulation of protein homeostasis can have wide-ranging effects on cellular processes, which may inadvertently affect the rapidly dividing cells of the gastrointestinal lining, leading to side effects like diarrhea. The exact mechanisms for Avadomide-induced GI toxicity are still under investigation.

Q3: Are there established supportive care protocols specifically for Avadomide-induced GI side effects?

A3: Currently, there are no supportive care protocols published specifically for this compound. However, management strategies are generally adapted from established guidelines for chemotherapy- and immunotherapy-induced gastrointestinal toxicities, such as those from the National Comprehensive Cancer Network (NCCN) and the American Society of Clinical Oncology (ASCO).[5][6][7][8][9][10][11][12][13][14]

Q4: How does the incidence of diarrhea with Avadomide compare across different studies?

A4: The reported incidence of diarrhea varies across clinical trials, likely due to differences in patient populations, dosing schedules, and combination therapies. The following table summarizes the incidence of diarrhea in select studies.

Clinical Trial IdentifierTreatment ArmIncidence of All-Grade DiarrheaIncidence of Grade 3/4 Diarrhea
CC-122-DLBCL-001 (Phase Ib)Avadomide + Rituximab19.1%Not Reported
NCT01421524 (Phase I)Avadomide Monotherapy15%Not Reported
Phase I/II (Newly Diagnosed DLBCL)Avadomide + R-CHOPNot specified as a primary outcomeNot specified as a primary outcome

Note: This table is for informational purposes and is not a direct comparison of the studies.

Troubleshooting Guides

Issue 1: Managing Diarrhea

Symptoms: Increase in stool frequency, loose or watery stools.

Grading: Diarrhea is typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Management Protocol:

  • Initial Assessment:

    • Determine the grade of diarrhea.

    • Rule out infectious causes.

    • Assess for dehydration and electrolyte imbalance.

  • Grade 1 Diarrhea (Increase of <4 stools/day over baseline):

    • Dietary Modification: Advise a bland diet (e.g., BRAT diet - bananas, rice, applesauce, toast) and increased fluid intake (2-3 liters/day of clear liquids).

    • Monitoring: Closely monitor stool frequency and consistency.

  • Grade 2 Diarrhea (Increase of 4-6 stools/day over baseline):

    • Pharmacological Intervention: Initiate loperamide (4 mg initially, followed by 2 mg every 4 hours or after each loose stool, not to exceed 16 mg/day).

    • Continued Monitoring: Continue dietary modifications and hydration. If symptoms persist for more than 24-48 hours, consider dose interruption of Avadomide.

  • Grade 3/4 Diarrhea (Increase of ≥7 stools/day over baseline; severe incontinence; hospitalization indicated):

    • Dose Interruption: Immediately hold Avadomide treatment.

    • Aggressive Hydration: Administer intravenous fluids to correct dehydration and electrolyte imbalances.

    • Pharmacological Intervention: Continue loperamide at the maximum recommended dose. For persistent symptoms, consider octreotide.

    • Hospitalization: May be required for close monitoring and supportive care.

    • Dose Modification: Upon resolution to Grade ≤1, consider resuming Avadomide at a reduced dose.

Issue 2: Managing Nausea and Vomiting

Symptoms: Feeling of sickness, with or without emesis.

Management Protocol:

  • Prophylaxis (For subjects with a history of chemotherapy-induced nausea and vomiting - CINV):

    • Consider prophylactic antiemetics prior to Avadomide administration, based on the NCCN and ASCO guidelines for low to moderate emetogenic risk agents.[5][6][7][8][9]

    • A 5-HT3 receptor antagonist (e.g., ondansetron) is a common first-line choice.

  • Breakthrough Nausea and Vomiting:

    • Pharmacological Intervention: Administer a prokinetic agent like metoclopramide or a dopamine receptor antagonist like prochlorperazine.

    • Supportive Care: Encourage small, frequent meals and avoidance of greasy or spicy foods. Ensure adequate hydration with clear liquids.

  • Refractory Nausea and Vomiting:

    • Consider combination antiemetic therapy with agents from different classes (e.g., 5-HT3 antagonist, NK1 receptor antagonist, and/or a corticosteroid like dexamethasone).

    • Evaluate for other contributing factors such as concomitant medications or underlying medical conditions.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Toxicity in a Preclinical Animal Model

  • Objective: To evaluate the potential gastrointestinal toxicity of this compound in a rodent model.

  • Methodology:

    • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or BALB/c mice).

    • Dosing: Administer this compound orally at three dose levels (low, medium, and high) and a vehicle control for a specified duration (e.g., 14 or 28 days).

    • Clinical Observations: Record daily clinical signs, including body weight, food and water consumption, and fecal consistency.

    • Histopathology: At the end of the study, collect sections of the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, and colon) for histopathological examination. Assess for any signs of inflammation, mucosal damage, or other abnormalities.

    • Data Analysis: Compare the findings from the Avadomide-treated groups with the vehicle control group.

Visualizations

Avadomide_MoA cluster_0 Avadomide Action cluster_1 Cellular Consequence cluster_2 Potential GI Side Effect Pathway Avadomide Avadomide CRBN Cereblon (CRBN) Avadomide->CRBN Binds to E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase Component of Substrate Neosubstrate Proteins (e.g., Ikaros, Aiolos) E3_Ligase->Substrate Recruits Ubiquitination Ubiquitination Substrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downstream Effects (e.g., Apoptosis, Immunomodulation) Proteasome->Downstream GI_Epithelium Gastrointestinal Epithelial Cells Downstream->GI_Epithelium Off-target effect Cell_Cycle Altered Cell Cycle / Apoptosis GI_Epithelium->Cell_Cycle Mucosal_Damage Mucosal Barrier Disruption Cell_Cycle->Mucosal_Damage Diarrhea Diarrhea Mucosal_Damage->Diarrhea

Caption: Proposed mechanism of Avadomide-induced gastrointestinal side effects.

Diarrhea_Management_Workflow Start Patient presents with diarrhea Assess_Grade Assess Grade (CTCAE) Start->Assess_Grade Grade1 Grade 1 Assess_Grade->Grade1 <4 stools/day Grade2 Grade 2 Assess_Grade->Grade2 4-6 stools/day Grade34 Grade 3/4 Assess_Grade->Grade34 >=7 stools/day Diet Dietary Modification Increased Fluids Grade1->Diet Loperamide Initiate Loperamide Grade2->Loperamide Hold_Avadomide Hold Avadomide Grade34->Hold_Avadomide Monitor Monitor Symptoms Diet->Monitor Loperamide->Monitor IV_Fluids IV Fluids Electrolyte Correction Hold_Avadomide->IV_Fluids IV_Fluids->Monitor Resolved Symptoms Resolved Monitor->Resolved Resolved->Assess_Grade No Continue_Treatment Continue Avadomide Resolved->Continue_Treatment Yes Dose_Reduce Consider Dose Reduction Continue_Treatment->Dose_Reduce If recurrent

References

Avadomide hydrochloride dose adjustments in patients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the appropriate dose adjustments for Avadomide hydrochloride in various patient populations and clinical scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting dose and schedule for this compound in clinical trials?

A1: In initial first-in-human studies, Avadomide was administered in dose-escalation cohorts starting from 0.5 mg up to 3.5 mg, given orally once daily on a continuous 28-day cycle.[1] The maximum tolerated dose (MTD) was determined to be 3.0 mg, with the non-tolerated dose (NTD) at 3.5 mg.[1] More recent studies have explored intermittent dosing schedules, such as 3 mg given for 5 consecutive days out of 7 days per week, to mitigate adverse events like neutropenia while maintaining clinical activity.[2]

Q2: How should the dose of this compound be adjusted for patients with renal impairment?

A2: Dose adjustments for this compound are necessary for patients with moderate or severe renal impairment.[3] No dose adjustment is required for patients with mild renal impairment.[3] A study on the pharmacokinetics of Avadomide in patients with renal impairment showed that total plasma exposure increased by approximately 50% in subjects with moderate renal insufficiency and by about 120% in those with severe renal insufficiency compared to subjects with normal renal function.[3] While the need for a dose reduction is established, specific dosage recommendations for these populations are still under investigation and should be guided by close monitoring of safety and tolerability.

Q3: Are there any guidelines for this compound dose adjustments in patients with hepatic impairment?

A3: Currently, there is no specific information available from clinical trials detailing dose adjustments for this compound in patients with hepatic impairment. As with many oncology drugs, caution should be exercised when administering Avadomide to this patient population. It is recommended to monitor liver function tests closely and consider dose modifications based on the patient's overall clinical status and tolerance to the treatment.

Q4: What are the most common adverse events that may necessitate a dose adjustment of this compound?

A4: The most common treatment-emergent adverse events (TEAEs) leading to dose modifications are hematologic toxicities, particularly neutropenia.[1][4][5] Other common TEAEs include fatigue and diarrhea.[1] In clinical trials, grade 3 or 4 neutropenia has been a frequent dose-limiting toxicity (DLT).[4][6]

Q5: What is the recommended procedure for dose modification in the event of severe neutropenia?

A5: In the event of grade 4 neutropenia lasting more than 7 days, or febrile neutropenia, treatment with this compound should be interrupted.[1] Once the toxicity has resolved to grade 1 or baseline, the treatment may be resumed at a reduced dose.[1] Clinical study protocols have allowed for up to two dose reductions before discontinuation of the drug.[1] The specific reduced dose levels (e.g., from 3 mg to a lower dose) are not consistently reported across all studies and should be determined by the treating physician based on the individual patient's tolerance. To mitigate neutropenia, an intermittent dosing schedule (e.g., 5 days on, 2 days off) has been found to be better tolerated than continuous daily dosing.[2]

Quantitative Data Summary

Table 1: this compound Dose Levels and Schedules in Clinical Trials

Study PhasePopulationStarting DoseMaximum Tolerated Dose (MTD)Dosing ScheduleReference
Phase IAdvanced Solid Tumors, NHL, Multiple Myeloma0.5 mg3.0 mg28-day continuous cycles[1]
Phase IRelapsed/Refractory DLBCL3 mgNot Applicable5 days on / 2 days off[5]
Phase I/IINewly Diagnosed DLBCL (with R-CHOP)1 mg, escalating to 3 mgRecommended Phase 2 Dose: 3 mg2/3 week schedule[6]
Phase IAdvanced Malignancies (Japanese patients)1 mg (F6 formulation)Recommended Phase 2 Dose: 3 mg5 consecutive days per week[2]

Table 2: Impact of Renal Impairment on Avadomide (CC-122) Plasma Exposure

Renal Function StatusApproximate Increase in Total Plasma Exposure (AUC)Recommended Dose AdjustmentReference
Mild Impairment~20%Not necessary[3]
Moderate Impairment~50%Adjustment necessary (specific dose not defined)[3]
Severe Impairment~120%Adjustment necessary (specific dose not defined)[3]

Experimental Protocols

Protocol for Management of Treatment-Emergent Adverse Events (TEAEs)

This protocol is a generalized summary based on practices from this compound clinical trials.

  • Monitoring: Patients should be closely monitored for hematologic and non-hematologic toxicities throughout the treatment period. This includes regular complete blood counts (CBCs) with differentials.

  • Grading of Adverse Events: All adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Dose Interruption: In the event of a Grade ≥3 non-hematologic toxicity or a Grade 4 hematologic toxicity (e.g., neutropenia), administration of this compound should be interrupted.

  • Toxicity Resolution: The patient should be monitored until the adverse event resolves to Grade ≤1 or baseline.

  • Dose Re-initiation and Reduction: Upon resolution of the toxicity, this compound may be re-initiated at the next lower dose level. Clinical trial protocols have typically allowed for a maximum of two dose reductions.

  • Discontinuation: If a dose-limiting toxicity recurs at the lowest specified dose level, or if a patient requires more than two dose reductions, permanent discontinuation of this compound should be considered.

Visualizations

Dose_Adjustment_Workflow Avadomide Dose Adjustment Workflow for Adverse Events start Patient on Avadomide Treatment monitor Monitor for Adverse Events (AEs) start->monitor grade_ae Grade AE using NCI-CTCAE monitor->grade_ae is_dlt Is AE a Dose-Limiting Toxicity (DLT)? (e.g., Grade 4 Neutropenia >7 days) grade_ae->is_dlt interrupt Interrupt Avadomide Dosing is_dlt->interrupt Yes continue_treatment Continue Treatment at Current Dose is_dlt->continue_treatment No resolve Monitor until AE resolves to Grade <= 1 or baseline interrupt->resolve max_reductions Max 2 Dose Reductions? resolve->max_reductions reduce_dose Resume Avadomide at a Reduced Dose Level reduce_dose->monitor discontinue Consider Permanent Discontinuation max_reductions->reduce_dose Yes max_reductions->discontinue No

Caption: Workflow for dose adjustment of Avadomide in response to adverse events.

Renal_Impairment_Dose_Adjustment Avadomide Dose Adjustment based on Renal Function start Patient Requiring Avadomide Treatment assess_renal Assess Renal Function (e.g., Creatinine Clearance) start->assess_renal classify_impairment Classify Level of Renal Impairment assess_renal->classify_impairment no_adjustment No Dose Adjustment Required classify_impairment->no_adjustment Mild adjustment_needed Dose Adjustment Necessary classify_impairment->adjustment_needed Moderate or Severe monitor_safety Closely Monitor Safety and Tolerability no_adjustment->monitor_safety adjustment_needed->monitor_safety

Caption: Logic for determining the need for Avadomide dose adjustment based on renal function.

References

Avadomide Hydrochloride Technical Support Center: Management of Febrile Neutropenia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing febrile neutropenia during pre-clinical and clinical research involving Avadomide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to neutropenia?

This compound is a novel, orally active cereblon (CRBN) E3 ligase modulator.[1][2] It binds to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, leading to the selective ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of Ikaros and Aiolos has a dual effect: direct anti-proliferative and pro-apoptotic effects on malignant B-cells, and immunomodulatory effects through the co-stimulation of T cells and Natural Killer (NK) cells.[3][5]

The development of neutropenia is believed to be a consequence of the degradation of Ikaros, which plays a crucial role in the maturation of the neutrophil lineage.[6] This leads to a maturation block in the bone marrow, resulting in a decreased number of circulating neutrophils.[6]

Q2: What is febrile neutropenia and why is it a concern with this compound treatment?

Febrile neutropenia is a common and serious complication of chemotherapy and other cancer treatments that suppress the immune system.[7] It is characterized by a low absolute neutrophil count (ANC) and the presence of a fever, which may be the only sign of a serious underlying infection.[7][8] Neutropenia is defined as an ANC below 500 cells/µL, or an ANC of less than 1,000 cells/µL with a predicted decline to below 500 cells/µL within the next 48 hours.[9] Fever in a neutropenic patient is typically defined as a single oral temperature of ≥38.3°C (101°F) or a temperature of ≥38.0°C (100.4°F) sustained over a one-hour period.[10]

Febrile neutropenia is a significant concern with this compound treatment as it is one of the most common grade 3/4 adverse events and a dose-limiting toxicity observed in clinical trials.[6][11][12][13] Prompt management is crucial to prevent life-threatening infections and sepsis.[14]

Q3: What is the reported incidence of febrile neutropenia in clinical trials of this compound?

The incidence of febrile neutropenia varies depending on the dosing schedule, the patient population, and whether Avadomide is used as a monotherapy or in combination with other agents. Clinical studies have shown that intermittent dosing schedules can reduce the frequency and severity of neutropenia and febrile neutropenia compared to continuous dosing.[3][15]

Quantitative Data Summary

The following tables summarize the incidence of neutropenia and febrile neutropenia from key clinical trials of this compound.

Table 1: Incidence of Neutropenia and Febrile Neutropenia with Avadomide Monotherapy (Relapsed/Refractory DLBCL) [3][15]

Dosing ScheduleAll Grades NeutropeniaGrades 3/4 NeutropeniaAll Grades Febrile Neutropenia
3 mg Continuous (28/28 days)76%64%12%
4 mg Intermittent (5/7 days)62%39%5%
3 mg Intermittent (5/7 days)56%39%0%

Table 2: Incidence of Avadomide-Related Adverse Events in Combination with Rituximab (Relapsed/Refractory DLBCL and Follicular Lymphoma) [11]

Adverse EventAny GradeGrade 3/4
Neutropenia63.2%55.9%
Infections/Infestations23.5%8.8%
Febrile Neutropenia-7.4%

Table 3: Grade ≥3 Treatment-Emergent Adverse Events with Avadomide Monotherapy in Advanced Malignancies [16]

Adverse EventIncidence
Neutropenia26%
Pneumonia6%

Troubleshooting Guides

This section provides guidance for managing common issues related to febrile neutropenia during experiments with this compound.

Issue 1: A subject on this compound develops fever.

1. Immediate Assessment:

  • Measure vital signs, with particular attention to temperature.
  • Perform a physical examination to identify any potential source of infection.
  • Obtain a complete blood count (CBC) with differential to determine the absolute neutrophil count (ANC).

2. Risk Stratification:

  • Utilize a validated risk assessment tool, such as the Multinational Association for Supportive Care in Cancer (MASCC) risk index, to determine if the patient is at high or low risk for complications.[9]

3. Diagnostic Workup:

  • Obtain at least two sets of blood cultures from separate sites (peripheral and from any indwelling catheter).[7]
  • Collect urine for urinalysis and culture.
  • If respiratory symptoms are present, obtain a chest X-ray.
  • Culture other potential sites of infection as clinically indicated (e.g., skin lesions, stool).

4. Initiate Empiric Antibiotic Therapy:

  • Do not delay antibiotic administration. The first dose should be administered within one hour of presentation.[9]
  • High-risk patients: Require inpatient admission and intravenous broad-spectrum antibiotics with anti-pseudomonal activity (e.g., cefepime, piperacillin-tazobactam, meropenem).[7]
  • Low-risk patients: May be managed on an outpatient basis with oral antibiotics (e.g., a fluoroquinolone combined with amoxicillin-clavulanate), though initial observation with IV antibiotics may be prudent.[7][9]

5. Monitoring and Follow-up:

  • Monitor vital signs and clinical status closely.
  • Review culture results and adjust antibiotic therapy accordingly.
  • Continue antibiotics until the ANC is ≥500 cells/µL and the patient has been afebrile for at least 48 hours.[10]

Issue 2: Persistent or recurrent fever despite broad-spectrum antibiotics.

1. Re-evaluation:

  • Repeat physical examination and review of symptoms.
  • Consider imaging studies (e.g., CT scan of the chest, abdomen, and pelvis) to look for an occult source of infection.
  • Repeat blood cultures.

2. Broaden Antimicrobial Coverage:

  • If the patient remains febrile after 4-5 days of broad-spectrum antibiotics, consider adding empiric antifungal therapy (e.g., amphotericin B, voriconazole, or an echinocandin).[14]
  • Consider coverage for resistant bacteria (e.g., vancomycin for MRSA) if clinically indicated.

3. Consider Non-Infectious Causes of Fever:

  • Drug-related fever (though less common with antibiotics).
  • Tumor-related fever.

Issue 3: How to proactively manage the risk of febrile neutropenia.

1. Dose and Schedule Modification:

  • As demonstrated in clinical trials, an intermittent dosing schedule of this compound (e.g., 5 days on, 2 days off) is associated with a lower incidence and severity of neutropenia and febrile neutropenia compared to continuous dosing.[3][15]

2. Prophylactic Granulocyte Colony-Stimulating Factor (G-CSF):

  • For patients at high risk (>20%) of developing febrile neutropenia, prophylactic use of G-CSF (e.g., filgrastim, pegfilgrastim) is recommended.[14]
  • The use of growth factors was shown to be reduced in patients on an intermittent Avadomide schedule compared to a continuous schedule.[3][15]

3. Patient Education:

  • Educate subjects on the signs and symptoms of infection and the importance of seeking immediate medical attention if a fever develops.
  • Instruct on proper hygiene practices to reduce the risk of infection.

Experimental Protocols

Protocol 1: Monitoring for Neutropenia

Objective: To regularly monitor neutrophil counts in subjects receiving this compound to allow for early detection of neutropenia.

Methodology:

  • Baseline Assessment: Prior to initiating this compound, obtain a baseline complete blood count (CBC) with differential to establish the subject's baseline absolute neutrophil count (ANC).

  • On-Treatment Monitoring:

    • Perform a CBC with differential at least weekly for the first two cycles of treatment.

    • The frequency of monitoring may be adjusted based on the dosing schedule, the development of neutropenia in previous cycles, and institutional protocols.

    • More frequent monitoring (e.g., twice weekly) is recommended if the ANC falls below 1,000 cells/µL.

  • Data Recording: Record all CBC and differential results in the subject's research record. Note the date, time, and any concurrent symptoms.

Protocol 2: Management of Asymptomatic Neutropenia

Objective: To provide a systematic approach to managing asymptomatic neutropenia to minimize the risk of developing febrile neutropenia.

Methodology:

  • Grade 1-2 Neutropenia (ANC 1,000 - <1,500 cells/µL):

    • Continue this compound at the current dose.

    • Increase monitoring frequency to twice weekly.

  • Grade 3 Neutropenia (ANC 500 - <1,000 cells/µL):

    • Consider dose interruption of this compound until the ANC recovers to ≥1,000 cells/µL.

    • Upon recovery, this compound may be restarted at the same or a reduced dose level.

    • Consider initiation of prophylactic G-CSF if not already in use.

  • Grade 4 Neutropenia (ANC <500 cells/µL):

    • Interrupt this compound treatment.

    • Initiate G-CSF support.

    • Monitor CBC with differential daily until ANC recovers to ≥1,000 cells/µL.

    • Upon recovery, consider a dose reduction of this compound for subsequent cycles.

Visualizations

Avadomide_Mechanism_of_Action cluster_0 Avadomide Action cluster_1 Substrate Degradation cluster_2 Cellular Effects Avadomide Avadomide CRBN CRBN Avadomide->CRBN binds to CUL4-E3 Ligase CUL4-E3 Ligase CRBN->CUL4-E3 Ligase recruits Ikaros Ikaros CUL4-E3 Ligase->Ikaros ubiquitinates Aiolos Aiolos CUL4-E3 Ligase->Aiolos ubiquitinates Proteasomal Degradation Proteasomal Degradation Ikaros->Proteasomal Degradation Aiolos->Proteasomal Degradation Neutrophil Maturation Block Neutrophil Maturation Block Proteasomal Degradation->Neutrophil Maturation Block leads to Anti-Tumor Effects Anti-Tumor Effects Proteasomal Degradation->Anti-Tumor Effects Immunomodulation Immunomodulation Proteasomal Degradation->Immunomodulation Neutropenia Neutropenia Neutrophil Maturation Block->Neutropenia

Caption: Avadomide's mechanism leading to neutropenia and therapeutic effects.

Febrile_Neutropenia_Workflow Fever in Patient on Avadomide Fever in Patient on Avadomide Immediate Assessment (Vitals, Exam, CBC) Immediate Assessment (Vitals, Exam, CBC) Fever in Patient on Avadomide->Immediate Assessment (Vitals, Exam, CBC) Risk Stratification (e.g., MASCC) Risk Stratification (e.g., MASCC) Immediate Assessment (Vitals, Exam, CBC)->Risk Stratification (e.g., MASCC) High Risk High Risk Risk Stratification (e.g., MASCC)->High Risk Low Risk Low Risk Risk Stratification (e.g., MASCC)->Low Risk Diagnostic Workup (Cultures, Imaging) Diagnostic Workup (Cultures, Imaging) Monitor and Adjust Therapy Monitor and Adjust Therapy Diagnostic Workup (Cultures, Imaging)->Monitor and Adjust Therapy Initiate Empiric Antibiotics (<1 hr) Initiate Empiric Antibiotics (<1 hr) Initiate Empiric Antibiotics (<1 hr)->Diagnostic Workup (Cultures, Imaging) Inpatient IV Antibiotics Inpatient IV Antibiotics High Risk->Inpatient IV Antibiotics Outpatient Oral/IV Antibiotics Outpatient Oral/IV Antibiotics Low Risk->Outpatient Oral/IV Antibiotics Inpatient IV Antibiotics->Initiate Empiric Antibiotics (<1 hr) Outpatient Oral/IV Antibiotics->Initiate Empiric Antibiotics (<1 hr) Resolution Resolution Monitor and Adjust Therapy->Resolution

Caption: Clinical workflow for the management of febrile neutropenia.

Proactive_Management_Logic Patient on Avadomide Patient on Avadomide High Risk for FN? High Risk for FN? Patient on Avadomide->High Risk for FN? Intermittent Dosing Schedule Intermittent Dosing Schedule High Risk for FN?->Intermittent Dosing Schedule Yes Reduced Risk of FN Reduced Risk of FN High Risk for FN?->Reduced Risk of FN No Prophylactic G-CSF Prophylactic G-CSF Intermittent Dosing Schedule->Prophylactic G-CSF Patient Education Patient Education Prophylactic G-CSF->Patient Education Patient Education->Reduced Risk of FN

Caption: Logical approach to the proactive management of febrile neutropenia.

References

Validation & Comparative

Avadomide Hydrochloride vs. Pomalidomide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two generations of Cereblon E3 ligase modulators, Avadomide hydrochloride and pomalidomide, this guide offers a comparative overview of their mechanism of action, preclinical potency, pharmacokinetics, and clinical trial data to inform researchers, scientists, and drug development professionals.

Avadomide (CC-122) and pomalidomide are both potent immunomodulatory drugs (IMiDs) that have demonstrated significant clinical activity in various hematological malignancies.[1][2] Both compounds function as molecular glues, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This guide provides a comprehensive comparison of these two agents, presenting key data in a structured format to facilitate scientific evaluation and decision-making.

Mechanism of Action: Targeting Ikaros and Aiolos

Both Avadomide and pomalidomide exert their therapeutic effects by binding to Cereblon, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] The degradation of these key transcription factors results in two primary downstream effects:

  • Direct anti-proliferative and pro-apoptotic effects in malignant cells, particularly in multiple myeloma and B-cell lymphomas. This is partly mediated by the downregulation of key survival factors like c-Myc and Interferon Regulatory Factor 4 (IRF4).[2]

  • Immunomodulatory effects through the enhancement of T-cell and Natural Killer (NK) cell activity. The degradation of Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[3][4]

Avadomide is considered a next-generation Cereblon E3 ligase modulator (CELMoD) and has been shown in preclinical studies to be more potent than pomalidomide in inducing the degradation of Ikaros and Aiolos.[3][5] This enhanced potency is attributed to a higher binding affinity for Cereblon and a more efficient recruitment of the substrate proteins to the E3 ligase complex.[1]

IMiD_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cytoplasm cluster_2 Immunomodulatory Effect Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) Transcription_Repression Transcription of Survival Genes Ikaros_Aiolos->Transcription_Repression Represses cMyc_IRF4 c-Myc & IRF4 (Survival Factors) Apoptosis Cell Apoptosis & Decreased Proliferation Transcription_Repression->cMyc_IRF4 Maintains IMiD Avadomide or Pomalidomide CRBN_Complex CRL4-CRBN E3 Ubiquitin Ligase IMiD->CRBN_Complex Binds to Aiolos_Tcell Aiolos (in T-cells) IMiD->Aiolos_Tcell Induces Degradation of Ubiquitination Ubiquitination CRBN_Complex->Ubiquitination Mediates Proteasome Proteasome Proteasome->Apoptosis Leads to Ikaros_Aiolos_cyto->Proteasome Degradation T_Cell T-Cell IL2 IL-2 Production T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation Aiolos_Tcell->IL2 Represses

Caption: Mechanism of action of Avadomide and pomalidomide.

Chemical Structures

Avadomide and pomalidomide share a common structural backbone derived from thalidomide, featuring a glutarimide ring essential for Cereblon binding. However, key structural differences in the phthaloyl ring portion of the molecules contribute to their distinct pharmacological profiles.

CompoundChemical Structure
Avadomide 3-(5-amino-2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-piperidinedione
Pomalidomide 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Preclinical Potency

Preclinical studies have consistently demonstrated the superior potency of Avadomide compared to pomalidomide in inducing the degradation of Ikaros and Aiolos and in inhibiting the proliferation of various cancer cell lines.

ParameterAvadomidePomalidomideReference
Cereblon Binding Affinity (IC50) Not explicitly reported, but implied to be higher than pomalidomide~3 µM[6]
Ikaros Degradation (EC50 in MM.1S cells) More potent than pomalidomide-[7]
Aiolos Degradation (EC50 in MM.1S cells) More potent than pomalidomide-[7]
Anti-proliferative Activity (IC50 in RPMI8226 cells) Not reported8 µM (at 48h)[8]
Anti-proliferative Activity (IC50 in OPM2 cells) Not reported10 µM (at 48h)[8]

Pharmacokinetics

The pharmacokinetic profiles of Avadomide and pomalidomide have been characterized in several clinical trials. Both drugs are orally bioavailable and exhibit dose-proportional exposure.

Table 1: Pharmacokinetic Parameters of Avadomide

ParameterValuePopulationReference
Tmax (median) 2-3 hoursHealthy and renally impaired subjects[9]
Apparent Total Plasma Clearance Reduced with renal impairmentHealthy and renally impaired subjects[9]
Plasma Exposure (AUC) Increased by ~50% in moderate and ~120% in severe renal impairmentHealthy and renally impaired subjects[9]

Table 2: Pharmacokinetic Parameters of Pomalidomide

ParameterValuePopulationReference
Tmax (median) 2-3 hoursHealthy subjects and MM patients[10]
Apparent Clearance (CL/F) 6.5 - 10.8 L/hHealthy subjects and MM patients[11]
Apparent Volume of Distribution (Vz/F) 74 - 138 LHealthy subjects and MM patients[10]
Plasma Protein Binding 12% - 44%-[10]
Metabolism Extensively metabolized, primarily via CYP pathways-[10]

Clinical Efficacy and Safety

Both Avadomide and pomalidomide have demonstrated clinical efficacy in patients with relapsed/refractory hematological malignancies. As there are no head-to-head clinical trials directly comparing the two agents, their efficacy and safety data are presented from separate key studies.

Table 3: Clinical Efficacy of Avadomide (Monotherapy and Combination)

IndicationTreatment RegimenOverall Response Rate (ORR)Key FindingsReference
Relapsed/Refractory Non-Hodgkin Lymphoma (NHL)Avadomide Monotherapy3 of 5 patients responded (1 CR, 2 PR)Preliminary signs of antitumor activity observed.[1]
Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)Avadomide + Rituximab40.7%Median duration of response was 8.0 months.[6]
Relapsed/Refractory Follicular Lymphoma (FL)Avadomide + Rituximab80.5%Median duration of response was 27.6 months.[6]

Table 4: Clinical Efficacy of Pomalidomide (in combination with dexamethasone)

IndicationPrior TherapiesOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Relapsed/Refractory Multiple Myeloma (RRMM)≥2 prior therapies including lenalidomide and a proteasome inhibitor33%4.2 months-
RRMMLenalidomide-refractory--[12]

Table 5: Common Adverse Events (≥15%) Associated with Avadomide

Adverse EventAny GradeGrade ≥3Reference
Fatigue44%-[1]
Neutropenia29%-[1]
Diarrhea15%-[1]
Neutropenia (in combination with Rituximab)63.2%55.9%[6]

Table 6: Common Adverse Events (≥20%) Associated with Pomalidomide

Adverse EventAny GradeGrade ≥3Reference
Neutropenia-48%-
Anemia-23%-
Thrombocytopenia-22%-
Fatigue and Asthenia---
Infections--[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize Cereblon modulators.

Western Blot for Ikaros and Aiolos Degradation

This protocol outlines the steps for assessing the degradation of Ikaros and Aiolos in cell lines following treatment with Avadomide or pomalidomide.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., MM.1S cells) Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE (Protein separation by size) Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-Ikaros, anti-Aiolos, anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Acquisition & Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of Avadomide, pomalidomide, or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 6, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Chemiluminescent Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Image Analysis: Quantify the band intensities using image analysis software and normalize the levels of Ikaros and Aiolos to the loading control.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Drug_Treatment 2. Add varying concentrations of Avadomide or Pomalidomide Cell_Seeding->Drug_Treatment Incubation 3. Incubate for a defined period (e.g., 48, 72 hours) Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Incubation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Incubation Solubilization 6. Add solubilization solution (e.g., DMSO or SDS-HCl) Formazan_Incubation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for a standard MTT cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of Avadomide and pomalidomide. Add the drug solutions to the wells to achieve the final desired concentrations. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) values.

Cytokine Profiling using Luminex Assay

The Luminex assay is a multiplexed immunoassay that allows for the simultaneous quantification of multiple cytokines in a small sample volume.

Luminex_Assay_Workflow Sample_Prep 1. Prepare Samples (e.g., cell culture supernatants, patient plasma) Bead_Incubation 2. Incubate samples with cytokine-specific antibody-coated beads Sample_Prep->Bead_Incubation Detection_Ab 3. Add biotinylated detection antibodies Bead_Incubation->Detection_Ab Streptavidin_PE 4. Add Streptavidin-PE Detection_Ab->Streptavidin_PE Acquisition 5. Acquire data on a Luminex instrument Streptavidin_PE->Acquisition Analysis 6. Analyze data to quantify cytokine levels Acquisition->Analysis

Caption: General workflow for a Luminex-based cytokine profiling assay.

Detailed Steps:

  • Sample Preparation: Collect cell culture supernatants or patient plasma samples. Centrifuge to remove any debris.

  • Bead Incubation: Add the samples to a 96-well filter plate containing a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine. Incubate for 2 hours at room temperature with shaking.

  • Detection Antibody Incubation: Wash the beads and add a cocktail of biotinylated detection antibodies. Incubate for 1 hour at room temperature with shaking.

  • Streptavidin-PE Incubation: After another wash step, add streptavidin-phycoerythrin (PE) and incubate for 30 minutes at room temperature with shaking.

  • Data Acquisition: Resuspend the beads in a sheath fluid and acquire the data on a Luminex instrument. The instrument uses lasers to excite the beads and the PE, identifying each bead by its unique fluorescent signature and quantifying the amount of bound cytokine by the PE fluorescence intensity.

  • Data Analysis: Use a standard curve for each cytokine to calculate the concentration in the unknown samples.

Conclusion

This compound represents a more potent, next-generation Cereblon E3 ligase modulator compared to pomalidomide, as evidenced by preclinical data. This increased potency in degrading Ikaros and Aiolos may translate to enhanced clinical activity. While direct head-to-head clinical trials are lacking, the available data suggest that both agents are effective in treating hematological malignancies, with manageable safety profiles. The choice between these agents in a clinical or research setting will depend on the specific indication, prior treatment history, and the evolving landscape of clinical trial data. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the properties of these and other novel Cereblon modulators.

References

Validating Aiolos and Ikaros as Pharmacodynamic Biomarkers for Avadomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic (PD) biomarkers Aiolos (IKZF3) and Ikaros (IKZF1) for the novel cereblon E3 ligase modulator (CELMoD), Avadomide (CC-122). It includes supporting experimental data, detailed methodologies for key assays, and a comparison with other relevant CELMoDs to assist in the validation and application of these biomarkers in research and clinical settings.

Introduction to Avadomide and its Mechanism of Action

Avadomide is a potent oral immunomodulatory agent that exerts its anti-tumor and immunomodulatory effects by binding to the substrate receptor cereblon (CRBN) of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Aiolos and Ikaros.[1][3][4] The degradation of these key transcription factors is a critical event that unleashes the downstream anti-cancer activities of Avadomide.[1][2][3][5]

The degradation of Aiolos and Ikaros leads to two major downstream effects:

  • Direct Anti-Tumor Activity: In malignant cells, such as those in multiple myeloma and diffuse large B-cell lymphoma (DLBCL), the degradation of Aiolos and Ikaros leads to the downregulation of key survival factors like MYC and IRF4, and the upregulation of interferon-stimulated genes (ISGs), ultimately resulting in decreased proliferation and apoptosis.[1][6][7]

  • Immunomodulatory Activity: The degradation of these transcription factors in immune cells, particularly T cells, leads to enhanced T-cell activation and proliferation, contributing to a more robust anti-tumor immune response.[3][4][5]

Given their central role in the mechanism of action of Avadomide, the measurement of Aiolos and Ikaros protein levels serves as a direct and reliable pharmacodynamic biomarker to assess drug engagement and biological activity.

Quantitative Analysis of Aiolos and Ikaros Degradation

The degradation of Aiolos and Ikaros in response to Avadomide is a rapid and dose-dependent process. Clinical studies have demonstrated significant reductions in the protein levels of these biomarkers in peripheral blood mononuclear cells (PBMCs) of patients treated with Avadomide.

Table 1: Dose-Dependent Degradation of Aiolos in Peripheral Blood Cells of Patients Treated with Avadomide

Avadomide DoseCell TypeTime PointMedian Reduction from Baseline
Starting at 0.5 mgPeripheral B and T cellsWithin 5 hours of first doseDose-dependent relationship observed[5]
Not SpecifiedCD19+ B cells5 hours post-dose (C1D1)59%[6]
Not SpecifiedCD3+ T cells5 hours post-dose (C1D1)45%[6]

Comparison with Alternative Cereblon E3 Ligase Modulators

Avadomide belongs to a class of compounds known as CELMoDs, which also includes Iberdomide (CC-220) and the earlier generation immunomodulatory drugs (IMiDs®) like Lenalidomide. While all these agents target Aiolos and Ikaros for degradation, their potency can vary.

Table 2: Comparative Potency of CELMoDs in Aiolos and Ikaros Degradation

CompoundTarget CellsPotency in Degrading Aiolos and IkarosReference
Avadomide Multiple Myeloma (MM) cellsMore potent than Lenalidomide and Pomalidomide.[1][8][1][8]
Iberdomide MM cells, PBMCsHigher binding affinity to cereblon, leading to more potent and deeper degradation compared to Lenalidomide and Pomalidomide.[4][9][4][9]
Lenalidomide MM cells, T cellsInduces degradation, but generally less potent than newer CELMoDs.[1][7][1][7]

Newer generation CELMoDs, including Avadomide and Iberdomide, demonstrate a higher binding affinity for cereblon, which translates to more efficient and profound degradation of Aiolos and Ikaros compared to Lenalidomide.[1][4][9]

Experimental Protocols

Accurate and reproducible measurement of Aiolos and Ikaros protein levels is crucial for their validation as pharmacodynamic biomarkers. The following are detailed methodologies for the most common assays.

Western Blotting for Aiolos and Ikaros Detection

This method allows for the semi-quantitative analysis of Aiolos and Ikaros protein levels in cell lysates.

1. Sample Preparation (Cell Lysates):

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5-10 minutes.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for Aiolos or Ikaros overnight at 4°C with gentle agitation. Recommended primary antibodies:

    • Anti-Aiolos (e.g., Cell Signaling Technology #15103, 1:1000 dilution)[10]

    • Anti-Ikaros

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imager.

  • For quantification, normalize the band intensity of Aiolos or Ikaros to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Aiolos and Ikaros in Tissue Biopsies

IHC allows for the visualization and semi-quantitative assessment of Aiolos and Ikaros expression within the tissue microenvironment.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).

  • Cut 4-5 µm sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Incubate slides in xylene (2 x 10 minutes).

  • Rehydrate through graded alcohols: 100% ethanol (2 x 5 minutes), 95% ethanol (5 minutes), 70% ethanol (5 minutes).

  • Rinse with distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.[11]

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.[11]

  • Incubate with the primary antibody (e.g., Anti-Aiolos, 1:50 dilution) for 1 hour at room temperature or overnight at 4°C.[10]

  • Wash with PBS or TBS.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

5. Analysis:

  • Dehydrate, clear, and mount the slides.

  • Examine under a light microscope. Semi-quantitative analysis can be performed using an H-score, which considers both the intensity and the percentage of positive cells.

Flow Cytometry for Intracellular Aiolos and Ikaros Staining

Flow cytometry enables the quantitative measurement of Aiolos and Ikaros protein levels in specific cell populations within a heterogeneous sample like PBMCs.

1. Cell Preparation:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with PBS.

2. Surface Staining (Optional):

  • To identify specific cell populations, stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., CD3 for T cells, CD19 for B cells) for 30 minutes at 4°C.

  • Wash the cells with staining buffer (PBS with 2% FBS).

3. Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[3]

  • Wash the cells.

  • Permeabilize the cells with a permeabilization buffer (e.g., saponin-based or methanol-based buffer) for 15-30 minutes.[3][12]

4. Intracellular Staining:

  • Incubate the permeabilized cells with a fluorescently conjugated primary antibody against Aiolos or Ikaros (or an unconjugated primary followed by a fluorescently conjugated secondary antibody) for 30-60 minutes at room temperature.[13]

  • Wash the cells with permeabilization buffer.

5. Data Acquisition and Analysis:

  • Resuspend the cells in staining buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of Aiolos or Ikaros staining within the gated cell populations of interest.

Mandatory Visualizations

Signaling Pathway of Avadomide Action

Avadomide_Signaling_Pathway Avadomide Avadomide CRBN Cereblon (CRBN) Avadomide->CRBN Binds to CRL4 CUL4-RBX1-DDB1 E3 Ubiquitin Ligase CRBN->CRL4 Substrate Receptor for Ubiquitination Ubiquitination CRL4->Ubiquitination Mediates Aiolos_Ikaros Aiolos (IKZF3) & Ikaros (IKZF1) Aiolos_Ikaros->CRBN Recruited by Avadomide-bound CRBN Proteasome Proteasome Aiolos_Ikaros->Proteasome Targeted for Degradation Degradation Proteasome->Degradation Mediates Ubiquitination->Aiolos_Ikaros Targets Downstream_Effects Downstream Effects: - Decreased Proliferation - Increased Apoptosis - T-cell Activation Degradation->Downstream_Effects Leads to Experimental_Workflow Patient_Sample Patient Sample (PBMCs or Tissue Biopsy) Sample_Processing Sample Processing (Cell Isolation or Tissue Sectioning) Patient_Sample->Sample_Processing Assay Pharmacodynamic Assay Sample_Processing->Assay Western_Blot Western Blot Assay->Western_Blot IHC Immunohistochemistry (IHC) Assay->IHC Flow_Cytometry Flow Cytometry Assay->Flow_Cytometry Data_Analysis Data Analysis (Quantification of Protein Levels) Western_Blot->Data_Analysis IHC->Data_Analysis Flow_Cytometry->Data_Analysis Biomarker_Validation Biomarker Validation (Correlation with Dose and Clinical Response) Data_Analysis->Biomarker_Validation

References

Avadomide Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Avadomide (CC-122) is an orally active, novel cereblon E3 ligase modulator (CELMoD) with demonstrated antitumor and immunomodulatory activities.[1][2] This guide provides a comparative analysis of Avadomide hydrochloride's performance based on available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals. While direct head-to-head trials are limited, this document synthesizes findings from various studies to facilitate an objective comparison with other therapeutic approaches and within different treatment regimens.

Mechanism of Action

Avadomide binds to the cereblon (CRBN) protein, a substrate receptor within the cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase activity, leading to the selective ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these lymphoid transcription factors results in two primary downstream effects:

  • Direct anti-tumor activity: The degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis in malignant B-cells.[4]

  • Immunomodulatory effects: This process also leads to the costimulation of T cells and Natural Killer (NK) cells, enhancing the immune response against tumor cells.[2][4] Specifically, the degradation of Aiolos derepresses the IL-2 gene, leading to increased interleukin-2 production and T-cell proliferation.[2]

Avadomide_Mechanism_of_Action cluster_cell Tumor Cell / T-Cell cluster_nucleus Nucleus Avadomide Avadomide CRBN Cereblon (CRBN) within CRL4 E3 Ligase Complex Avadomide->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Ikaros_Aiolos recruits Ubiquitination Ubiquitination CRBN->Ubiquitination promotes Ikaros_Aiolos->Ubiquitination undergoes Tumor_Suppression Decreased Proliferation & Increased Apoptosis (Anti-tumor Effect) Ikaros_Aiolos->Tumor_Suppression degradation leads to Immune_Activation T-Cell & NK-Cell Costimulation (Immunomodulatory Effect) Ikaros_Aiolos->Immune_Activation degradation leads to Proteasome Proteasome Proteasome->Ikaros_Aiolos degrades Ubiquitination->Proteasome targets for degradation

Avadomide's mechanism of action.

Preclinical Comparison: Avadomide vs. Lenalidomide

Preclinical studies have positioned Avadomide as a more potent CELMoD agent compared to lenalidomide.[6][7] Key differentiators include:

  • Greater Potency: Avadomide demonstrates greater induction of Aiolos and Ikaros degradation and subsequently, greater increases in tumor cell apoptosis in vitro.[6][7]

  • Broader Activity in DLBCL Subtypes: While lenalidomide shows preferential activity in the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), Avadomide exhibits antiproliferative activity in both ABC and Germinal Center B-cell-like (GCB) DLBCL cell lines.[6][7][8]

  • Interferon-Stimulated Protein Induction: Avadomide, but not lenalidomide, has been shown to increase the relative abundance of interferon-stimulated proteins in DLBCL models.[6]

Clinical Performance of Avadomide Monotherapy in Relapsed/Refractory DLBCL

A phase 1, multicenter, dose-expansion study (CC-122-ST-001) evaluated the safety and efficacy of Avadomide monotherapy in patients with relapsed/refractory (R/R) DLBCL.[4][8]

Experimental Protocol Summary (CC-122-ST-001)
  • Study Design: Phase 1, multicenter, open-label, dose-escalation and expansion study.[4][8]

  • Patient Population: Patients with R/R DLBCL who had progressive disease or were intolerant to one or more prior anthracycline- or alkylating-containing regimens.[8] Key inclusion criteria included having at least one measurable lesion, an ECOG performance status of ≤2, and adequate hematologic, hepatic, and renal function.[8]

  • Treatment Regimens: The study explored various doses (3 mg to 5 mg) and schedules of this compound, including continuous daily dosing and intermittent schedules (e.g., 5 days on, 2 days off).[4][8]

  • Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended phase 2 dose (RP2D).[9]

  • Secondary Objectives: To evaluate the preliminary efficacy of Avadomide.[9]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment into Dose Escalation Cohorts (3+3 Design) Patient_Screening->Enrollment Treatment_Cycle1 Treatment Cycle 1 (e.g., 28 days) Enrollment->Treatment_Cycle1 DLT_Assessment Dose-Limiting Toxicity (DLT) Assessment Treatment_Cycle1->DLT_Assessment Dose_Escalation Dose Escalation / De-escalation (Decision to enroll next cohort) DLT_Assessment->Dose_Escalation Dose_Escalation->Enrollment Enroll new cohort RP2D_Determination Determine MTD and Recommended Phase 2 Dose (RP2D) Dose_Escalation->RP2D_Determination Expansion_Cohort Enrollment in Expansion Cohort at RP2D RP2D_Determination->Expansion_Cohort Efficacy_Safety_Monitoring Continued Treatment & Monitoring for Safety and Efficacy Expansion_Cohort->Efficacy_Safety_Monitoring

A typical Phase 1 dose-escalation workflow.
Efficacy of Avadomide Monotherapy in R/R DLBCL

Patient Subgroup (n=84)Overall Response Rate (ORR)Complete Response (CR)
Overall de novo R/R DLBCL29%11%
GCB Subtype33%-
ABC Subtype25%-
Data from the CC-122-ST-001 study.[4]
Safety and Tolerability of Avadomide Monotherapy

The most common treatment-emergent adverse events (TEAEs) were hematologic. The introduction of an intermittent 5/7-day dosing schedule improved tolerability and reduced the frequency and severity of neutropenia.[4]

Adverse Event (Grade 3/4)Frequency
Neutropenia51%
Infections24%
Anemia12%
Febrile Neutropenia10%
Data from the CC-122-ST-001 study.[4][8]

Avadomide in Combination Therapies

Avadomide has also been evaluated in combination with anti-CD20 monoclonal antibodies, such as rituximab and obinutuzumab, for the treatment of R/R B-cell non-Hodgkin lymphoma (NHL).

Avadomide plus Rituximab in R/R DLBCL and Follicular Lymphoma (FL)

A phase 1b study (CC-122-DLBCL-001) assessed Avadomide in combination with rituximab.[6]

  • Experimental Protocol Summary: This was a dose-expansion study following a multi-arm dose-escalation trial.[6][10]

  • Efficacy in R/R DLBCL: The Overall Response Rate (ORR) was 40.7%, with a median Duration of Response (mDOR) of 8.0 months.[6][7]

  • Efficacy in R/R FL: The ORR was 80.5%, with an mDOR of 27.6 months.[7]

  • Safety: The most common grade 3/4 Avadomide-related adverse event was neutropenia (55.9%).[6]

Avadomide plus Obinutuzumab in R/R B-cell NHL

The CC-122-NHL-001 phase 1b study evaluated Avadomide with obinutuzumab.[11]

  • Experimental Protocol Summary: A multicenter, dose escalation and expansion study in patients with relapsed or refractory CD20-positive B-cell NHL.[11]

  • Recommended Phase 2 Dose: Avadomide 3.0 mg (formulated capsule) on a 5/7-day schedule in combination with 1000 mg of obinutuzumab.[11]

  • Safety: The most common grade 3 or higher adverse events were neutropenia (56%) and thrombocytopenia (23%).[11]

Comparison of Avadomide Performance: Monotherapy vs. Combination

TherapyIndicationOverall Response Rate (ORR)
Avadomide MonotherapyR/R DLBCL29%[4]
Avadomide + RituximabR/R DLBCL40.7%[6][7]

Conclusion

This compound is a potent CELMoD agent with a distinct mechanism of action that confers both direct anti-tumor and immunomodulatory effects. Preclinical data suggest superior potency over lenalidomide and broader activity across DLBCL subtypes. Clinical studies have established its activity as a monotherapy in heavily pretreated R/R DLBCL, with a manageable safety profile that is improved with intermittent dosing. Combination therapies with anti-CD20 antibodies, such as rituximab, have demonstrated higher response rates, suggesting a synergistic effect. These findings support the continued investigation of Avadomide, both as a single agent and in combination, for the treatment of hematologic malignancies.

References

A Meta-Analysis of Avadomide Hydrochloride in Relapsed/Refractory B-Cell Lymphomas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of clinical trial data for avadomide hydrochloride, a novel cereblon E3 ligase modulator (CELMoD), in the context of treating relapsed or refractory (R/R) B-cell malignancies, primarily Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL). It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Ikaros and Aiolos for Degradation

Avadomide exerts its antitumor and immunomodulatory effects by binding to the cereblon (CRBN) protein, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2]

The degradation of these lymphoid transcription factors has a dual effect:

  • Direct Antitumor Activity: In malignant B-cells, the loss of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis.[1] This is partly achieved through the suppression of critical survival factors like c-Myc and the upregulation of cell cycle inhibitors.[3]

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to the derepression of the Interleukin-2 (IL-2) gene, resulting in enhanced IL-2 production.[2] This, in turn, co-stimulates T-cells and Natural Killer (NK) cells, augmenting the patient's anti-tumor immune response.[1][2]

Avadomide_Mechanism_of_Action cluster_cell Malignant B-Cell / T-Cell cluster_downstream Downstream Effects Avadomide Avadomide CRBN CRL4-CRBN E3 Ubiquitin Ligase Avadomide->CRBN binds to Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros_Aiolos targets for ubiquitination Proteasome Proteasome Ikaros_Aiolos->Proteasome degraded by B_Cell_Effects Decreased B-Cell Proliferation Increased Apoptosis Ikaros_Aiolos->B_Cell_Effects loss of repression T_Cell_Effects Increased IL-2 Production Enhanced T-Cell & NK-Cell Activity Ikaros_Aiolos->T_Cell_Effects loss of repression Ub Ubiquitin Ub->Ikaros_Aiolos

Caption: Avadomide's mechanism of action.

Clinical Efficacy of Avadomide

Clinical trials have demonstrated the preliminary efficacy of avadomide, both as a monotherapy and in combination regimens, for patients with R/R DLBCL and FL.

Avadomide in Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL)

In a Phase 1 dose-expansion study (NCT01421524), avadomide monotherapy showed an overall response rate (ORR) of 29% in 84 patients with de novo R/R DLBCL, with 11% achieving a complete response (CR).[1] Notably, responses were observed irrespective of the cell of origin (germinal center B-cell-like [GCB] vs. activated B-cell-like [ABC]).[1]

When combined with rituximab in the CC-122-DLBCL-001 Phase Ib study (NCT02031419), the ORR in 27 patients with R/R DLBCL was 40.7%, with a median duration of response (mDOR) of 8.0 months.[4]

Avadomide in Relapsed/Refractory Follicular Lymphoma (FL)

The combination of avadomide and rituximab demonstrated more pronounced activity in patients with R/R FL. In the same CC-122-DLBCL-001 study, 41 patients with FL had an impressive ORR of 80.5% and a mDOR of 27.6 months.[4] These response rates were similar in patients who were either naïve or previously treated with lenalidomide.[4]

Comparative Analysis with Alternative Therapies

The treatment landscape for R/R DLBCL and FL is rapidly evolving. Below is a comparative summary of avadomide's performance against key therapeutic alternatives.

Comparison in Relapsed/Refractory DLBCL
Treatment ModalityKey Clinical Trial(s)Overall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)
Avadomide Monotherapy NCT0142152429%[1]11%[1]1.5 - 6 months (subgroup dependent)[1]
Avadomide + Rituximab NCT0203141940.7%[4]Not ReportedNot Reported
Lenalidomide Monotherapy NHL-002, NHL-003~28-37%[5]~7-12%[5]~2.7-3.7 months[6][7]
CAR-T Cell Therapy (Axi-cel) ZUMA-182%54%5.9 months
CAR-T Cell Therapy (Tisa-cel) JULIET52%40%Not Reached (for responders)
Polatuzumab + BR GO2936540%Not Reported9.5 months
Comparison in Relapsed/Refractory FL
Treatment ModalityKey Clinical Trial(s)Overall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)
Avadomide + Rituximab NCT0203141980.5%[4]Not ReportedNot Reported (mDOR 27.6 months)[4]
Copanlisib Monotherapy CHRONOS-159%[8]14%[8]11.2 months[9]
Lenalidomide + Rituximab (R²) AUGMENT78%34%39.4 months
Tazemetostat (EZH2-mutant) E7438-G000-10169%13%13.8 months
Mosunetuzumab GO2978180%60%17.9 months

Safety and Tolerability Profile

The most common treatment-emergent adverse events (TEAEs) associated with avadomide are primarily hematologic.

Adverse EventAvadomide Monotherapy (All Grades)[1]Avadomide Monotherapy (Grade 3/4)[1]Avadomide + Rituximab (All Grades)[4]Avadomide + Rituximab (Grade 3/4)[4]
Neutropenia 66%51%63.2%55.9%
Infections 57%24%23.5%8.8%
Anemia Not Reported12%Not ReportedNot Reported
Febrile Neutropenia Not Reported10%Not Reported7.4%
Fatigue/Asthenia 46%Not Reported22.1%Not Reported
Diarrhea Not ReportedNot Reported19.1%Not Reported

The introduction of an intermittent 5-days-on/2-days-off dosing schedule was found to improve the tolerability of avadomide, reducing the frequency and severity of neutropenia and febrile neutropenia compared to continuous dosing.[1]

Experimental Protocols and Methodologies

The clinical evaluation of avadomide has been conducted through a series of Phase I and Ib studies. A generalized workflow for these trials is depicted below.

Clinical_Trial_Workflow Patient_Screening Patient Screening (R/R DLBCL/FL, ECOG ≤2, Adequate Organ Function) Enrollment Enrollment & Informed Consent Patient_Screening->Enrollment Dose_Escalation Dose Escalation/Expansion (e.g., 3+3 design) Enrollment->Dose_Escalation Treatment Treatment Administration (e.g., Avadomide 3mg, 5/7 days) Dose_Escalation->Treatment Safety_Monitoring Safety Monitoring (AEs, DLTs) Treatment->Safety_Monitoring Continuous Efficacy_Assessment Efficacy Assessment (Cheson 2007/Lugano 2014) Treatment->Efficacy_Assessment Periodic PD_Analysis Pharmacodynamic Analysis (Aiolos/Ikaros Degradation) Treatment->PD_Analysis Pre/Post-dose Data_Analysis Data Analysis (ORR, PFS, Safety) Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis PD_Analysis->Data_Analysis

Caption: Generalized workflow for Avadomide clinical trials.
Key Methodological Components:

  • Patient Population: Trials typically enrolled adult patients with histologically confirmed R/R DLBCL or FL who had received at least two prior lines of systemic therapy.[10] Key eligibility criteria included measurable disease, an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, and adequate hematologic, renal, and hepatic function.[10]

  • Study Design: Initial studies followed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2] This was followed by dose-expansion cohorts at the RP2D to further evaluate safety and efficacy.

  • Dosing and Administration: Avadomide is an oral agent. The RP2D was determined to be 3 mg administered on a 5-days-on, 2-days-off intermittent schedule.[10] In combination studies, rituximab was typically administered at a standard dose of 375 mg/m².[4]

  • Response Assessment: Tumor response and progression were assessed by investigators according to the International Working Group revised response criteria for malignant lymphoma (Cheson criteria of 1999 or 2007) or the Lugano classification.[11][12][13]

  • Pharmacodynamic Assessments: The biological activity of avadomide was confirmed by measuring the degradation of Aiolos and Ikaros in peripheral blood mononuclear cells (PBMCs) of treated patients via methods like flow cytometry or western blot.[1]

Conclusion and Future Directions

This compound has demonstrated promising clinical activity and a manageable safety profile in patients with heavily pre-treated relapsed or refractory B-cell lymphomas, particularly FL. Its unique mechanism of action, combining direct antitumor effects with immune stimulation, positions it as a potentially valuable therapeutic option. The combination of avadomide with anti-CD20 monoclonal antibodies appears to be synergistic and warrants further investigation in larger, randomized controlled trials. Future studies should aim to directly compare avadomide-based regimens with current standards of care, such as CAR-T cell therapy in DLBCL and other novel agents in FL, to clearly define its place in the evolving treatment landscape for these malignancies.

References

Avadomide Hydrochloride: A Comparative Analysis of Clinical Efficacy in Relapsed/Refractory Lymphomas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avadomide hydrochloride (CC-122) is an oral, novel cereblon E3 ligase modulating agent (CELMoD) that has demonstrated promising anti-tumor and immunomodulatory activity in clinical trials for hematologic malignancies. This guide provides a comparative analysis of Avadomide's efficacy, primarily in relapsed/refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), based on available clinical trial data. It is important to note that, as of the latest available information, there is a lack of published real-world evidence for this compound. Therefore, this comparison is based on clinical trial findings for Avadomide versus a combination of clinical trial and real-world data for alternative therapies.

Mechanism of Action

Avadomide exerts its effects by binding to the protein cereblon (CRBN), which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the E3 ligase activity, leading to the ubiquitination and subsequent proteasomal degradation of two key hematopoietic transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in two primary anti-cancer effects:

  • Direct anti-tumor activity: The degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis of malignant B-cells.[1]

  • Immunomodulatory effects: The degradation of Aiolos in T-cells leads to enhanced production of Interleukin-2 (IL-2) and T-cell co-stimulation, thereby boosting the anti-tumor immune response.[1]

Avadomide Mechanism of Action Avadomide Signaling Pathway cluster_cell Tumor Cell / T-Cell Avadomide Avadomide CRBN Cereblon (CRBN) Avadomide->CRBN binds to CUL4 CUL4-E3 Ligase Complex CRBN->CUL4 recruits to Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CUL4->Ikaros_Aiolos ubiquitinates Proteasome Proteasome Ikaros_Aiolos->Proteasome targeted for degradation Apoptosis Tumor Cell Apoptosis Ikaros_Aiolos->Apoptosis degradation leads to IL2 IL-2 Production (in T-Cells) Ikaros_Aiolos->IL2 degradation leads to Immune_Response Enhanced Anti-Tumor Immune Response IL2->Immune_Response contributes to

Caption: Avadomide's mechanism of action targeting the Cereblon E3 ligase complex.

Clinical Efficacy of this compound (Clinical Trial Data)

The efficacy of Avadomide has been evaluated in several Phase I and Ib clinical trials, both as a monotherapy and in combination with other agents.

Avadomide Monotherapy in R/R DLBCL

A phase 1 dose-expansion study (NCT01421524) assessed Avadomide monotherapy in patients with R/R DLBCL.[1][3][4] Among 84 patients with de novo R/R DLBCL, the overall response rate (ORR) was 29%, with a complete response (CR) rate of 11%.[1][3] Notably, the study identified a gene expression classifier that could predict response. Classifier-positive patients demonstrated a higher ORR of 44% and a median progression-free survival (mPFS) of 6 months, compared to an ORR of 19% and mPFS of 1.5 months in classifier-negative patients.[1][3]

Avadomide in Combination Therapy

With Rituximab in R/R DLBCL and FL:

A phase Ib dose-expansion study (NCT02031419) evaluated Avadomide in combination with rituximab in patients with R/R DLBCL and FL.[5][6][7]

  • In R/R DLBCL (n=27): The combination yielded an ORR of 40.7% and a median duration of response (mDOR) of 8.0 months.[5][6][7]

  • In R/R FL (n=41): The combination showed a more pronounced effect with an ORR of 80.5% and a mDOR of 27.6 months.[5][6][7]

With Obinutuzumab in R/R B-cell Non-Hodgkin Lymphoma:

In a phase 1b study (CC-122-NHL-001), Avadomide was combined with obinutuzumab in patients with R/R B-cell NHL, including 19 with DLBCL and 53 with FL.[8]

Comparison with Alternative Therapies

Direct real-world comparative efficacy data for Avadomide is not yet available. The following tables provide a summary of Avadomide's clinical trial data alongside a mix of clinical trial and real-world data for established alternative therapies in R/R DLBCL and R/R FL.

Relapsed/Refractory Diffuse Large B-Cell Lymphoma (DLBCL)
TreatmentStudy TypeOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (mPFS)
Avadomide Monotherapy [1][3]Clinical Trial29%11%1.8 months (overall)
Avadomide + Rituximab [5][6][7]Clinical Trial40.7%Not ReportedNot Reported
CAR-T Cell Therapy (Axi-cel) [2]Clinical Trial (ZUMA-7)83%65%8.3 months
CAR-T Cell Therapy (Liso-cel) [2]Clinical Trial (TRANSFORM)86%66%10.1 months
Tafasitamab + Lenalidomide [7]Real-World Data (RE-MIND)67.1%Not ReportedNot Reported
Polatuzumab Vedotin + BR [2]Clinical Trial40%40%9.5 months
Relapsed/Refractory Follicular Lymphoma (FL)
TreatmentStudy TypeOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (mPFS)
Avadomide + Rituximab [5][6][7]Clinical Trial80.5%Not ReportedNot Reported
Lenalidomide + Rituximab (R²) Clinical Trial (AUGMENT)78%34%39.4 months
CAR-T Cell Therapy (Axi-cel) Clinical Trial (ZUMA-5)94%80%Not Reached
Tazemetostat (EZH2-mutant)Clinical Trial69%13%13.8 months
Copanlisib Clinical Trial59%12%11.2 months

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following outlines the general design of the key clinical trials cited. For complete details, referring to the full study protocols is recommended.

Study Design: Avadomide Monotherapy in R/R DLBCL (NCT01421524)[1][4]

Experimental_Workflow_NCT01421524 Workflow for Avadomide Monotherapy Trial (NCT01421524) cluster_workflow Start Patient Enrollment (R/R DLBCL) Screening Screening & Baseline Assessments Start->Screening Dosing Avadomide Administration (Continuous or Intermittent Schedules) Screening->Dosing Monitoring Safety & Efficacy Monitoring Dosing->Monitoring 28-day cycles Monitoring->Dosing Continue until progression or unacceptable toxicity Endpoint Primary & Secondary Endpoints Assessed Monitoring->Endpoint

Caption: Generalized workflow for the NCT01421524 clinical trial.

  • Study Design: A phase 1, multicenter, open-label, dose-escalation and expansion study.[4]

  • Patient Population: Patients with R/R DLBCL who had progressed on or were intolerant to at least one prior anthracycline- or alkylating agent-containing regimen.[1]

  • Intervention: this compound administered orally on continuous (daily) or intermittent (e.g., 5 days on/2 days off) schedules in 28-day cycles.[1]

  • Primary Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of Avadomide.[9]

  • Secondary Objectives: To evaluate the preliminary efficacy of Avadomide, including ORR, DOR, and PFS.[9]

Study Design: Avadomide in Combination with Rituximab (NCT02031419)[5][6][10]
  • Study Design: A phase Ib, multicenter, open-label, dose-escalation and expansion study.[10]

  • Patient Population: Patients with R/R DLBCL or FL who had failed standard therapy.[10]

  • Intervention: Avadomide administered orally on a 5 days on/2 days off schedule in combination with intravenous rituximab (375 mg/m²) on day 8 of cycle 1, day 1 of cycles 2-6, and then every third cycle for up to 2 years.[5][6]

  • Primary Objectives: To determine the safety and tolerability of the combination.[6]

  • Secondary Objectives: To assess the preliminary efficacy of the combination therapy.[6]

Conclusion

This compound has demonstrated clinically meaningful activity in patients with relapsed/refractory DLBCL and FL in early-phase clinical trials, both as a monotherapy and in combination with anti-CD20 antibodies. The efficacy, particularly in combination with rituximab for follicular lymphoma, is promising. However, the absence of real-world evidence and direct comparative studies with current standards of care, such as CAR-T cell therapy, necessitates further investigation to definitively establish its place in the treatment landscape. The development of a predictive biomarker based on a gene expression classifier for DLBCL may allow for more targeted patient selection in future studies. As more data from ongoing and future trials become available, a clearer picture of Avadomide's real-world effectiveness and its role in the management of these challenging lymphomas will emerge.

References

Safety Operating Guide

Proper Disposal of Avadomide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Avadomide Hydrochloride is an orally bioavailable cereblon-targeting agent with potent antitumor and immunomodulatory effects. As an investigational compound, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste generated in a research setting.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with the compound's Safety Data Sheet (SDS). Although a specific SDS for this compound is not publicly available, information for Avadomide (CC-122) should be consulted. Personnel must wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a disposable gown, and safety glasses. All handling of the compound, especially when creating solutions or aliquots, should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.

Waste Segregation and Classification

Proper segregation of waste at the point of generation is the most critical step in the disposal process. This compound waste is classified as antineoplastic/cytotoxic waste and must be handled as hazardous chemical waste. It should never be mixed with regular trash, biohazardous waste (unless cross-contaminated), or disposed of down the drain.

Table 1: Classification and Handling of this compound Waste

Waste TypeDescriptionDisposal Container
Bulk Chemical Waste Unused or expired this compound powder, concentrated stock solutions, and grossly contaminated materials from a spill.Black, leak-proof, and clearly labeled "Hazardous Waste: this compound" container.
Trace-Contaminated Solids Items with minimal residual contamination, such as empty vials, pipette tips, and contaminated gloves, gowns, and bench paper.Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste for Incineration."
Contaminated Sharps Needles, syringes, and other sharp objects contaminated with this compound.Yellow, puncture-proof sharps container specifically designated for chemotherapy sharps.
Contaminated Liquids Aqueous solutions containing this compound, such as cell culture media.Leak-proof, screw-cap container labeled "Hazardous Waste: Liquid this compound." Do not pour down the drain.

Step-by-Step Disposal Procedures

For Solid Waste (Trace-Contaminated):

  • Place all non-sharp, trace-contaminated solid waste (e.g., gloves, gowns, bench paper, empty vials) into a designated yellow chemotherapy waste bag or container.

  • Once the container is three-quarters full, securely seal it.

  • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department for incineration.

For Sharps Waste:

  • Immediately place all contaminated sharps into a designated yellow, puncture-proof chemotherapy sharps container.

  • Do not recap, bend, or break needles.

  • Once the container is three-quarters full, lock the lid securely.

  • Arrange for pickup by EH&S for proper disposal, which is typically incineration.

For Liquid Waste:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container with a screw-top cap.

  • Clearly label the container with "Hazardous Waste: Liquid this compound" and an approximate concentration.

  • Store the container in a secondary containment bin in a designated hazardous waste accumulation area.

  • Arrange for pickup by EH&S. Do not dispose of liquid waste down the sanitary sewer.

For Bulk or Unused this compound:

  • Any unused or expired pure compound is considered bulk chemical waste.

  • This must be disposed of in its original container or a compatible, sealed waste container.

  • Label the container as "Hazardous Waste: this compound."

  • Arrange for disposal through your institution's hazardous waste program.

Spill Management

In the event of a spill, immediately alert others in the area and restrict access. A chemotherapy spill kit should be readily available.

  • For Small Spills (less than 5 mL):

    • Wear double gloves, a gown, and eye protection.

    • Use absorbent pads from the spill kit to gently cover and absorb the liquid.

    • Clean the area from the outside in with a detergent solution, followed by a rinse with water.

    • All cleanup materials must be disposed of as bulk chemical waste in the black hazardous waste container.

  • For Large Spills (more than 5 mL):

    • Evacuate the immediate area.

    • Contact your institution's EH&S department immediately for emergency response.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on a synthesis of best practices for handling potent cytotoxic and antineoplastic agents in a laboratory setting as described by institutional safety guidelines from various academic and research centers.[1][2][3] These guidelines are derived from regulations and recommendations set forth by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Visual Guidance: Disposal Workflow

The following diagram illustrates the decision-making process for segregating this compound waste in a laboratory setting.

G start This compound Waste Generated is_sharp Is the waste a sharp object? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Yellow Chemotherapy Sharps Container is_sharp->sharps_container Yes is_bulk Is it bulk powder or grossly contaminated? is_liquid->is_bulk No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes bulk_container Place in Black Bulk Hazardous Waste Container is_bulk->bulk_container Yes trace_container Place in Yellow Trace Chemotherapy Waste Container is_bulk->trace_container No end_disposal Arrange for EH&S Pickup sharps_container->end_disposal liquid_container->end_disposal bulk_container->end_disposal trace_container->end_disposal

Caption: Waste Segregation Flowchart for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.

References

Essential Safety and Operational Guide for Handling Avadomide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Avadomide Hydrochloride (also known as CC-122 Hydrochloride). It includes operational procedures and disposal plans to ensure the safety of laboratory personnel and the environment. Adherence to these guidelines is critical when working with this potent cytotoxic and immunomodulatory agent.

Quantitative Data Summary

While specific preclinical toxicity data such as LD50 and a formal Occupational Exposure Limit (OEL) are not publicly available for this compound, the following table summarizes key quantitative information derived from safety data sheets and clinical trial results. The lack of a formal OEL necessitates handling this compound with the highest level of precaution, similar to other potent cytotoxic compounds.

PropertyValue
Molecular Weight 322.75 g/mol
CAS Number 1398053-45-6
Hazard Classifications Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Storage Temperature Powder: -20°C; In solvent: -80°C[1]
Maximum Tolerated Dose (MTD) in Humans A maximum tolerated dose of 3.0 mg and a non-tolerated dose of 3.5 mg have been established in a clinical trial setting.[2] It is important to note that the MTD in a clinical setting is for therapeutic use and not an occupational safety limit. Neutropenia is a common dose-limiting toxicity observed in clinical trials.[1][2][3]

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

Required PPE
  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated or every 30-60 minutes during continuous handling.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn. Cuffs should be tucked under the outer glove.

  • Eye and Face Protection: ANSI-rated safety goggles or a full-face shield must be worn to protect against splashes.

  • Respiratory Protection: When handling the powder form outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[1]

  • Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_procedure Donning and Doffing Procedure Gown Disposable Gown (Low-Permeability) Gloves Double Nitrile Gloves (Chemotherapy-Rated) Respiratory Respirator (N95+) (for powders) Eye Safety Goggles or Face Shield Start Enter Designated Handling Area Don_Gown 1. Don Gown Start->Don_Gown Don_Respiratory 2. Don Respirator Don_Gown->Don_Respiratory Don_Eye 3. Don Eye Protection Don_Respiratory->Don_Eye Don_Gloves 4. Don Gloves (Outer over cuff) Don_Eye->Don_Gloves Work Handle Avadomide Hydrochloride Don_Gloves->Work Doff_Gloves 5. Doff Outer Gloves Work->Doff_Gloves Doff_Gown 6. Doff Gown Doff_Gloves->Doff_Gown Exit Exit Handling Area Doff_Gown->Exit Doff_Eye 7. Doff Eye Protection Exit->Doff_Eye Doff_Respiratory 8. Doff Respirator Doff_Eye->Doff_Respiratory Wash 9. Wash Hands Thoroughly Doff_Respiratory->Wash Avadomide_Pathway cluster_pathway This compound Mechanism of Action Avadomide Avadomide Hydrochloride CRBN_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex Avadomide->CRBN_Complex binds & modulates Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN_Complex->Ikaros_Aiolos recruits Ubiquitination Polyubiquitination Ikaros_Aiolos->Ubiquitination undergo Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to Effects Anti-Tumor & Immunomodulatory Effects Proteasome->Effects results in

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Avadomide Hydrochloride
Reactant of Route 2
Avadomide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.